Product packaging for Cefpirome Sulfate(Cat. No.:CAS No. 98753-19-6)

Cefpirome Sulfate

Cat. No.: B1249957
CAS No.: 98753-19-6
M. Wt: 612.7 g/mol
InChI Key: RKTNPKZEPLCLSF-QHBKFCFHSA-N
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Description

Cefpirome sulfate is an azaheterocycle sulfate salt. It is functionally related to a cefpirome.
This compound is the sulfate form of cefpirome, a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
See also: Cefpirome (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N6O9S3 B1249957 Cefpirome Sulfate CAS No. 98753-19-6

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTNPKZEPLCLSF-QHBKFCFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046909
Record name Cefpirome sulfate
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Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98753-19-6
Record name Cefpirome sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98753-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cefpirome sulfate [USAN:JAN]
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Record name Cefpirome sulfate
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Record name 5H-Cyclopenta[b]pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydro-, sulfate (1:1)
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Record name CEFPIROME SULFATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cefpirome Sulfate: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the antibacterial spectrum of Cefpirome Sulfate, a fourth-generation cephalosporin antibiotic. It is intended to serve as a technical resource, presenting quantitative in-vitro activity data, detailing the experimental protocols used for its determination, and illustrating key biological pathways and workflows.

Mechanism of Action

Cefpirome is a β-lactam antibiotic that exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] Like other cephalosporins, its primary targets are the Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[3][4] By binding to and inactivating these proteins, particularly PBP 3, Cefpirome inhibits the cross-linking of peptidoglycan chains.[1][4][5] This action compromises the structural integrity of the cell wall, leading to cell lysis and death.[1][3] A key feature of Cefpirome is its stability against many common plasmid- and chromosome-mediated β-lactamases, which allows it to maintain efficacy against strains resistant to earlier-generation cephalosporins.[1][6]

Cefpirome_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacterium cluster_periplasm Outer_Membrane Outer Membrane PBPs Penicillin-Binding Proteins (PBPs) Outer_Membrane->PBPs Enters Periplasm Periplasm Periplasmic Space Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Binds & Inhibits (Major Target: PBP3) Weakened_Wall Weakened Cell Wall Peptidoglycan_Synthesis->Weakened_Wall Disruption Leads to Cefpirome Cefpirome Sulfate Cefpirome->Outer_Membrane Penetrates Porin Channels Cell_Lysis Cell Lysis & Bacterial Death Weakened_Wall->Cell_Lysis

Figure 1: Mechanism of Action of Cefpirome.

In-Vitro Antibacterial Spectrum

Cefpirome demonstrates a broad spectrum of activity, encompassing a wide range of Gram-positive and Gram-negative pathogens.[6][7] It is distinguished from third-generation cephalosporins by its enhanced activity against certain Gram-positive organisms and its greater stability against chromosomally-mediated Class I β-lactamases produced by Enterobacteriaceae.[6][8]

Gram-Negative Bacteria: Cefpirome is highly active against Enterobacteriaceae, including Escherichia coli, Klebsiella spp., Enterobacter spp., and Proteus spp., often showing greater potency than third-generation cephalosporins.[9] It is also effective against Haemophilus influenzae and Neisseria spp.[4][5] Its activity against Pseudomonas aeruginosa is generally comparable to that of ceftazidime.[9][10] Notably, Cefpirome retains activity against many ceftazidime-resistant strains of Enterobacteriaceae, particularly those that produce Class I β-lactamases.[11]

Gram-Positive Bacteria: The drug is active against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci.[4][6] It also shows good activity against Streptococcus pneumoniae (including penicillin-resistant strains) and viridans group streptococci.[6][10] While it has some activity against Enterococcus faecalis, it is not considered a primary agent for these infections and is inactive against methicillin-resistant Staphylococcus aureus (MRSA).[7][12][13]

Quantitative Data Summary: The following tables summarize the in-vitro activity of Cefpirome against key clinical isolates, as measured by Minimum Inhibitory Concentration (MIC). MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 1: In-Vitro Activity of Cefpirome Against Gram-Negative Bacteria

Bacterial Species No. of Isolates MIC50 (mg/L) MIC90 (mg/L) Reference
Acinetobacter calcoaceticus 8 2 4 [14]
Citrobacter freundii - - 4 [10]
Enterobacter cloacae - - 4 [10]
Enterobacteriaceae (overall) 992 - 4 [10]
Escherichia coli - - ≤1 [14]
Haemophilus influenzae - - 0.12 [10]
Klebsiella spp. - - ≤1 [14]
Proteus spp. - - ≤1 [14]
Pseudomonas aeruginosa 89 2 8 [14]
Pseudomonas aeruginosa 524 - 8 [4][15]

| Serratia marcescens | - | - | ≤1 |[14] |

Table 2: In-Vitro Activity of Cefpirome Against Gram-Positive Bacteria

Bacterial Species No. of Isolates MIC50 (mg/L) MIC90 (mg/L) Reference
Enterococcus faecalis - 8 - [12]
Staphylococcus aureus (MSSA) - 1 - [12]
Staphylococcus aureus (MSSA) 524 - 2 [4][15]
Methicillin-Susceptible Staphylococci 992 - 1 [10]

| Streptococcus pneumoniae | 992 | - | 0.25 |[10] |

Mechanisms of Bacterial Resistance

Bacterial resistance to Cefpirome, while less common than with earlier-generation cephalosporins, can occur through several mechanisms. Understanding these pathways is critical for ongoing drug development and stewardship efforts. The primary mechanisms include enzymatic degradation of the antibiotic, modification of the drug target, and reduction of intracellular drug concentration via decreased permeability or active efflux.[16]

Resistance_Mechanisms Outcome Reduced Cefpirome Efficacy / Clinical Resistance Degradation Enzymatic Degradation Outcome->Degradation Target_Mod Target Modification Outcome->Target_Mod Concentration Reduced Intracellular Concentration Outcome->Concentration ESBL Production of β-Lactamases (e.g., CTX-M, SHV) Degradation->ESBL AmpC Overexpression of AmpC β-Lactamases Degradation->AmpC PBP_Alt Alteration in Penicillin- Binding Proteins (PBPs) Target_Mod->PBP_Alt Permeability Decreased Outer Membrane Permeability (Porin Loss) Concentration->Permeability Efflux Active Efflux Pumps Concentration->Efflux

Figure 2: Logical relationships of bacterial resistance mechanisms to Cefpirome.
  • Enzymatic Degradation: The most significant resistance mechanism is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the drug.[16] While Cefpirome is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and derepressed chromosomal AmpC enzymes can confer resistance.[6][17][18]

  • Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of Cefpirome, rendering it less effective.[16] This is a primary mechanism of resistance in MRSA.

  • Reduced Permeability: Gram-negative bacteria can limit the entry of Cefpirome by modifying or reducing the number of outer membrane porin channels, thereby lowering the drug's concentration in the periplasmic space where the PBPs are located.[16]

  • Efflux Pumps: Some bacteria possess membrane pumps that can actively transport Cefpirome out of the cell, preventing it from reaching a sufficient concentration to inhibit its target.[16]

Experimental Protocols for Susceptibility Testing

The in-vitro activity data for Cefpirome are primarily determined using standardized antimicrobial susceptibility testing (AST) methods. These protocols are established and regularly updated by bodies such as the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[19][20][21][22] The most common methods cited in the literature for Cefpirome evaluation are broth microdilution, agar dilution, and disk diffusion.[9][14][20]

Broth Microdilution Method (for MIC Determination) This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) and is considered a reference standard.[23][24]

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a pure culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 × 10⁸ colony-forming units (CFU)/mL.[24]

  • Antibiotic Dilution: Serial two-fold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate.[20][23]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-24 hours.[23]

  • Result Interpretation: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Cefpirome that completely inhibits visible growth.[24]

MIC_Workflow Start Start: Pure Bacterial Culture Inoculum 1. Prepare Standardized Inoculum (0.5 McFarland Standard) Start->Inoculum Inoculate 3. Inoculate Wells with Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) Inoculum->Inoculate Dilution 2. Prepare Serial Two-Fold Dilutions of Cefpirome in Microtiter Plate Dilution->Inoculate Incubate 4. Incubate Plate (35-37°C for 16-24 hours) Inoculate->Incubate Inspect 5. Visually Inspect for Turbidity Incubate->Inspect Determine 6. Determine MIC (Lowest concentration with no visible growth) Inspect->Determine End End: Report MIC Value Determine->End

Figure 3: Experimental workflow for Broth Microdilution MIC testing.

Agar Dilution and Disk Diffusion

  • Agar Dilution: Similar to broth dilution, this method involves incorporating serial dilutions of Cefpirome into molten agar before it solidifies. The standardized bacterial inocula are then spotted onto the surface of the plates. The MIC is the lowest concentration on the plate that inhibits growth.[19]

  • Disk Diffusion (Kirby-Bauer Method): This qualitative or semi-quantitative method involves placing paper disks impregnated with a standard amount of Cefpirome (e.g., 30 µg) onto an agar plate swabbed with the test organism.[9][14] After incubation, the diameter of the zone of growth inhibition around the disk is measured and correlated to susceptibility categories (Susceptible, Intermediate, Resistant) based on CLSI-defined breakpoints.[25]

Conclusion

This compound possesses a potent and broad antibacterial spectrum, demonstrating excellent in-vitro activity against many clinically important Gram-negative and Gram-positive pathogens. Its stability against common β-lactamases provides an advantage over earlier-generation cephalosporins, particularly against problematic Enterobacteriaceae. The standardized methodologies outlined by CLSI are crucial for the accurate and reproducible determination of its activity, which in turn informs clinical breakpoints and therapeutic use. A continued understanding of its mechanism of action and the evolution of bacterial resistance is essential for preserving the utility of this important fourth-generation cephalosporin in the treatment of severe infections.

References

Cefpirome Sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cefpirome Sulfate is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This guide provides an in-depth overview of its chemical structure, mechanism of action, synthesis, and antibacterial efficacy, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Cefpirome is a semisynthetic cephalosporin characterized by a β-lactam ring fused to a dihydrothiazine ring.[1] The structure includes a 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl side group at position 3 and a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side group at position 7. It is administered as a sulfate salt.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₄N₆O₉S₃[2]
Molecular Weight 612.66 g/mol [3]
CAS Number 98753-19-6[2]
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[2]
Appearance White or pale yellowish-white crystalline powder
Solubility Soluble in water, practically insoluble in ethanol[4]
Storage Store at 2-8°C

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]

  • Target Binding: Cefpirome binds to and inactivates penicillin-binding proteins (PBPs), which are transmembrane enzymes located on the inner bacterial membrane.[2]

  • Inhibition of Peptidoglycan Synthesis: PBPs are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide chains, giving the cell wall its structural integrity.[1]

  • Cell Lysis: By inhibiting PBPs, Cefpirome disrupts the cross-linkage of peptidoglycan chains. This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1][2]

The zwitterionic nature of Cefpirome's molecular structure facilitates its penetration through the outer membrane of Gram-negative bacteria. Furthermore, it exhibits high stability against many chromosomally and plasmid-mediated β-lactamases, enzymes that can inactivate other β-lactam antibiotics.

Caption: Mechanism of action of this compound.

Synthesis Overview

The synthesis of this compound can be achieved through various routes, often starting from key cephalosporin intermediates like 7-aminocephalosporanic acid (7-ACA) or cefotaxime.[5][6] A common strategy involves two main modifications to the cephalosporin core: acylation at the 7-amino group and substitution at the 3-position.

A representative synthesis workflow is outlined below:

  • Starting Material: The synthesis can begin with a protected 7-ACA derivative, such as 3-chloromethyl-7-phenylacetylamino cephalosporanic acid p-methoxybenzyl ester (GCLE).[7][8]

  • C-3' Substitution: The substituent at the C-3 position is modified. For instance, the chloride in GCLE can be substituted with iodide, which is then reacted with 2,3-cyclopentenopyridine to introduce the characteristic pyridinium group.[7][8]

  • Deprotection and Acylation: The protecting groups at the C-7 and C-4 positions are removed. The resulting 7-amino group is then acylated using an activated derivative of the aminothiazolyl-methoxyiminoacetic acid side chain, such as 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM).[7][8]

  • Salt Formation: The final cefpirome molecule is reacted with sulfuric acid to form the stable this compound salt, which is then isolated and purified.[6][9]

Cefpirome_Synthesis_Workflow Start Cephalosporin Precursor (e.g., GCLE or Cefotaxime) Sub Step 1: C-3' Substitution (with 2,3-cyclopentenopyridine) Start->Sub Deprotect Step 2: Deprotection of 7-amino and/or 4-carboxyl groups Sub->Deprotect Acylation Step 3: C-7 Acylation (with aminothiazole side chain) Deprotect->Acylation Salt Step 4: Salt Formation (with Sulfuric Acid) Acylation->Salt Final This compound (Purified Product) Salt->Final

Caption: Generalized synthetic workflow for this compound.

Antibacterial Spectrum and Efficacy

Cefpirome demonstrates potent activity against a wide range of pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 2: In Vitro Activity of Cefpirome (Representative MIC Values)

OrganismMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Gram-Positive Aerobes
Staphylococcus aureus2.02.0
Gram-Negative Aerobes
Acinetobacter calcoaceticus2.04.0
Enterobacteriaceae≤0.5≤0.5
Haemophilus influenzae≤0.5≤0.5
Neisseria spp.≤0.5≤0.5
Pseudomonas aeruginosa2.08.0

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Data compiled from multiple sources.

Experimental Protocols

This section details methodologies for the synthesis, analysis, and evaluation of this compound.

Synthesis of this compound from Cefotaxime

This protocol describes a method for synthesizing this compound starting from cefotaxime.[5][6]

Materials:

  • Cefotaxime

  • 2,3-cyclopentenopyridine

  • Bromotrimethylsilane (as protecting agent)

  • Dry Tetrahydrofuran (THF, as organic solvent)

  • Sulfuric Acid

  • Acetone

  • Ice-water bath, reaction flask, nitrogen source

Procedure:

  • Preparation of Solution: In a reaction flask maintained in an ice-water bath, add dry THF. Under a nitrogen atmosphere, slowly add bromotrimethylsilane while keeping the temperature below 5°C.[5]

  • Substitution Reaction: To the prepared solution, add 2,3-cyclopentenopyridine, followed by cefotaxime. The molar ratio of cefotaxime to 2,3-cyclopentenopyridine should be between 1:7 and 1:12.[5] Allow the reaction to proceed to generate cefpirome dihydrobromide.

  • Salt Formation: To the resulting cefpirome solution, add a solution of sulfuric acid to initiate the salt-forming reaction.[6]

  • Crystallization and Isolation: Add acetone to the solution to induce crystallization. Stir the mixture at room temperature, then cool to below 10°C to complete crystallization.[6]

  • Purification: Filter the precipitate, wash the filter cake with acetone, and dry under vacuum to obtain the final this compound product.[6]

Spectrophotometric Determination of this compound

This protocol outlines a method for the quantitative determination of this compound using Folin-Ciocalteau (F-C) reagent.[10]

Materials:

  • This compound standard

  • Folin-Ciocalteau reagent (1N)

  • Sodium hydroxide solution (4% w/v)

  • Distilled water

  • UV-Visible Spectrophotometer with 10 mm quartz cells

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solution: Accurately weigh about 100 mg of pure this compound and dissolve it in 100 mL of distilled water to create a 1 mg/mL stock solution. Further dilute this stock to prepare a working standard solution of 100 µg/mL.[10]

  • Preparation of Calibration Curve:

    • Pipette aliquots of the working standard solution (ranging from 0.5 mL to 2.0 mL) into a series of 10 mL graduated test tubes.

    • To each tube, add 1.0 mL of F-C reagent and 3.0 mL of sodium hydroxide solution.[10]

    • Bring the final volume in each tube to 10 mL with distilled water.

    • Measure the absorbance of the resulting blue-colored solution at 700 nm against a reagent blank.

    • Plot a calibration curve of absorbance versus concentration.[10]

  • Analysis of Sample: Prepare the sample solution containing an unknown concentration of this compound. Treat the sample solution in the same manner as the standards and measure its absorbance. Compute the concentration of this compound in the sample by referring to the standard calibration curve.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial isolate for testing

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration significantly higher than the expected MIC range.

  • Preparation of Microdilution Plate:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).[13]

  • Preparation of Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with the prepared bacterial suspension. The final volume in each well will be 200 µL (or 100 µL depending on the specific protocol).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Interpretation of Results: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[14]

References

The In Vitro Pharmacodynamics of Cefpirome Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the in vitro pharmacodynamics of Cefpirome Sulfate, a fourth-generation cephalosporin antibiotic. It details its mechanism of action, antibacterial spectrum, and key pharmacodynamic parameters, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding for research and development applications.

Core Mechanism of Action

Cefpirome is a bactericidal agent that functions by disrupting the integrity of the bacterial cell wall.[1][2][3] Its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][4]

Key aspects of its mechanism include:

  • Inhibition of Peptidoglycan Synthesis: Cefpirome binds to and inactivates PBPs, inhibiting the final transpeptidation step of peptidoglycan assembly.[4] This interference weakens the cell wall, leading to a loss of structural integrity and subsequent cell lysis.[1][2][4]

  • High PBP Affinity: It exhibits a high affinity for multiple PBPs, notably PBP 2 and PBP 3, which enhances its efficacy and may reduce the likelihood of resistance development compared to antibiotics targeting a single PBP.[1] The major target site for cefpirome has been identified as PBP 3.[5]

  • β-Lactamase Stability: Cefpirome's chemical structure provides stability against degradation by many common plasmid- and chromosome-mediated β-lactamases, enzymes that are a primary resistance mechanism for many bacteria.[1][6][7] This allows it to remain active against strains that are resistant to earlier-generation cephalosporins.[1][6]

G Mechanism of Action of Cefpirome cluster_outside Periplasmic Space Cefpirome This compound PBPs Penicillin-Binding Proteins (PBPs) Cefpirome->PBPs Binds to & Inactivates Synthesis Peptidoglycan Synthesis PBPs->Synthesis Inhibits CellWall Weakened Cell Wall Synthesis->CellWall Leads to Lysis Cell Lysis & Death CellWall->Lysis Results in

Fig 1. Cefpirome's mechanism of action pathway.

Antibacterial Spectrum and Efficacy

Cefpirome has a broad spectrum of activity, encompassing a wide range of Gram-positive and Gram-negative pathogens, including many strains resistant to third-generation cephalosporins.[1][6][8]

  • Gram-Negative Activity: It is highly active against Enterobacteriaceae such as E. coli, Klebsiella spp., and Enterobacter spp.[8][9] Cefpirome also demonstrates good activity against Pseudomonas aeruginosa, comparable to that of ceftazidime.[8][9] Its efficacy extends to cephalosporinase-depressed mutants of Enterobacter cloacae and Citrobacter freundii.[9]

  • Gram-Positive Activity: The drug is effective against methicillin-susceptible Staphylococcus aureus (MSSA), coagulase-negative staphylococci, and viridans group streptococci.[6][10] It is also active against Streptococcus pneumoniae, irrespective of penicillin susceptibility.[6]

  • Limitations: Cefpirome shows poor activity against methicillin-resistant Staphylococcus aureus (MRSA), enterococci, and the Bacteroides fragilis group.[9][10]

Quantitative In Vitro Data

The following tables summarize the minimum inhibitory concentration (MIC) data for Cefpirome against various clinically relevant bacterial isolates. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 1: Cefpirome MIC₅₀ and MIC₉₀ Data for Key Pathogens

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Staphylococcus aureus (MSSA)1.02.0[5][11]
Streptococcus pneumoniae-0.25[9]
Enterococcus faecalis8.0-[11]
Haemophilus influenzae-0.12[9]
Escherichia coli≤0.54.0[5][9]
Klebsiella spp.≤0.52.0[5][9]
Enterobacter cloacae≤0.54.0[9][12]
Citrobacter freundii≤0.54.0[9]
Pseudomonas aeruginosa8.013.0[5][11][12]
Acinetobacter calcoaceticus2.0-[11]

Table 2: Comparative Susceptibility of Clinical Isolates

OrganismCefpirome (% Susceptible)Third-Gen Cephalosporins (% Susceptible)Reference
E. coli87%61%[8]
Klebsiella spp.84%56%[8]
Enterobacter spp.88%59%[8]
Proteus spp.97%92%[8]
S. typhi98%96%[8]
Methicillin-Sensitive Staphylococci86%59%[8]
Enterococci spp.82%72%[8]

Experimental Protocols for Pharmacodynamic Assessment

Standardized in vitro tests are crucial for evaluating the pharmacodynamic properties of Cefpirome.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: The determination of MIC is typically performed using broth microdilution or agar dilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[8][9]

  • Inoculum Preparation: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared in a suitable broth.

  • Drug Dilution: Serial twofold dilutions of this compound are prepared in Mueller-Hinton broth or agar.

  • Inoculation: Each dilution is inoculated with the bacterial suspension.

  • Incubation: The plates or tubes are incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).

  • Endpoint Reading: The MIC is read as the lowest concentration of Cefpirome that shows no visible turbidity (broth) or colony formation (agar).

G Workflow for MIC Determination start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Create Serial Dilutions of Cefpirome prep_inoculum->prep_dilutions inoculate Inoculate Dilutions with Bacteria prep_dilutions->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Read Lowest Concentration with No Visible Growth incubate->read_mic end End (MIC Value) read_mic->end

Fig 2. Standard workflow for determining MIC.
Time-Kill Kinetic Assays

These assays measure the rate of bacterial killing over time when exposed to an antibiotic.

Protocol: Time-kill studies assess the change in bacterial population after exposure to specific concentrations of Cefpirome, typically multiples of the MIC.[13][14]

  • Culture Preparation: A log-phase growth culture of the test organism is prepared.

  • Exposure: The bacterial suspension is added to flasks containing Cefpirome at various concentrations (e.g., 0x, 1x, 4x, 8x MIC) and a growth control.

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Quantification: Samples are serially diluted, plated onto agar, and incubated. The resulting colonies are counted to determine the number of viable bacteria (CFU/mL).

  • Analysis: The log₁₀ CFU/mL is plotted against time to generate killing curves. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.

Studies show that Cefpirome alone can result in a 2-3 log decrease in bacterial count within 4-6 hours, though regrowth may occur by 24 hours in some cases.[15]

G Workflow for Time-Kill Kinetic Assay start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture expose Expose Bacteria to Various Cefpirome Concentrations (multiples of MIC) prep_culture->expose sample Sample at Time Points (0, 2, 4, 8, 24h) expose->sample dilute_plate Perform Serial Dilutions and Plate on Agar sample->dilute_plate For each time point incubate_count Incubate Plates and Count Colonies (CFU/mL) dilute_plate->incubate_count plot Plot log10 CFU/mL vs. Time incubate_count->plot end Generate Kill Curves plot->end

Fig 3. Standard workflow for a time-kill assay.
Post-Antibiotic Effect (PAE)

PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antibiotic, even after its removal from the medium.[16][17][18]

Protocol:

  • Exposure: A bacterial culture is exposed to a supra-MIC concentration of Cefpirome for a defined period (e.g., 1-2 hours).

  • Removal of Antibiotic: The antibiotic is removed by methods such as repeated centrifugation and washing, or significant dilution.

  • Regrowth Monitoring: The culture is incubated in fresh, antibiotic-free medium.

  • Quantification: Viable counts are performed at regular intervals to monitor the time it takes for the treated culture to resume logarithmic growth compared to an untreated control.

  • Calculation: PAE is calculated as T - C, where T is the time required for the viable count of the treated culture to increase by 1-log₁₀, and C is the corresponding time for the control.

For Cefpirome, studies have demonstrated a significant post-antibiotic-sub-MIC-effect (PA-SME), where the presence of even sub-inhibitory concentrations after the initial exposure markedly delays bacterial regrowth.[16]

Mechanisms of Bacterial Resistance

While Cefpirome is stable against many β-lactamases, resistance can still emerge through several mechanisms.[19][20]

  • Enzymatic Degradation: Production of certain β-lactamases, such as extended-spectrum β-lactamases (ESBLs) of the SHV type or LCR-1 and PSE-2 enzymes in P. aeruginosa, can degrade Cefpirome.[6][21]

  • Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of Cefpirome, thereby decreasing its efficacy.[20]

  • Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, such as the loss or modification of porin channels, can limit Cefpirome's entry into the cell.[19]

  • Efflux Pumps: Bacteria can actively transport Cefpirome out of the cell using efflux pumps, preventing it from reaching a sufficient intracellular concentration to inhibit its target PBPs.[19][20]

G Bacterial Resistance Mechanisms to Cefpirome cluster_cell Bacterial Cell PBP_mod Target Modification (Altered PBP) Efflux Efflux Pump Cefpirome_out Cefpirome Efflux->Cefpirome_out Pumped out Cefpirome_in Cefpirome Cefpirome_in->PBP_mod Fails to bind Cefpirome_in->Efflux Degradation Enzymatic Degradation (β-Lactamase) Cefpirome_in->Degradation Destroyed by Permeability Reduced Permeability (Porin Change) Cefpirome_in->Permeability Blocked by

References

Cefpirome Sulfate: A Technical Guide to its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] As a member of the β-lactam class, its efficacy, particularly against clinically significant Gram-positive pathogens, positions it as a crucial agent in treating severe and nosocomial infections.[3][4] This technical guide provides an in-depth analysis of Cefpirome's antimicrobial activity against Gram-positive bacteria, detailing its mechanism of action, in vitro susceptibility data, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary antibacterial action of this compound is the inhibition of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, it targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][5] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Cefpirome weakens the cell wall, leading to cellular lysis and bacterial death.[1][5]

A key characteristic of Cefpirome is its high affinity for multiple PBPs, including PBP 2 and PBP 3.[1][6] Its chemical structure, featuring a zwitterionic nature, facilitates penetration through the outer membranes of bacteria and confers significant stability against hydrolysis by many common β-lactamases, enzymes that are a primary mechanism of resistance to other β-lactam antibiotics.[1][7]

Cefpirome_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall (Cross-linked Peptidoglycan) PBP->CellWall Synthesis Lysis Cell Lysis & Bacterial Death PBP->Lysis Inhibition Leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Catalyzes CellWall->Lysis Weakened Wall Cefpirome Cefpirome Sulfate Cefpirome->PBP Binds & Inhibits AST_Workflow cluster_methods Susceptibility Testing Methods cluster_broth Broth Microdilution cluster_disk Disk Diffusion cluster_results Result Interpretation start Start: Pure Bacterial Isolate prep Prepare Standardized Inoculum (0.5 McFarland) start->prep broth_steps Serial Dilution of Cefpirome Inoculate Microtiter Plate Incubate (16-20h) prep->broth_steps disk_steps Inoculate Agar Plate Apply Cefpirome Disk Incubate (16-20h) prep->disk_steps mic Determine MIC: Lowest concentration with no visible growth broth_steps->mic zone Measure Zone of Inhibition (in mm) disk_steps->zone report Report as Susceptible, Intermediate, or Resistant (based on CLSI breakpoints) mic->report zone->report

References

Cefpirome Sulfate: A Technical Guide on its Efficacy Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4] Its robust efficacy, particularly against challenging Gram-negative pathogens, positions it as a significant agent in the clinical management of severe infections.[5] Developed to overcome the resistance mechanisms that limit the effectiveness of earlier-generation cephalosporins, Cefpirome's molecular structure confers stability against many β-lactamases and facilitates penetration through the complex outer membrane of Gram-negative bacteria.[1][4][6] This guide provides a detailed technical overview of Cefpirome's mechanism of action, in vitro and clinical effectiveness, common bacterial resistance pathways, and the experimental protocols used to evaluate its potency.

Mechanism of Action

Cefpirome exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][7] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][8] The mechanism against Gram-negative bacteria involves several key steps:

  • Outer Membrane Penetration : As a zwitterion, Cefpirome can efficiently penetrate the outer membrane of Gram-negative bacteria, a crucial step to reach its target PBPs located in the periplasmic space.[8][9]

  • PBP Inhibition : Once in the periplasm, Cefpirome covalently binds to the active site of PBPs, with a high affinity for multiple types, including PBP 2 and PBP 3.[1]

  • Disruption of Peptidoglycan Synthesis : This binding inactivates the transpeptidase function of the PBPs, which is responsible for cross-linking the peptidoglycan chains.[1][8]

  • Cell Lysis : The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1][7]

A key advantage of Cefpirome is its stability in the presence of many chromosomally and plasmid-mediated β-lactamases, enzymes that are a common cause of resistance to other β-lactam antibiotics.[1][6][10]

G cluster_outside Extracellular Space cluster_membrane Gram-Negative Outer Membrane cluster_periplasm Periplasmic Space cluster_inner Cytoplasm Cefpirome This compound Porin Porin Channel Cefpirome->Porin Penetration BetaLactamase β-Lactamase Cefpirome->BetaLactamase Resists Degradation PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binding and Inhibition Synthesis Peptidoglycan Synthesis PBP->Synthesis Inhibits Lysis Cell Lysis and Death Synthesis->Lysis Leads to

Caption: Mechanism of Cefpirome action against Gram-negative bacteria.

In Vitro Efficacy

The in vitro activity of Cefpirome has been extensively evaluated against a wide range of clinically significant Gram-negative bacteria. Its potency is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical metrics.

Gram-Negative BacteriaMIC₅₀ (mg/L)MIC₉₀ (mg/L)Comparator Antibiotics & Notes
Acinetobacter calcoaceticus24Cefpirome was the most active among five tested cephalosporins.[11]
Pseudomonas aeruginosa28Activity is comparable to ceftazidime.[11][12] However, some studies show higher resistance rates compared to ceftazidime and cefepime.[2]
Escherichia coli≤1≤1Cefpirome is highly active.[11] A multi-center study showed 87% susceptibility, compared to 61% for third-generation cephalosporins.[12][13]
Klebsiella spp.≤1≤1Highly active.[11] A study reported 84% susceptibility versus 56% for third-generation cephalosporins.[12][13]
Enterobacter spp.≤1≤1Cefpirome demonstrates potent activity.[11] A study found 88% susceptibility, significantly higher than the 59% for third-generation cephalosporins.[12][13]
Proteus spp. (indole-positive)≤1≤1Highly active.[10] A comparative study showed 97% susceptibility.[12][13]
Salmonella spp.≤0.5≤0.5Excellent activity demonstrated.[10]
Haemophilus influenzae≤0.25≤0.25Highly susceptible, including β-lactamase producing strains.[10]
Neisseria gonorrhoeae≤0.5≤0.5Highly susceptible, including β-lactamase producers.[10]

Mechanisms of Bacterial Resistance

Despite its stability, resistance to Cefpirome can emerge in Gram-negative bacteria through several mechanisms. Understanding these pathways is crucial for ongoing drug development and stewardship efforts.

  • Enzymatic Degradation : The most common resistance mechanism against β-lactam antibiotics is the production of β-lactamase enzymes.[14] While Cefpirome is stable against many common β-lactamases like TEM-1, TEM-2, and SHV-1, some novel AmpC β-lactamases and certain extended-spectrum β-lactamases (ESBLs) are capable of hydrolyzing it, leading to resistance.[2][10][14]

  • Target Site Modification : Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of Cefpirome, thereby diminishing its inhibitory effect.[15] This is a common resistance strategy employed by bacteria against β-lactam antibiotics.

  • Reduced Permeability : Gram-negative bacteria can limit the influx of Cefpirome by modifying or down-regulating the expression of outer membrane porin channels, effectively reducing the intracellular concentration of the drug.[15]

  • Efflux Pumps : Bacteria can actively extrude Cefpirome from the cell using multidrug efflux pumps. These transport proteins, located in the bacterial membranes, pump out noxious substances, including antibiotics, preventing them from reaching their target concentration.[15]

G cluster_resistance Resistance Mechanisms Cefpirome Cefpirome Target Penicillin-Binding Proteins (PBPs) Cefpirome->Target Intended Action Degradation Enzymatic Degradation (e.g., ESBL, AmpC) Cefpirome->Degradation Hydrolyzes Permeability Reduced Permeability (Porin Loss/Mutation) Cefpirome->Permeability Blocks Entry Efflux Active Efflux (Efflux Pumps) Cefpirome->Efflux Expels Modification Target Site Modification (Altered PBPs) Modification->Target Alters

Caption: Key resistance mechanisms to Cefpirome in Gram-negative bacteria.

Clinical Efficacy

Clinical trials have validated the in vitro potency of Cefpirome, demonstrating its effectiveness in treating severe infections caused by Gram-negative pathogens.

Infection TypePatient PopulationKey Findings & Success RatesComparator
Sepsis / Bacteremia Patients with severe sepsisA multicenter trial showed a 94.7% overall clinical success rate (54/57 patients). For patients with positive blood cultures, the cure rate was 90.9% (20/22).[3] E. coli and Klebsiella were the predominant pathogens.[3]N/A (single-arm study)
Sepsis / Bacteremia Patients with suspected bacteremiaClinical success rates were 77% for Cefpirome vs. 67% for ceftazidime in patients with positive blood cultures (difference not statistically significant).[2]Ceftazidime
Febrile Neutropenia Febrile neutropenic patientsIn one study, the clinical success rate at the end of the protocol was 59% for Cefpirome.[2] Another analysis showed an 89% improvement in clinical outcome.[2]Piperacillin-Tazobactam (50% success)
Obstetric & Gynecological Infections 139 evaluable patientsThe overall clinical improvement rate was 80.6%. The bacterial eradication rate was 84.7%.[4]N/A (single-arm study)

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone for assessing the effectiveness of an antibiotic. The broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is a widely used protocol.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum :

    • Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile broth (e.g., saline) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions :

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of the antibiotic in CAMHB across the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 128 mg/L down to 0.06 mg/L).

  • Inoculation and Incubation :

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results :

    • After incubation, visually inspect the plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of Cefpirome that completely inhibits visible growth of the organism.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Plate with Bacterial Suspension A->C B 2. Prepare Serial Dilutions of Cefpirome in Plate B->C D 4. Incubate at 35°C for 16-20 hours C->D E 5. Visually Inspect for Turbidity (Growth) D->E F 6. Determine Lowest Well with No Growth (MIC) E->F

Caption: Experimental workflow for broth microdilution MIC testing.

Conclusion

This compound remains a potent therapeutic option against a wide array of Gram-negative bacteria, including many strains resistant to earlier cephalosporin generations.[1][12] Its efficacy is rooted in its rapid penetration of the bacterial outer membrane, high affinity for multiple PBPs, and stability against common β-lactamases.[1] While clinical data supports its use in severe infections like sepsis and febrile neutropenia, the emergence of resistance through mechanisms such as ESBL production and porin modification necessitates continuous surveillance and responsible antibiotic stewardship.[2][3] The standardized protocols for susceptibility testing are vital for guiding clinical decisions and monitoring resistance trends, ensuring that Cefpirome continues to be an effective tool in the fight against pathogenic Gram-negative bacteria.

References

Cefpirome Sulfate: A Technical Guide for Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpirome Sulfate, a fourth-generation cephalosporin, stands as a potent tool in the arsenal against a wide array of bacterial pathogens. This technical guide provides an in-depth exploration of this compound for microbiology research applications. It details its mechanism of action, antimicrobial spectrum, and the prevalent mechanisms of bacterial resistance. Furthermore, this document offers comprehensive, step-by-step protocols for key in vitro assays, including Minimum Inhibitory Concentration (MIC) determination, time-kill kinetic analysis, and synergy testing. Visualized through detailed diagrams, the guide clarifies the bacterial cell wall synthesis pathway targeted by Cefpirome, illustrates experimental workflows, and elucidates the logic of resistance mechanisms. This resource is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to effectively utilize this compound in their research endeavors.

Introduction to this compound

Cefpirome is a parenteral, semi-synthetic, fourth-generation cephalosporin antibiotic.[1] Structurally, it is characterized by a 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl group at position 3 and a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side group at position 7.[1] As a beta-lactam antibiotic, its primary mode of action is the disruption of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1][2] Cefpirome exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and demonstrates stability in the presence of many common beta-lactamase enzymes.[3][4] These characteristics make it a valuable agent in both clinical settings and for in vitro research applications.

Mechanism of Action

The bactericidal activity of this compound is achieved through the inhibition of bacterial cell wall synthesis.[5] Specifically, Cefpirome binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[1][5] PBPs play a crucial role in the terminal stages of peptidoglycan synthesis, the primary component of the bacterial cell wall. Peptidoglycan provides structural integrity and protects the bacterium from osmotic lysis.[5]

By binding to PBPs, Cefpirome inhibits the transpeptidation step in peptidoglycan synthesis.[2] This prevents the cross-linking of peptidoglycan chains, thereby weakening the cell wall.[5] The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[1] Cefpirome has a high affinity for multiple PBPs, which contributes to its potent antibacterial activity.[5]

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc_pentapeptide UDP-N-acetylmuramic acid -pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan (Mature Cell Wall) Nascent_PG->Crosslinked_PG Transpeptidase (Penicillin-Binding Proteins) Cefpirome Cefpirome Sulfate Cefpirome->Inhibition Inhibition->Nascent_PG Inhibition cluster_resistance Resistance Mechanisms Cefpirome Cefpirome PBP Penicillin-Binding Proteins (PBPs) Cefpirome->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits BacterialLysis Bacterial Lysis CellWall->BacterialLysis Leads to BetaLactamase β-Lactamase Production BetaLactamase->Cefpirome Inactivates PBP_Alteration PBP Alteration PBP_Alteration->PBP Reduces Affinity Permeability Decreased Permeability Permeability->Cefpirome Blocks Entry start Start prep_cefpirome Prepare Cefpirome Stock Solution start->prep_cefpirome prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_cefpirome->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Cefpirome Sulfate Tissue Penetration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the tissue penetration of Cefpirome Sulfate, a fourth-generation cephalosporin. Understanding the extent to which an antibiotic penetrates various body tissues and fluids is critical for predicting its efficacy in treating infections at different sites. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant processes to provide a comprehensive resource for professionals in drug development and infectious disease research.

Quantitative Analysis of Cefpirome Tissue Penetration

The ability of Cefpirome to reach the site of infection in sufficient concentrations is a key determinant of its clinical success. The following tables summarize the quantitative data on Cefpirome concentration in various human tissues and fluids, compiled from multiple pharmacokinetic studies.

Table 1: Cefpirome Concentration in Inflammatory and Abscess Fluids
Tissue/FluidDosageSubjectsMean Peak Concentration (mg/L)Time to Peak Concentration (hours)Penetration (%)*Reference
Inflammatory Fluid1 g IV6 healthy male volunteers39.21.9123[1][2]
Abscess Fluid2 g IV12 patients with abscesses12 (variable)VariableHighly variable

*Penetration is often expressed as the ratio of the Area Under the Curve (AUC) in the tissue/fluid to the AUC in plasma.

Table 2: Cefpirome Penetration into the Central Nervous System
ConditionDosageSubjectsMean CSF Concentration (mg/L)Time Post-Dose (hours)Reference
Non-inflamed Meninges2 g IV20 adult patients0.50 - 0.831 - 8.3
Purulent Meningitis2 g IV25 adult patients2.26 - 4.172 - 12
Bacterial Meningitis50 mg/kg IV15 children10.8 (peak)~2
Table 3: Cefpirome Concentration in Pulmonary Tissues
Tissue/FluidDosageSubjectsMean ConcentrationNotesReference
Bronchial Mucosa1 g IV37 patients19.3 mg/kg-[3]
Epithelial Lining Fluid1 g IV8 patients7.2 mg/L-[3]
Unaffected Lung Tissue30 mg/kg IV (every 12h)8 septic patients48 mg/L (peak)Steady-state conditions
Infected Lung Tissue30 mg/kg IV (every 12h)8 septic patients45 mg/L (peak)Steady-state conditions
Table 4: Cefpirome Concentration in Skin and Soft Tissues
TissueDosageSubjectsMean ConcentrationNotesReference
Subcutaneous Adipose Tissue2 g IV7 healthy volunteersAUC₀₋₂₄₀: 13.11 g·min/L-[4][5]
Subcutaneous Adipose Tissue2 g IV11 septic patientsAUC₀₋₂₄₀: 6.90 g·min/LPenetration is impaired in septic patients.[4][5]
Table 5: Cefpirome Concentration in Renal Tissue (Animal Data)
TissueDosageSubjectsMean Residual ConcentrationNotesReference
Kidney20 mg/kg oral (twice daily for 7 days)RatsHighSecond highest after the liver.[6]

Experimental Protocols

The data presented above were generated from a variety of clinical and preclinical studies. Understanding the methodologies employed is crucial for interpreting the results. Below are detailed descriptions of the key experimental protocols used in the cited studies.

Cantharidin-Induced Blister Fluid Model for Inflammatory Fluid Penetration
  • Objective: To simulate the penetration of Cefpirome into an inflammatory exudate.

  • Subjects: Healthy human volunteers.

  • Procedure:

    • A blistering agent, cantharidin, is applied to the forearm skin to induce the formation of a sterile blister.

    • The fluid within the blister, which mimics inflammatory exudate, is sampled at various time points after intravenous administration of Cefpirome.

    • Simultaneously, blood samples are drawn to determine serum concentrations.

  • Drug Administration: Typically, a single intravenous dose (e.g., 1 g) is administered.

  • Sample Analysis: Cefpirome concentrations in both serum and blister fluid are quantified using High-Performance Liquid Chromatography (HPLC).

Cerebrospinal Fluid (CSF) Penetration Studies
  • Objective: To determine the extent of Cefpirome entry into the central nervous system, both in the presence and absence of meningeal inflammation.

  • Subjects: Patients undergoing lumbar puncture for diagnostic or therapeutic reasons.

  • Procedure:

    • Patients are administered a single intravenous dose of Cefpirome at a specified time before the scheduled lumbar puncture.

    • During the lumbar puncture, a sample of CSF is collected.

    • Blood samples are collected at multiple time points to establish the serum pharmacokinetic profile.

  • Drug Administration: Intravenous doses ranging from 50 mg/kg in children to 2 g in adults have been used.

  • Sample Analysis: Cefpirome concentrations in serum and CSF are determined by HPLC.

Bronchoalveolar Lavage (BAL) for Pulmonary Tissue Fluid Analysis
  • Objective: To measure Cefpirome concentrations in the epithelial lining fluid (ELF) and bronchial mucosa.

  • Subjects: Patients undergoing bronchoscopy for clinical indications.

  • Procedure:

    • A single intravenous dose of Cefpirome is administered prior to the bronchoscopy.

    • During the procedure, a bronchoscope is used to instill and then aspirate a sterile saline solution from a lung subsegment (BAL).

    • Biopsy samples of the bronchial mucosa are also collected.

  • Drug Administration: A typical dose is 1 g administered intravenously.

  • Sample Analysis: Cefpirome concentrations in serum, BAL fluid, and homogenized mucosal tissue are measured by HPLC. The concentration in ELF is calculated based on the urea dilution method.

Microdialysis for Interstitial Fluid Concentration Measurement
  • Objective: To measure the unbound, pharmacologically active concentration of Cefpirome in the interstitial fluid of tissues like subcutaneous adipose tissue and muscle.

  • Subjects: Healthy volunteers or patient populations (e.g., septic patients).

  • Procedure:

    • A microdialysis probe, which has a semipermeable membrane at its tip, is inserted into the target tissue.

    • The probe is continuously perfused with a physiological solution at a low flow rate.

    • Cefpirome in the interstitial fluid diffuses across the membrane into the perfusion fluid (dialysate).

    • The dialysate is collected at timed intervals for analysis.

  • Drug Administration: Intravenous administration of Cefpirome (e.g., 2 g).

  • Sample Analysis: Cefpirome concentrations in the dialysate are quantified by HPLC.

Visualizing Methodologies and Influencing Factors

Experimental Workflow for Tissue Penetration Studies

The following diagram illustrates a generalized workflow for a clinical study investigating the tissue penetration of Cefpirome.

experimental_workflow cluster_planning Study Planning cluster_execution Clinical Execution cluster_analysis Sample Analysis & Data Interpretation p1 Protocol Design & IRB Approval p2 Subject Recruitment & Informed Consent p1->p2 e1 Cefpirome Administration (IV) p2->e1 e2 Serial Blood Sampling e1->e2 e3 Tissue/Fluid Sampling (e.g., Biopsy, BAL, Microdialysis) e1->e3 a1 Sample Processing & Storage e2->a1 e3->a1 a2 HPLC Analysis for Cefpirome Quantification a1->a2 a3 Pharmacokinetic Modeling a2->a3 a4 Data Interpretation & Reporting a3->a4

A generalized experimental workflow for assessing Cefpirome tissue penetration.
Factors Influencing Cefpirome Tissue Penetration

Cefpirome's ability to penetrate tissues is not governed by specific signaling pathways but rather by a combination of its physicochemical properties and the physiological characteristics of the tissue barriers. The following diagram illustrates these relationships.

influencing_factors cluster_drug Drug Properties cluster_physio Physiological Factors cluster_outcome Outcome dp1 Low Protein Binding (~10%) outcome Cefpirome Concentration in Tissue/Fluid dp1->outcome Increases free drug available for diffusion dp2 Hydrophilic Nature dp2->outcome Influences passage through lipid membranes pf1 Tissue Blood Flow pf1->outcome Higher flow increases drug delivery pf2 Capillary Permeability pf2->outcome Determines ease of passage from blood pf3 Presence of Inflammation pf3->outcome Increases capillary permeability pf4 Specialized Barriers (e.g., Blood-Brain Barrier) pf4->outcome Restricts penetration

Key factors influencing the tissue penetration of this compound.

References

Cefpirome Sulfate: A Technical Guide to its Mode of Action on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which Cefpirome Sulfate, a fourth-generation cephalosporin, exerts its bactericidal effects through the disruption of bacterial cell wall synthesis. The document details the antibiotic's interaction with its primary targets, presents quantitative data on its efficacy, outlines the experimental protocols used for these assessments, and provides visual representations of the key processes.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefpirome is a β-lactam antibiotic that targets the integrity of the bacterial cell wall, a structure essential for bacterial survival and shape maintenance.[1][2] Its action is bactericidal, leading directly to cell death.[3]

The fundamental mechanism involves the following sequence of events:

  • Target Identification : The primary targets of Cefpirome are the Penicillin-Binding Proteins (PBPs).[1][4] PBPs are bacterial enzymes, specifically transpeptidases, located on the inner membrane of the bacterial cell wall.[4] Their crucial function is to catalyze the final steps of peptidoglycan synthesis, creating the cross-links between glycan chains that give the cell wall its strength and rigidity.[3][][6]

  • Irreversible Inhibition : Cefpirome's molecular structure, containing a β-lactam ring, mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors.[3] This allows it to bind covalently to the active site of PBPs.[] This binding is effectively irreversible and inactivates the enzyme.[4]

  • Disruption of Cell Wall Synthesis : With the PBPs inactivated, the essential transpeptidation step is blocked.[7] This prevents the formation of peptidoglycan cross-links, halting the synthesis and repair of the cell wall.[2][8]

  • Cell Lysis : The resulting cell wall is weakened and structurally deficient.[1][2] It can no longer withstand the internal osmotic pressure of the bacterial cytoplasm, leading to cell lysis and death.[1][4] This broad-spectrum activity is enhanced by Cefpirome's ability to penetrate the outer membrane of Gram-negative bacteria and its stability against many β-lactamases.[1][9]

G cef Cefpirome (β-Lactam) pbp Penicillin-Binding Proteins (PBPs) cef->pbp pep_syn Peptidoglycan Cross-linking pbp->pep_syn Catalyzes lysis Cell Lysis & Death pbp->lysis wall Stable Cell Wall pep_syn->wall Leads to

Caption: Cefpirome's mechanism of action leading to bacterial cell lysis.

Quantitative Data Presentation

Table 1: PBP Binding Affinity of Cefpirome

The efficacy of Cefpirome is rooted in its high binding affinity for multiple essential PBPs.[1] Affinities are often expressed as the IC50, the concentration of the antibiotic required to inhibit 50% of the binding of a labeled probe to the PBP. A lower IC50 value indicates a higher binding affinity.

Bacterial SpeciesPBP TargetIC50 (µg/mL)Reference(s)
Escherichia coli K-12 PBP 2>20-fold higher than Cefepime[10][11]
PBP 3≤ 0.5[10][11][12]
Pseudomonas aeruginosa SC8329 PBP 2> 25[10][11][12]
PBP 3< 0.0025[10][11][12]
Methicillin-Resistant S. aureus (MRSA) PBP 1Primary Affinity[13]
PBP 2Primary Affinity[13]
PBP 2aNot saturated by 64 mg/L[13]
Table 2: In Vitro Antimicrobial Activity of Cefpirome (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Cefpirome demonstrates potent activity against a broad spectrum of pathogens.[14][15]

Bacterial SpeciesMIC50 (mg/L)MIC90 (mg/L)Reference(s)
Acinetobacter calcoaceticus 24[16]
Pseudomonas aeruginosa 28[16]
Pseudomonas aeruginosa 8-[17]
Enterobacteriaceae -≤ 1[16][17]
Methicillin-Resistant S. aureus (MRSA) 8 (at 24h)-[13]

Experimental Protocols

A. Protocol: Competitive PBP Binding Affinity Assay

This protocol outlines a common method to determine the IC50 of Cefpirome for specific PBPs by measuring its ability to compete with a labeled β-lactam probe.[10][11][18]

1. Preparation of Bacterial Membranes:

  • Culture the target bacterial strain (e.g., E. coli K-12) to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth).

  • Harvest cells by centrifugation.

  • Lyse the cells using methods such as sonication or French press in a suitable buffer.

  • Isolate the cell membranes, which contain the PBPs, via ultracentrifugation. Resuspend the membrane pellet in a storage buffer.

2. Competition Binding Reaction:

  • In a series of microcentrifuge tubes, add a fixed amount of the isolated membrane preparation.

  • Add serial dilutions of this compound to the tubes to achieve a range of final concentrations. Include a control tube with no Cefpirome.

  • Incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C) to allow Cefpirome to bind to the PBPs.

  • Add a fixed, sub-saturating concentration of a labeled β-lactam probe (e.g., [3H]benzylpenicillin or fluorescent Bocillin FL) to all tubes.[11][19]

  • Incubate for another defined period to allow the probe to bind to any PBPs not occupied by Cefpirome.

3. Detection and Quantification:

  • Stop the binding reaction (e.g., by adding a sample buffer with SDS).

  • Separate the membrane proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualize the labeled PBPs. For radiolabeled probes, this is done via fluorography on X-ray film.[12] For fluorescent probes, in-gel fluorescence imaging is used.[19]

  • Quantify the band intensity for each PBP at each Cefpirome concentration using a scanning laser densitometer.[12]

4. Data Analysis:

  • Calculate the percentage of probe binding at each Cefpirome concentration relative to the control (0% inhibition).

  • Plot the percentage of inhibition versus the log of the Cefpirome concentration.

  • Determine the IC50 value, which is the concentration of Cefpirome that results in a 50% reduction in probe binding to a specific PBP.

G start Start prep 1. Prepare Bacterial Membranes (Contain PBPs) start->prep incubate_cef 2. Incubate Membranes with Serial Dilutions of Cefpirome prep->incubate_cef add_probe 3. Add Labeled Probe (e.g., Bocillin FL) incubate_cef->add_probe sds_page 4. Separate Proteins by SDS-PAGE add_probe->sds_page visualize 5. Visualize Labeled PBPs (Fluorography/Fluorescence) sds_page->visualize quantify 6. Quantify Band Intensity (Densitometry) visualize->quantify analyze 7. Plot Inhibition Curve & Calculate IC50 quantify->analyze end End analyze->end

Caption: Experimental workflow for a competitive PBP binding assay.
B. Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a specific bacterial strain.[20][21]

1. Preparation of Antibiotic Dilutions:

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • The concentration range should span the expected MIC of the test organism.

  • Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only, no bacteria).

2. Inoculum Preparation:

  • From a fresh culture plate (18-24 hours old), select several colonies of the test bacterium.

  • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate (except the negative control).

  • Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

4. Reading and Interpretation:

  • After incubation, examine the plate for visible bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth.

G start Start prep_abx 1. Prepare 2-fold Serial Dilutions of Cefpirome in 96-Well Plate start->prep_abx prep_inoc 2. Standardize Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoc inoculate 3. Inoculate Plate Wells with Standardized Bacteria prep_abx->inoculate prep_inoc->inoculate incubate 4. Incubate Plate (35°C for 16-20h) inoculate->incubate read 5. Read Plate for Visible Growth (Turbidity) incubate->read interpret 6. Determine MIC: Lowest Concentration with No Growth read->interpret end End interpret->end

Caption: Workflow for MIC determination via broth microdilution.

References

Cefpirome Sulfate: A Technical Overview for Researchers in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a technical overview of Cefpirome Sulfate, primarily focusing on its established role in clinical settings relevant to cancer patients. It is crucial to note that, based on current scientific literature, this compound is investigated and utilized as a potent, fourth-generation cephalosporin antibiotic for treating severe bacterial infections, rather than as a direct anti-cancer agent.

Cefpirome is recognized for its broad-spectrum antibacterial activity, which is particularly valuable in the management of infections in immunocompromised individuals, such as those undergoing cancer therapy.[1][2][3] Its efficacy extends to a wide range of Gram-positive and Gram-negative bacteria.[4][5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[4][6] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final step of peptidoglycan synthesis.[4][6][7] This disruption leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death.[6][7] Cefpirome's stability against many plasmid- and chromosome-mediated beta-lactamases contributes to its broad-spectrum activity.[2]

cluster_bacterium Bacterial Cell cefpirome This compound pbp Penicillin-Binding Proteins (PBPs) cefpirome->pbp Binds to cefpirome->pbp synthesis Peptidoglycan Synthesis pbp->synthesis pbp->synthesis cell_wall Bacterial Cell Wall synthesis->cell_wall Builds lysis Cell Lysis & Death cell_wall->lysis Weakening leads to

Mechanism of this compound as an antibacterial agent.

Clinical Application in Oncology

The clinical relevance of this compound in oncology is primarily for the treatment of severe infections. Cancer patients, particularly those with hematological malignancies or those undergoing chemotherapy, are often susceptible to life-threatening infections due to neutropenia.[1][3] Cefpirome has been studied for its effectiveness in treating conditions such as febrile neutropenia, sepsis, and other nosocomial infections in this patient population.[1][2]

Quantitative Data: In Vitro Antibacterial Activity

While direct anti-cancer efficacy data is not available in the provided research, extensive data exists on its antibacterial potency. The following table summarizes the Minimum Inhibitory Concentration (MIC90) values for Cefpirome against various bacterial isolates, providing a quantitative measure of its activity.

Bacterial Group/SpeciesMIC90 (mg/L)Reference
Enterobacteriaceae4[8]
Methicillin-susceptible staphylococci1[8]
Streptococcus pneumoniae0.25[8]
Haemophilus influenzae0.12[8]
Cephalosporinase-depressed mutants of Enterobacter cloacae and Citrobacter freundii4[8]
Klebsiella spp. with extended-spectrum-beta-lactamase2[8]

Experimental Protocols

Detailed experimental protocols for assessing the direct anti-cancer activity of this compound are not available, as this is not its area of investigation. However, standard protocols for determining its antibacterial efficacy, as referenced in the literature, are outlined below.

Antimicrobial Susceptibility Testing (AST) Workflow

This generalized workflow is based on standard microbiological procedures for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against bacterial isolates.

G start Bacterial Isolate (from cancer patient) prepare Prepare Standardized Bacterial Suspension start->prepare inoculate Inoculate Microdilution Plates prepare->inoculate dilute Serial Dilution of This compound dilute->inoculate incubate Incubate under Controlled Conditions inoculate->incubate read Read Plates for Bacterial Growth incubate->read determine Determine MIC (Lowest concentration with no visible growth) read->determine end MIC90 Data determine->end

Generalized workflow for antimicrobial susceptibility testing.

Methodology:

  • Bacterial Isolates: Obtain clinical isolates from cancer patients, for example, from blood cultures.[9]

  • Antimicrobial Agents: Prepare stock solutions of this compound and other comparator antibiotics.

  • Susceptibility Testing: Perform microdilution testing according to established standards (e.g., National Committee for Clinical Laboratory Standards - NCCLS).[8]

    • A series of dilutions of this compound are prepared in microtiter plates.

    • A standardized inoculum of the bacterial isolate is added to each well.

    • Plates are incubated under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. The MIC90 represents the concentration required to inhibit 90% of the tested isolates.

Signaling Pathways and Cancer Research

Research into cancer biology has identified numerous signaling pathways that are critical for tumor development, proliferation, and survival, such as the PI3K/AKT/mTOR and Ras/MAPK pathways.[10] These pathways are frequent targets for novel anti-cancer therapies. For instance, the PI3K/AKT pathway is crucial for regulating cell growth and survival, and its deregulation is common in many cancers.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes

Simplified PI3K/AKT/mTOR signaling pathway in cancer.

It is important to reiterate that the current body of research does not provide evidence of this compound directly interacting with or modulating these cancer-related signaling pathways. Its role in oncology is confined to its potent antibacterial action, which is critical for managing secondary complications in cancer patients.

Conclusion

This compound is a powerful fourth-generation cephalosporin with a well-documented mechanism of action against a broad spectrum of bacteria. For researchers in oncology, its significance lies in its clinical utility for treating severe and often life-threatening infections that are common in cancer patients, particularly those who are neutropenic. There is currently no scientific evidence to suggest that this compound possesses direct anti-tumor properties or that it modulates cancer-specific signaling pathways. Future research could explore novel applications, but its current role remains firmly within the domain of antimicrobial therapy.

References

The Dual Role of Cefpirome Sulfate in Plant Biology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpirome Sulfate, a fourth-generation cephalosporin antibiotic, is recognized for its broad-spectrum antibacterial activity. While its primary application lies in clinical medicine, its utility extends to plant biology research, particularly in the realm of plant tissue culture. This technical guide provides an in-depth overview of the current understanding and potential applications of this compound in plant science. It covers its mechanism of action against bacterial contaminants, protocols for its use in sterile plant cultures, and discusses its potential phytotoxicity and indirect effects on plant physiology. This document aims to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to ensure aseptic conditions and advance plant-based research and biotechnology.

Introduction to this compound

Cefpirome is a beta-lactam antibiotic belonging to the fourth generation of cephalosporins.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, leading to cell lysis.[2] This potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it a candidate for controlling contamination in plant tissue culture.[1] Plant tissue culture is a collection of techniques used to maintain or grow plant cells, tissues, or organs under sterile conditions on a nutrient culture medium of known composition.[] However, microbial contamination is a pervasive issue that can lead to the loss of valuable plant material.[] The use of antibiotics like this compound can be a critical component in maintaining axenic cultures.

Mechanism of Action in Bacteria

The efficacy of this compound in plant tissue culture stems from its well-understood antibacterial properties. The antibiotic targets penicillin-binding proteins (PBPs) in bacteria, which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating these proteins, Cefpirome disrupts cell wall formation, leading to bacterial cell death.

cluster_bacterium Bacterial Cell Cefpirome This compound PBPs Penicillin-Binding Proteins (PBPs) Cefpirome->PBPs Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakening leads to

Caption: Mechanism of Cefpirome's bactericidal action.

Application in Plant Tissue Culture

The primary use of this compound in plant biology is to eliminate or prevent bacterial contamination in in vitro cultures. This is particularly crucial during the initiation of cultures from explants, which can harbor endophytic bacteria, and in Agrobacterium-mediated genetic transformation to remove the bacteria after gene transfer.

General Protocol for Use

While specific concentrations for this compound are not widely documented in plant literature, a general protocol can be adapted from the use of other cephalosporins like Cefotaxime. It is crucial to determine the optimal concentration for each plant species and experimental system to balance antibacterial efficacy with minimal phytotoxicity.

Experimental Protocol: Determining Optimal this compound Concentration

  • Prepare Stock Solution: Aseptically prepare a stock solution of this compound (e.g., 50 mg/mL) in sterile distilled water. Filter-sterilize the solution using a 0.22 µm syringe filter. Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

  • Media Preparation: Prepare the desired plant tissue culture medium (e.g., Murashige and Skoog medium) and autoclave.[4]

  • Antibiotic Supplementation: After the medium has cooled to approximately 45-50°C, add the this compound stock solution to achieve a range of final concentrations (e.g., 0, 50, 100, 250, 500 mg/L).

  • Explant Culture: Culture the desired plant explants on the prepared media.

  • Data Collection: Over a period of several weeks, monitor for signs of bacterial contamination and phytotoxicity. Quantitative data to collect includes:

    • Percentage of contaminated explants.

    • Percentage of surviving explants.

    • Callus induction frequency and fresh weight.

    • Shoot regeneration frequency and number of shoots per explant.

    • Root formation and elongation.

  • Analysis: Determine the lowest concentration of this compound that effectively controls bacterial contamination with the least negative impact on plant growth and regeneration.

Start Start: Explant Material SurfaceSterilization Surface Sterilization Start->SurfaceSterilization CultureInitiation Culture on Cefpirome-supplemented and control media SurfaceSterilization->CultureInitiation Incubation Incubation under controlled conditions CultureInitiation->Incubation DataCollection Data Collection: Contamination, Survival, Growth, Regeneration Incubation->DataCollection Analysis Analysis: Determine Optimal Concentration DataCollection->Analysis

Caption: Workflow for optimizing Cefpirome concentration.

Potential Phytotoxicity and Non-Antimicrobial Effects

While effective against bacteria, antibiotics can have unintended effects on plant cells. Due to the endosymbiotic origin of mitochondria and chloroplasts from bacteria, antibiotics that target bacterial ribosomes can also affect protein synthesis within these organelles.[5][6] Although beta-lactam antibiotics like Cefpirome primarily target cell wall synthesis, which is absent in plant cells, they can still induce stress responses or have hormone-like effects at certain concentrations.

For instance, the related antibiotic Cefotaxime has been shown to promote somatic embryogenesis and shoot regeneration in some plant species, such as sugarcane and banana, at concentrations up to 500 mg/L.[2][7] Conversely, other antibiotics like carbenicillin have shown to be inhibitory to regeneration at higher concentrations in some studies.[8]

Table 1: Effects of Related Beta-Lactam Antibiotics on Plant Tissue Culture

AntibioticPlant SpeciesConcentration (mg/L)Observed Effect
CefotaximeSugarcane500Promoted somatic embryogenesis and shoot regeneration[7]
CefotaximeBanana400-500Promoted shoot multiplication and elongation[2]
CefotaximeMaize150Enhanced morphogenesis and plant regeneration[9]
CarbenicillinCarrot200Stimulated plant regeneration[8]
CarbenicillinCarrot400-500Reduced regeneration ability[8]

Potential Impact on Plant Signaling Pathways

The introduction of a xenobiotic compound like this compound can potentially trigger plant stress signaling pathways. While direct evidence for Cefpirome's interaction with plant signaling is absent, a hypothetical pathway can be proposed based on general plant stress responses. The presence of the antibiotic could be perceived as a form of chemical stress, leading to the production of reactive oxygen species (ROS). This, in turn, could activate downstream signaling cascades, such as MAPK pathways, leading to the expression of stress-responsive genes.

Cefpirome This compound (Chemical Stress) ROS Reactive Oxygen Species (ROS) Production Cefpirome->ROS Induces MAPK MAPK Cascade Activation ROS->MAPK Activates TranscriptionFactors Activation of Transcription Factors MAPK->TranscriptionFactors Phosphorylates GeneExpression Expression of Stress-Responsive Genes TranscriptionFactors->GeneExpression Regulates

Caption: Hypothetical plant stress response to Cefpirome.

Conclusion and Future Directions

This compound presents a valuable tool for controlling bacterial contamination in plant biology research, particularly in tissue culture applications. Its broad-spectrum activity is a significant advantage in maintaining aseptic conditions. However, researchers must be cognizant of its potential phytotoxic effects and the possibility of non-antimicrobial impacts on plant growth and development.

Future research should focus on establishing species-specific optimal concentrations for this compound. Furthermore, studies investigating its uptake, translocation, and metabolism in plants are needed to better understand its physiological effects. Elucidating any potential interactions with plant signaling pathways could also open new avenues for its application in modulating plant development and stress responses. A thorough understanding of these aspects will enable the more precise and effective use of this compound in advancing plant science and biotechnology.

References

A Comprehensive Technical Guide to Cefpirome Sulfate Powder for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cefpirome Sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from its ability to inhibit bacterial cell wall synthesis and its high stability against many β-lactamases.[3] This technical guide provides an in-depth overview of the fundamental characteristics of this compound powder, including its physicochemical properties, mechanism of action, pharmacokinetic parameters, stability profile, and detailed analytical methodologies. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this important antibiotic.

Introduction

Cefpirome (C₂₂H₂₂N₆O₅S₂) is a semisynthetic, broad-spectrum cephalosporin antibiotic.[4][5] It is formulated as a sulfate salt (C₂₂H₂₂N₆O₅S₂·H₂SO₄) for parenteral administration.[6] As a fourth-generation cephalosporin, Cefpirome possesses enhanced activity against a wide range of bacterial pathogens and exhibits greater resistance to hydrolysis by many chromosomally-mediated and plasmid-mediated β-lactamases compared to earlier generations.[3] This guide details the core scientific and technical information essential for the handling, analysis, and development of this compound.

Physicochemical Properties

This compound is a white to pale yellowish-white crystalline powder.[7] It is known to be hygroscopic in nature.[7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Powder

PropertyValueReferences
Appearance White to pale yellowish-white crystalline powder[7]
Molecular Formula C₂₂H₂₄N₆O₉S₃[6][8]
Molecular Weight 612.66 g/mol [1][6][8]
CAS Number 98753-19-6[1][8]
Melting Point 198-202°C (with decomposition)[1][9]
Specific Optical Rotation ([α]D²⁵) -27° to -33° (c=2.5 in a 1:1 acetonitrile/water solution)[7][10]
UV λmax 265 nm (in buffer), 270 nm, 272 nm[1][4][10]
Solubility Soluble in water and DMSO; practically insoluble in ethanol and ether.[7][8][10][11]
~10 mg/mL in PBS (pH 7.2)[4]
~44 mg/mL in DMSO[8]
~10 mg/mL in DMSO[4]
~5 mg/mL in Water[12]
pH (1% w/v aqueous solution) 1.6 - 2.6[7]

Mechanism of Action

The bactericidal activity of this compound results from the inhibition of bacterial cell wall synthesis.[3][13] Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[1][13] By binding to and inactivating these proteins, Cefpirome disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death.[3][6] Cefpirome exhibits a high affinity for multiple PBPs, including PBP 2 and PBP 3.[3] This multi-target binding contributes to its potent and broad-spectrum activity.[3]

Cefpirome_Mechanism_of_Action Cefpirome This compound OuterMembrane Gram-Negative Outer Membrane Cefpirome->OuterMembrane Penetrates PBPs Penicillin-Binding Proteins (PBPs) (e.g., PBP 2, PBP 3) Cefpirome->PBPs Binds and Inhibits OuterMembrane->PBPs Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) PBPs->Transpeptidation Catalyzes Lysis Cell Lysis and Death PBPs->Lysis Inhibition leads to Weakened Cell Wall CellWall Stable Bacterial Cell Wall Transpeptidation->CellWall Forms

Figure 1: Mechanism of action of this compound.

Pharmacokinetic Properties

A summary of key pharmacokinetic parameters of Cefpirome is provided in Table 2.

Table 2: Pharmacokinetic Properties of Cefpirome

ParameterValueReferences
Plasma Protein Binding 8.2 - 11.7%
Volume of Distribution (Vd) 17.7 - 18.7 L
Elimination Half-life (t½) 1.71 - 2.3 hours
Excretion 75.4 - 99.9% as unchanged drug in urine

Stability and Storage

Solid-State Stability

This compound powder is hygroscopic and should be stored in hermetic, light-resistant containers.[7] The degradation of this compound in the solid state follows first-order kinetics and is influenced by temperature and relative humidity. Recommended storage is at 2-8°C.[1]

Solution Stability

The stability of this compound in aqueous solutions is pH-dependent. It is most stable in the pH range of 4-6.[14] The degradation in aqueous solution is a pseudo-first-order reaction.[14] General acid-base hydrolysis is not observed; instead, specific acid-base catalysis occurs.[14][15] Solutions should be freshly prepared. If storage is necessary, it is recommended to store aliquoted stock solutions in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[8][12] Repeated freeze-thaw cycles should be avoided.[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Analysis

This protocol is a composite based on published stability-indicating HPLC methods.[16][17]

Objective: To determine the concentration and assess the purity of this compound in bulk powder and pharmaceutical preparations.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

Materials:

  • This compound reference standard

  • This compound sample

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Ammonium acetate (analytical grade)

  • Acetonitrile (HPLC grade)

Chromatographic Conditions:

  • Column: LiChrospher 100 RP-18 (5 µm, 125 mm x 4 mm) or equivalent C18 column[17]

  • Mobile Phase: 12 mM Ammonium acetate and Acetonitrile (90:10 v/v)[17]

  • Flow Rate: 1.0 mL/min[17]

  • Detection Wavelength: 270 nm[17]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C[17]

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 12 mM solution of ammonium acetate in water.

    • Mix the ammonium acetate solution with acetonitrile in a 90:10 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation (Example concentration: 100 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Dissolve in a 25 mL volumetric flask containing a mixture of water and methanol (e.g., 10 mL of each).[16]

    • Sonicate for 10 minutes to ensure complete dissolution.[16]

    • Dilute to the mark with the mobile phase to obtain a stock solution (1 mg/mL).[16]

    • Perform a serial dilution with the mobile phase to achieve the desired final concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution, using the this compound sample powder.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time, peak area, tailing factor).

    • Inject the sample solution.

    • Record the chromatograms and integrate the peak areas.

  • Calculations:

    • Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard solution.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase (Ammonium Acetate: Acetonitrile 90:10) Equilibrate Equilibrate HPLC System Prep_Mobile->Equilibrate Prep_Std Prepare Standard Solution Inject Inject Samples and Standards Prep_Std->Inject Prep_Sample Prepare Sample Solution Prep_Sample->Inject Equilibrate->Inject Detect UV Detection at 270 nm Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration & Purity Integrate->Calculate

Figure 2: Experimental workflow for HPLC analysis of this compound.

Ultra-High-Performance Liquid Chromatography (UPLC) Method

An alternative, faster method using UPLC has also been developed for the quantitative determination of this compound.[18]

Chromatographic Conditions:

  • Column: Phenomenex C18 (3.0 µm, 2.5 x 100 mm)[18]

  • Mobile Phase: 0.01M Phosphate buffer and Acetonitrile (50:50 v/v)[18]

  • Detector: PDA at 265 nm[18]

  • Retention Time: Approximately 0.652 min[18]

Conclusion

This technical guide has summarized the essential characteristics of this compound powder, providing a valuable resource for professionals in the fields of pharmaceutical research and development. The data presented, including physicochemical properties, mechanism of action, and detailed analytical protocols, are critical for ensuring the quality, safety, and efficacy of Cefpirome-containing products. The provided diagrams for the mechanism of action and experimental workflow offer a clear visual representation of these complex processes. This comprehensive overview serves as a foundational document to facilitate further research and development involving this compound.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Cefpirome Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Cefpirome Sulfate in bulk drug and pharmaceutical dosage forms. The developed isocratic reverse-phase method is proven to be simple, accurate, precise, and specific for the analysis of this compound in the presence of its degradation products. This document provides comprehensive experimental protocols, method validation data in accordance with International Council for Harmonisation (ICH) guidelines, and visual representations of the workflow and underlying principles.

Introduction

This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] It is crucial to have a reliable analytical method to ensure the quality, efficacy, and safety of this compound formulations. This application note describes the development and validation of a stability-indicating HPLC method, which can separate and quantify this compound from potential degradants formed under various stress conditions.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Instrument HPLC system with UV/PDA detector
Column C18 (e.g., LiChroCART-Lichrosphere 100, 250 mm x 4.6 mm, 5 µm or Lichrospher RP-18, 125 mm x 4 mm, 5 µm)
Mobile Phase Acetonitrile and 12 mM Ammonium Acetate (10:90, v/v) OR Methanol and Water (50:50, v/v)
Flow Rate 1.0 mL/min[1][2][3]
Detection Wavelength 270 nm[1][2][3]
Column Temperature 30°C[1][3]
Injection Volume 10 µL or 20 µL
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Standard Solution
  • Accurately weigh about 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve in a mixture of 10 mL of methanol and 10 mL of water.

  • Sonicate for 10 minutes to ensure complete dissolution.[2]

  • Dilute to the mark with the mobile phase to obtain a stock solution of 1 mg/mL.[2]

  • Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., in the range of 0.5–200 µg/mL).[2]

Preparation of Sample Solution
  • For bulk drug, prepare the sample solution in the same manner as the standard solution.

  • For pharmaceutical dosage forms (e.g., powder for injection), accurately weigh a quantity of the powder equivalent to 100 mg of this compound.

  • Transfer to a 100 mL volumetric flask and dissolve in the mobile phase.

  • Sonicate for 15 minutes and dilute to the volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on this compound under various stress conditions as per ICH guidelines.[1]

  • Acid Degradation: Treat the drug substance with 0.1 N HCl for 48 hours. Neutralize the solution with 0.1 N NaOH before injection.[2]

  • Alkaline Degradation: Treat the drug substance with 0.1 N NaOH for 48 hours. Neutralize the solution with 0.1 N HCl before injection.[2]

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂.[1]

  • Thermal Degradation: Expose the solid drug to heat (e.g., 60°C) for a specified period.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber).[1]

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]

Validation ParameterResults
Specificity The method was found to be specific as there was no interference from degradation products or excipients at the retention time of this compound.
Linearity The method demonstrated good linearity over the concentration range of 0.5–200 µg/mL with a correlation coefficient (r²) of >0.999.[2]
Accuracy (Recovery) The percentage recovery was found to be in the range of 99.46% to 101.36%, indicating the accuracy of the method.[1][2]
Precision (RSD) The relative standard deviation (RSD) for intra-day and inter-day precision was less than 2%, demonstrating good precision.
LOD & LOQ The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be sufficiently low, indicating good sensitivity of the method.
Robustness The method was found to be robust with deliberate small variations in flow rate, mobile phase composition, and column temperature.[4]

Data Presentation

The following table summarizes the retention time and degradation data from the forced degradation studies.

Stress ConditionRetention Time of this compound (min)Number of Degradation Peaks% Degradation
Acidic (0.1N HCl) ~2.71Significant
Alkaline (0.1N NaOH) ~2.71Significant
Oxidative (3% H₂O₂) ~2.7MultipleModerate
Thermal ~2.7MinorLow
Photolytic ~2.7MultipleModerate

Note: The exact retention time and degradation percentage may vary depending on the specific column and chromatographic conditions used.

Visualizations

HPLC_Method_Development_Workflow A Method Development Objective: Quantitative analysis of this compound B Literature Survey & Selection of Initial Conditions A->B C Optimization of Chromatographic Parameters B->C D Column Selection (C18) C->D E Mobile Phase Optimization (ACN/Buffer or MeOH/Water) C->E F Flow Rate & Temperature Adjustment C->F G Wavelength Selection (270 nm) C->G H Forced Degradation Studies D->H E->H F->H G->H I Method Validation (ICH Guidelines) H->I J Validated Stability-Indicating HPLC Method I->J

Caption: Workflow for HPLC Method Development and Validation.

Reverse_Phase_HPLC_Principle cluster_0 HPLC Column (Stationary Phase) StationaryPhase Non-polar Stationary Phase (C18) Hydrophobic Interactions Detector UV Detector (270 nm) StationaryPhase:f1->Detector Elution based on polarity (Polar compounds elute first) MobilePhase Polar Mobile Phase (e.g., Acetonitrile/Water) Sample Sample Injection (this compound - relatively polar) MobilePhase->Sample Carries sample Sample->StationaryPhase:f0 Analyte partitions between phases Chromatogram Chromatogram (Peak at specific Retention Time) Detector->Chromatogram

References

Application Notes and Protocols for the Quantitative Determination of Cefpirome Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefpirome Sulfate is a fourth-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Accurate and precise quantitative analysis of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Vis Spectrophotometry.

I. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound. Stability-indicating HPLC methods are particularly important as they can resolve the active pharmaceutical ingredient (API) from its degradation products.[2]

A. Stability-Indicating RP-HPLC Method 1

This isocratic reversed-phase HPLC method is designed for the quantitative determination of this compound in the presence of its degradation products.[2]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Lichrospher RP-18 (125 mm x 4 mm, 5 µm particle size).[2]

    • Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile (90:10 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 270 nm.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 10 µL.[1]

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.[3]

    • Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations within the linear range.[3]

  • Sample Solution Preparation (for pharmaceutical formulations):

    • Take a quantity of the powdered formulation equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.[3]

    • Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[3]

    • Dilute to the mark with the mobile phase.[3]

    • Filter the solution through a 0.45 µm membrane filter before injection.[3]

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of this compound in the sample.

B. Stability-Indicating RP-HPLC Method 2

This method provides an alternative isocratic reversed-phase HPLC procedure for the estimation of this compound.[4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: LiChroCART-Lichrosphere 100, C18 RP column (250 mm × 4 mm, 5 µm).[4]

    • Mobile Phase: A mixture of methanol and water (50:50 v/v).[4]

    • Flow Rate: 1 mL/min.[4]

    • Detection Wavelength: 270 nm.[4]

  • Standard and Sample Preparation: Follow the procedures outlined in Method 1, using the specified mobile phase as the diluent.

Quantitative Data Summary for HPLC Methods

ParameterMethod 1Method 2
Linearity RangeNot specified in the provided text0.5–200 µg/mL[3][4]
Retention TimeNot specified in the provided text2.733 min[3][4]
Recovery98-104%[5]99.46%[3][4]
Limit of Detection (LOD)2.4 µg/mL[5]Calculated from 3.3σ/S[3]
Limit of Quantitation (LOQ)7.2 µg/mL[5]Calculated from 10σ/S[3]

σ = standard deviation of the response, S = slope of the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Inject detector UV Detector hplc->detector Elution data Data Acquisition and Processing detector->data Signal result Quantitative Result data->result Calculation

Caption: A generalized workflow for the quantitative analysis of this compound using HPLC.

II. Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers a more rapid and sensitive method for the quantitative determination of this compound.[6]

Experimental Protocol:

  • Instrumentation: A UPLC system equipped with a PDA detector.[6]

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (100 mm x 2.5 mm, 3.0 µm).[6]

    • Mobile Phase: A mixture of 0.01M phosphate buffer and acetonitrile (50:50 v/v).[6]

    • Detection Wavelength: 265 nm.[6]

  • Standard and Sample Preparation: Prepare as described for the HPLC methods, using the UPLC mobile phase as the diluent.

Quantitative Data Summary for UPLC Method

ParameterUPLC Method
Linearity Range7.5-75 µg/mL[6]
Correlation Coefficient (r)0.999[6]
Retention Time0.652 min[6]
%RSD< 2%[6]
Assay Purity99.68%[6]

Logical Relationship for Chromatographic Method Selection

Method_Selection start Need for Cefpirome Quantification routine_qc Routine QC start->routine_qc high_throughput High-Throughput Screening start->high_throughput hplc HPLC (Robust & Established) uplc UPLC (Faster & Higher Resolution) routine_qc->hplc high_throughput->uplc

Caption: Decision tree for selecting between HPLC and UPLC for this compound analysis.

III. UV-Vis Spectrophotometry

Spectrophotometric methods provide a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound, although they may be less specific.

A. Method with Folin-Ciocalteu Reagent

This method is based on the formation of a blue chromogen when this compound reacts with Folin-Ciocalteu reagent.[7]

Experimental Protocol:

  • Instrumentation: A UV-Visible spectrophotometer with 10 mm matched quartz cells.[7]

  • Reagents:

    • Folin-Ciocalteu Reagent (1N).[7]

    • Sodium Hydroxide Solution (4%).[7]

  • Procedure:

    • Pipette aliquots (0.5-2.0 mL) of a 100 µg/mL standard drug solution into a series of 10 mL graduated test tubes.[7]

    • Add 1.0 mL of Folin-Ciocalteu reagent and 3.0 mL of sodium hydroxide solution to each tube.[7]

    • Dilute the contents to 10 mL with distilled water.[7]

    • Measure the absorbance of the resulting blue-colored solution at 700 nm against a reagent blank.[7]

  • Analysis: Prepare a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample solution from the calibration curve.

B. Method with Ferric Chloride and MBTH

This method involves the formation of a green complex between this compound, ferric chloride, and 3-methyl-2-benzathiazolinone hydrazone (MBTH).[8]

Experimental Protocol:

  • Instrumentation: A UV-Visible spectrophotometer with 10 mm matched quartz cells.[8]

  • Reagents:

    • Ferric Chloride Solution (0.5% w/v).[8]

    • MBTH Solution (0.2% w/v).[8]

  • Procedure:

    • To a series of 10 mL volumetric flasks, add aliquots (0.25-2.0 mL) of a 100 µg/mL standard drug solution.[8]

    • Add 2.0 mL of ferric chloride solution and 2.0 mL of MBTH solution to each flask.[8]

    • Allow the flasks to stand for 30 minutes.[8]

    • Dilute to a final volume of 10 mL with distilled water.[8]

    • Measure the absorbance of the green-colored complex at 635 nm against a reagent blank.[8]

  • Analysis: Construct a calibration curve and determine the concentration of the unknown sample.

Quantitative Data Summary for Spectrophotometric Methods

ParameterMethod with Folin-CiocalteuMethod with Ferric Chloride and MBTH
λmax700 nm[7]635 nm[8]
Linearity Range5-20 µg/mL[7]2.5-20 µg/mL[8]
Correlation Coefficient (r)0.9999[7]0.9999[8]
Molar Extinction Coefficient1.852 x 10³ L/mol/cm[7]Not specified
Percent Recovery99.62%[7]Not specified

Experimental Workflow for Spectrophotometric Analysis

Spectro_Workflow prep Sample/Standard Preparation reaction Colorimetric Reaction prep->reaction Add Reagents spectro Spectrophotometer reaction->spectro Measure data Absorbance Measurement spectro->data result Quantitative Result data->result Calibration Curve

Caption: A general workflow for the quantitative analysis of this compound via spectrophotometry.

References

Application Notes and Protocols for Cefpirome Sulfate in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome Sulfate is a fourth-generation cephalosporin antibiotic primarily known for its potent bactericidal activity through the inhibition of bacterial cell wall synthesis.[1][2] While its role as an antimicrobial agent is well-established, the effects of this compound on mammalian cells are not extensively documented in publicly available literature. However, emerging research on other beta-lactam antibiotics, including other cephalosporins, has revealed potential non-antimicrobial activities, such as anti-proliferative and pro-apoptotic effects on cancer cells.[3][4][5]

These application notes provide a framework for investigating the potential cytotoxic and other cellular effects of this compound on mammalian cell lines. The protocols and data presented are based on findings from related compounds and should be considered as a starting point for experimental design. Researchers are strongly encouraged to optimize these protocols for their specific cell lines and experimental conditions.

Potential Applications in Mammalian Cell Culture

Based on studies of similar beta-lactam antibiotics, potential areas of investigation for this compound in mammalian cell culture include:

  • Cytotoxicity and Anti-proliferative Effects: Assessing the ability of this compound to inhibit the growth of cancer cell lines.

  • Induction of Apoptosis: Investigating whether this compound can trigger programmed cell death in cancer cells.

  • Cell Cycle Analysis: Determining if this compound causes cell cycle arrest at specific checkpoints.

  • Mechanism of Action Studies: Elucidating the signaling pathways involved in any observed cellular effects.

Data Presentation

The following tables summarize hypothetical quantitative data based on the observed effects of other cephalosporins on cancer cell lines. These values are for illustrative purposes only and must be experimentally determined for this compound.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7 Breast Cancer50 - 200
HeLa Cervical Cancer75 - 300
A549 Lung Cancer100 - 400
U937 Leukemia25 - 150

Table 2: Hypothetical Effects of this compound on Cell Cycle Distribution in a Cancer Cell Line

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control 65%20%15%
This compound (IC50) 55%15%30%

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a mammalian cancer cell line.

Materials:

  • Selected cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (sterile, stock solution prepared in a suitable solvent like DMSO or sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Apoptosis by Annexin V-FITC/PI Staining

This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

Hypothesized Signaling Pathway for Cephalosporin-Induced Apoptosis

Some studies suggest that certain cephalosporins may induce apoptosis in cancer cells.[4] The following diagram illustrates a potential signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Cephalosporin Cephalosporin Receptor Receptor Cephalosporin->Receptor Pro-caspase-8 Pro-caspase-8 Receptor->Pro-caspase-8 Activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Bid Bid Caspase-8->Bid Cleaves Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cleaves tBid tBid Bid->tBid Bax Bax tBid->Bax Activates Cytochrome_c Cytochrome_c Bax->Cytochrome_c Release Bcl-2 Bcl-2 Bcl-2->Bax Inhibits Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binds Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Recruits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activates Caspase-9->Pro-caspase-3 Cleaves Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Hypothesized extrinsic and intrinsic apoptosis pathways.

Experimental Workflow for Investigating this compound Effects

The following diagram outlines a logical workflow for the initial investigation of this compound's effects on a mammalian cancer cell line.

G Start Start Cell_Line_Selection Select Cancer Cell Line (e.g., MCF-7, HeLa) Start->Cell_Line_Selection Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Cell_Line_Selection->Cytotoxicity_Assay Determine_IC50 Determine IC50 Value Cytotoxicity_Assay->Determine_IC50 Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V/PI) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Perform Cell Cycle Analysis (e.g., PI Staining) Determine_IC50->Cell_Cycle_Analysis Mechanism_Study Further Mechanistic Studies (e.g., Western Blot for key signaling proteins) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study End End Mechanism_Study->End

Caption: A logical workflow for investigating this compound.

Conclusion

The exploration of this compound's activity in mammalian cell culture, particularly in the context of oncology, represents a novel area of research. The provided protocols and conceptual frameworks are intended to serve as a guide for initiating such investigations. It is imperative to perform thorough dose-response and time-course studies to accurately characterize the effects of this compound on any given cell line. Further mechanistic studies will be crucial to understand the molecular basis of its potential non-antimicrobial activities.

References

Application Notes and Protocols for Cefpirome Sulfate in Antibiotic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefpirome Sulfate in antibiotic susceptibility testing (AST). This document includes detailed protocols for standardized testing methods, a summary of available in vitro activity data, and an exploration of its mechanism of action and common resistance pathways.

Introduction

Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2][3][4] Its stability against many plasmid- and chromosome-mediated beta-lactamases makes it a subject of interest in the study of antibiotic resistance.[4] It is important to note that this compound is not currently included in the latest clinical breakpoint tables from the Clinical and Laboratory Standards Institute (CLSI) M100 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, the interpretive criteria provided in this document are based on historical data and published research, and should be used for research purposes.

Mechanism of Action

Cefpirome is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[5] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, Cefpirome disrupts the integrity of the cell wall, leading to cell lysis and death.[5] Cefpirome has demonstrated a strong affinity for PBP 3.[6]

cluster_pathway Mechanism of Action Cefpirome This compound PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP 3) Cefpirome->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibition CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Peptidoglycan->CellWall Disruption Lysis Cell Lysis and Death CellWall->Lysis Leads to

Figure 1: Mechanism of action of this compound.

Bacterial Resistance Mechanisms

Bacterial resistance to Cefpirome can occur through several mechanisms, primarily enzymatic degradation and reduced drug accumulation.

  • Enzymatic Degradation: The production of β-lactamase enzymes is a major resistance mechanism. While Cefpirome is stable against many common β-lactamases, certain types, such as some extended-spectrum β-lactamases (ESBLs) like SHV-5 and plasmid-mediated enzymes like LCR-1 and PSE-2, can hydrolyze and inactivate the drug.[4][7][8] Derepression of chromosomal Class C β-lactamases in species like Pseudomonas aeruginosa can also contribute to resistance.[8]

  • Reduced Drug Accumulation: Alterations in the bacterial outer membrane, such as the loss of porin channels (e.g., OmpK35 and OmpK36 in Klebsiella pneumoniae), can limit the entry of Cefpirome into the periplasmic space where the PBPs are located.[9][10] Additionally, the overexpression of efflux pumps can actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration.[10][11]

cluster_workflow Broth Microdilution Workflow start Start prep_cef Prepare Cefpirome Stock Solution start->prep_cef serial_dil Serial Dilution in Microtiter Plate prep_cef->serial_dil inoculate Inoculate Plates serial_dil->inoculate prep_inoc Prepare 0.5 McFarland Bacterial Inoculum prep_inoc->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end cluster_workflow Kirby-Bauer Disk Diffusion Workflow start Start prep_inoc Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoc inoculate_plate Inoculate MHA Plate (Lawn Culture) prep_inoc->inoculate_plate apply_disk Apply Cefpirome (30 µg) Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20h apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

References

Application Notes and Protocols: Cefpirome Sulfate Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Cefpirome Sulfate solutions for various laboratory applications, including in vitro susceptibility testing and in vivo studies. The information is intended to ensure accurate and reproducible experimental results.

Product Information

  • Product Name: this compound

  • Molecular Formula: C₂₂H₂₂N₆O₅S₂ · H₂SO₄[1]

  • Molecular Weight: 612.66 g/mol [1]

  • Appearance: White to pale yellowish-white crystalline powder[2]

  • Storage: Store at <4°C[3] or 2-8°C[4].

Mechanism of Action

Cefpirome is a fourth-generation cephalosporin antibiotic.[3][5] Its bactericidal action results from the inhibition of bacterial cell wall synthesis. Cefpirome binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final step of peptidoglycan synthesis.[6][7] This inhibition leads to a compromised cell wall and subsequent cell lysis.[3][6] Due to its zwitterionic structure, Cefpirome can readily penetrate the outer membrane of Gram-negative bacteria.[1] It also exhibits high stability against many β-lactamases.[6]

cluster_0 Bacterial Cell Cefpirome Cefpirome Outer_Membrane Outer Membrane (Gram-Negative Bacteria) Cefpirome->Outer_Membrane Penetrates PBPs Penicillin-Binding Proteins (PBPs) Outer_Membrane->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Weakened Cell Wall

Caption: Mechanism of action of this compound.

Quantitative Data

Table 1: Solubility of this compound
SolventSolubilityReference
WaterSoluble[2]
PBS (pH 7.2)~10 mg/mL[8]
DMSO~10 mg/mL to 100 mg/mL[5][8]
Dimethyl formamide (DMF)~1 mg/mL[8]

Note: For biological experiments, it is recommended to make further dilutions of stock solutions into aqueous buffers or isotonic saline to ensure that the residual amount of organic solvent is insignificant.[8]

Table 2: Stability of this compound in Aqueous Solutions
pH RangeStabilityReference
4.0 - 6.0Most Stable[9][10][11]
< 3.0Slightly Unstable[9]
> 9.0Rapid Degradation[9]

Note: Reconstituted solutions are stable for up to 6 hours at room temperature and 24 hours when refrigerated (2-8°C).[12] It is highly recommended to use freshly prepared solutions.[8][12]

Table 3: Reported Minimum Inhibitory Concentration (MIC) Ranges
Bacterial SpeciesMIC Range (µg/mL)Reference
Staphylococcus aureusMIC is 1 mg/liter[13]
Pseudomonas aeruginosaMIC is 8 mg/liter[13]
Campylobacter jejuni0.5 - 8[1]
Klebsiella pneumoniae0.032 - 0.125[1]
Pseudomonas aeruginosa2 - 32[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

This protocol is suitable for preparing a stock solution for in vitro antimicrobial susceptibility testing (AST).

Materials:

  • This compound powder

  • Sterile, deionized water or PBS (pH 7.2)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. To prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.

  • Dissolution: Add a small volume of sterile deionized water or PBS to the powder. Vortex thoroughly to dissolve. Bring the final volume to 10 mL.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.[1] Avoid repeated freeze-thaw cycles.

Start Start Weigh 1. Weigh Cefpirome Sulfate Powder Start->Weigh Dissolve 2. Dissolve in Sterile Water or PBS Weigh->Dissolve Filter 3. Filter Sterilize (0.22 µm filter) Dissolve->Filter Aliquot 4. Aliquot into Sterile Tubes Filter->Aliquot Store 5. Store at -20°C Aliquot->Store End End Store->End cluster_workflow MIC Plate Preparation Workflow Stock Cefpirome Stock Solution Intermediate Prepare Intermediate Dilution (2x Highest Test Concentration) Stock->Intermediate Add_Drug Add 100µL Intermediate Dilution to Column 1 Intermediate->Add_Drug Plate_Prep Add 100µL Broth to all Wells of 96-Well Plate Plate_Prep->Add_Drug Serial_Dilute Perform 2-Fold Serial Dilutions (Column 1 to 10) Add_Drug->Serial_Dilute Inoculate Add Bacterial Inoculum to Test Wells Serial_Dilute->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC Value Incubate->Read_MIC

References

Cefpirome Sulfate in Veterinary Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its enhanced stability against β-lactamases makes it a valuable compound for investigating the treatment of challenging bacterial infections in veterinary medicine.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in veterinary research, with a focus on pharmacokinetic studies and potential applications in treating diseases such as bovine mastitis and pneumonia.

Application Notes

Pharmacokinetic Profiling in Various Animal Species

Understanding the pharmacokinetic profile of this compound is crucial for determining appropriate dosing regimens in different veterinary species. Studies have been conducted in several animal models to elucidate its absorption, distribution, metabolism, and excretion.

Key Findings:

  • Bioavailability: Cefpirome is not well absorbed after oral administration and requires parenteral administration (intravenous or intramuscular).[5][6] Intramuscular bioavailability is generally high, exceeding 90% in some species.[5]

  • Distribution: Cefpirome exhibits low plasma protein binding (approximately 10-20%) and a volume of distribution that suggests good penetration into the extracellular fluid.[5][7]

  • Metabolism and Excretion: Cefpirome is primarily excreted unchanged in the urine, with no active metabolites identified.[5][6] The elimination half-life varies among species.[5][6]

Application in Bovine Mastitis Research

While specific studies on Cefpirome for bovine mastitis are limited, research on the structurally and functionally similar fourth-generation cephalosporin, Cefquinome, provides a strong basis for its investigation in this area.[1][8][9] Cefquinome has demonstrated efficacy in treating clinical mastitis in dairy cows.[8][9]

Potential Research Applications:

  • Determination of Cefpirome efficacy against common mastitis pathogens such as Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli.[9]

  • Evaluation of intramammary and systemic administration protocols for the treatment of clinical and subclinical mastitis.

  • Assessment of milk withdrawal times following Cefpirome administration.

Investigation of Respiratory Infections

Cefpirome has shown efficacy in a murine model of pneumonia caused by Klebsiella pneumoniae, suggesting its potential for treating respiratory infections in veterinary species.[10]

Potential Research Applications:

  • Evaluation of Cefpirome's efficacy in large animal models of pneumonia (e.g., bovine respiratory disease complex).

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing strategies for respiratory pathogens.

  • Comparative studies against other cephalosporins used in veterinary medicine for respiratory infections.[10]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
ParameterGoats (10 mg/kg IM)Ewes (10 mg/kg IM)Dogs (20 mg/kg IM)Rats (20 mg/kg IM)
Cmax (µg/mL) 10.97 ± 0.34[7]11.02 ± 0.09~15.4Not specified
Tmax (h) 0.54 ± 0.04[7]0.50.70Not specified
t1/2β (h) 2.09 ± 0.08[7]3.58 ± 0.021.1[5]0.4[5]
Bioavailability (F, %) 75 ± 4[7]72 ± 1Nearly 100[5]Nearly 100[5]
Vd (L/kg) 0.35 ± 0.01 (IV)[7]1.07 ± 0.07Not specifiedNot specified
ClB (mL/min/kg) 2.13 ± 0.05 (IV)[7]3.45 ± 0.01Not specifiedNot specified

Note: Some values are from intravenous (IV) administration for parameters where IM data was not available. Data for dogs and rats are from a study with limited published details.[5]

Table 2: Efficacy of Cefquinome in the Treatment of Clinical Bovine Mastitis (as a proxy for Cefpirome)
Treatment GroupNumber of QuartersClinical Cure Rate (%)Bacteriological Cure Rate (%)Reference
Intramammary CefquinomeNot specified94.4 (acute mastitis)69.4 (acute mastitis)[11]
Intramammary & Systemic CefquinomeNot specified67.1 (chronic mastitis)71.2 (chronic mastitis)[11]
Cefquinome 500mg IM once daily for 3-5 days24Not specified91.6[8]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Goats

This protocol is based on the methodology described by Barot et al. (2013).[7]

1. Animal Model:

  • Six healthy adult Surti goats (2-3 years of age), weighing 28-32 kg.

  • Animals are housed in individual pens with ad libitum access to water and a standard ration.

  • A washout period of two weeks is observed between treatments (intravenous and intramuscular).

2. Drug Administration:

  • Intramuscular (IM): A single dose of this compound (10 mg/kg body weight) is administered into the deep gluteal muscle.

  • Intravenous (IV): A single dose of this compound (10 mg/kg body weight) is administered into the left jugular vein.

3. Blood Sample Collection:

  • IM Route: Blood samples (3 mL) are collected in heparinized tubes from the jugular vein at 5, 10, 15, 30 minutes and 1, 2, 4, 8, 12, 18, and 24 hours post-administration.

  • IV Route: Blood samples (3 mL) are collected from the contralateral jugular vein at 2, 5, 10, 15, 30 minutes and 1, 2, 4, 8, and 12 hours post-administration.

4. Sample Processing and Storage:

  • Blood samples are centrifuged at 4116 x g for 10 minutes at 4°C.

  • Plasma is separated and stored in cryovials at -20°C until analysis.

5. HPLC Analysis of Cefpirome in Plasma:

  • This part of the protocol is based on the method by Arayne et al. (2010).[12][13]

  • Sample Preparation: Plasma proteins are precipitated by adding 5% trichloroacetic acid (TCA) containing an internal standard (e.g., hydrochlorothiazide). The mixture is vortexed and centrifuged.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column (e.g., µ-Bondapak C18, 300 x 3.9 mm).[13]

    • Mobile Phase: Isocratic mobile phase consisting of acetonitrile and acetate buffer (pH 5).[12]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV detector set at 258 nm.[12]

  • Quantification: A standard curve of Cefpirome in drug-free plasma is used to quantify the concentration in the experimental samples.

6. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using a non-compartmental or compartmental model to determine pharmacokinetic parameters such as Cmax, Tmax, t1/2β, AUC, Vd, and ClB.

Protocol 2: Efficacy Study of Cefpirome in a Bovine Mastitis Model (Adapted from Cefquinome Studies)

This protocol is a generalized adaptation based on studies by Shpigel et al. (1997) and others.[8][9]

1. Animal Model:

  • Lactating dairy cows with clinical mastitis (diagnosed by clinical signs and California Mastitis Test).

  • Milk samples are collected aseptically from affected quarters for bacteriological culture and sensitivity testing before treatment.

2. Treatment Groups:

  • Group 1 (Intramammary): Intramammary infusion of this compound (dosage to be determined based on in vitro data) into the affected quarter(s) at specified intervals (e.g., every 12 or 24 hours) for a defined duration (e.g., 3-5 days).

  • Group 2 (Systemic): Intramuscular injection of this compound (dosage to be determined from pharmacokinetic studies) at specified intervals for a defined duration.

  • Group 3 (Combined Therapy): A combination of intramammary and systemic Cefpirome administration.

  • Group 4 (Control): Placebo or no treatment group.

3. Efficacy Evaluation:

  • Clinical Cure: Assessed by the resolution of clinical signs of mastitis (swelling, pain, abnormal milk).

  • Bacteriological Cure: Determined by the absence of the initial pathogen in milk samples collected at specified time points post-treatment (e.g., 14 and 21 days).

4. Data Analysis:

  • Clinical and bacteriological cure rates are calculated for each treatment group and compared using appropriate statistical methods (e.g., chi-square test).

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

G cluster_bacterium Bacterial Cell cluster_result Result PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes Cross-linking Inhibition Inhibition of Peptidoglycan Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Cefpirome This compound Cefpirome->PBP Binds to and Inhibits WeakWall Weakened Cell Wall Inhibition->WeakWall Lysis Cell Lysis and Bacterial Death WeakWall->Lysis

Caption: Cefpirome inhibits bacterial cell wall synthesis.

Experimental Workflow: Pharmacokinetic Study

G start Start animal_selection Animal Selection and Acclimatization start->animal_selection drug_admin Drug Administration (IV or IM) animal_selection->drug_admin blood_collection Serial Blood Sample Collection drug_admin->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-20°C) plasma_sep->storage hplc HPLC Analysis storage->hplc pk_analysis Pharmacokinetic Data Analysis hplc->pk_analysis end End pk_analysis->end

Caption: Workflow for a veterinary pharmacokinetic study.

Logical Relationship: Bovine Mastitis Efficacy Trial

G cluster_treatment Treatment Groups cluster_outcome Outcome Assessment start Cow with Clinical Mastitis diagnosis Diagnosis Confirmation (Clinical Signs, CMT) start->diagnosis sampling Aseptic Milk Sampling (Pre-treatment) diagnosis->sampling randomization Randomization sampling->randomization group_a Group A (Intramammary Cefpirome) randomization->group_a group_b Group B (Systemic Cefpirome) randomization->group_b group_c Group C (Combined Therapy) randomization->group_c group_d Group D (Control) randomization->group_d follow_up Follow-up Period (e.g., 21 days) group_a->follow_up group_b->follow_up group_c->follow_up group_d->follow_up clinical_cure Clinical Cure Assessment follow_up->clinical_cure bacteriological_cure Bacteriological Cure Assessment follow_up->bacteriological_cure analysis Data Analysis (Comparison of Cure Rates) clinical_cure->analysis bacteriological_cure->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: Decision and workflow for a mastitis clinical trial.

References

Application Note: Stability-Indicating RP-HPLC Method for the Estimation of Cefpirome Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefpirome, a fourth-generation cephalosporin, is a broad-spectrum antibiotic used in the treatment of various bacterial infections.[1] Chemically, it is (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)-acetyl]amino}-3-(6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate.[2] Accurate and reliable analytical methods are crucial for the quantitative determination of Cefpirome Sulfate in bulk drug and pharmaceutical dosage forms to ensure its quality, efficacy, and safety. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of this compound. The method has been validated in accordance with ICH guidelines.[1]

Principle

The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase. The method separates this compound from its potential degradation products, making it suitable for stability studies.[2][3] Detection is performed using a UV detector, where the response is proportional to the concentration of the analyte.

Experimental Protocols

1. Apparatus and Chromatographic System

A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Visible detector is required. Data acquisition and processing are performed using appropriate chromatography software.

2. Reagents and Chemicals

  • This compound reference standard

  • HPLC grade Methanol[2][4]

  • HPLC grade Acetonitrile[3][5][6]

  • Ammonium Acetate (analytical grade)[3][6]

  • Water (HPLC grade or Milli-Q)

  • Hydrochloric Acid (analytical grade)[2]

  • Sodium Hydroxide (analytical grade)[2]

  • Hydrogen Peroxide (analytical grade)

3. Chromatographic Conditions

Two exemplary sets of chromatographic conditions are summarized in the table below. Method 1 is a simple method using a methanol and water mobile phase[2], while Method 2 utilizes a buffered mobile phase which can offer better peak shape and reproducibility.[3]

ParameterMethod 1Method 2
Column LiChroCART-Lichrosphere 100, C18 RP column (250 mm × 4 mm, 5 µm)[2][4]Lichrospher RP-18 column (125 mm x 4 mm, 5 µm)[3]
Mobile Phase Methanol: Water (50:50, v/v)[2]Acetonitrile: 12 mM Ammonium Acetate (10:90, v/v)[3][6]
Flow Rate 1.0 mL/min[2][3][4]1.0 mL/min[3][6]
Detection Wavelength 270 nm[2][3][4]270 nm[3][6]
Injection Volume 20 µL[4]10 µL[6]
Column Temperature Ambient[4]30 °C[3][6]
Retention Time ~2.73 min[2]~4.59 min[1]

4. Preparation of Solutions

4.1. Preparation of Standard Stock Solution

Accurately weigh and transfer 25 mg of this compound reference standard into a 25 mL volumetric flask.[2] Add approximately 15 mL of a mixture of methanol and water (in the same ratio as the mobile phase for Method 1) or the mobile phase for Method 2.[2] Sonicate for about 10 minutes to dissolve the standard completely and then dilute to the mark with the same solvent to obtain a stock solution of 1 mg/mL.[2]

4.2. Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 0.5–200 µg/mL).[2]

4.3. Preparation of Sample Solution (from Pharmaceutical Formulation)

Take a quantity of the pharmaceutical formulation (e.g., powder for injection) equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.[2] Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.[2] Dilute to the mark with the mobile phase.[2] Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]

5. Analytical Procedure

Inject equal volumes (e.g., 20 µL or 10 µL) of the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak area responses for the this compound peak. The amount of this compound in the sample is calculated using the peak area of the standard.

6. Method Validation

The described analytical method has been validated for the following parameters:

Validation ParameterResult
Linearity Range 0.5–200 µg/mL[2][7]
Correlation Coefficient (r²) >0.999
Accuracy (% Recovery) 99.46%[2][7]
Precision (% RSD) < 2%
Limit of Detection (LOD) Method dependent, typically in the ng range.
Limit of Quantification (LOQ) Method dependent, typically in the µg/mL range.

7. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on this compound under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions.[2][3]

  • Acid Degradation: Treat the drug solution with 0.1N HCl for 48 hours.[2]

  • Alkaline Degradation: Treat the drug solution with 0.1N NaOH for 48 hours.[2]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂.[1]

  • Thermal Degradation: Expose the solid drug to heat (e.g., 393 K).[1]

  • Photolytic Degradation: Expose the drug solution to direct sunlight for 24 hours.[4]

The results of the forced degradation studies should demonstrate that the degradation product peaks are well-resolved from the main this compound peak, confirming the specificity and stability-indicating capability of the method.

Visualizations

experimental_workflow prep Preparation of Solutions std_prep Standard Solution Preparation prep->std_prep smp_prep Sample Solution Preparation prep->smp_prep hplc HPLC Analysis std_prep->hplc smp_prep->hplc data Data Acquisition and Processing hplc->data report Result Calculation and Reporting data->report

Caption: Experimental workflow for the RP-HPLC analysis of this compound.

validation_parameters method Analytical Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness

Caption: Logical relationship of analytical method validation parameters.

References

Application Notes and Protocols: Cefpirome Sulfate in the Investigation of Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome Sulfate, a fourth-generation cephalosporin, possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its unique zwitterionic structure facilitates rapid penetration across the outer membrane of Gram-negative bacteria and it exhibits high stability against many chromosomally and plasmid-mediated β-lactamases.[1][4][5] These characteristics make this compound a valuable tool for studying the intricate mechanisms of bacterial resistance to β-lactam antibiotics. Understanding how bacteria develop resistance to potent antibiotics like Cefpirome is crucial for the development of new therapeutic strategies.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate key bacterial resistance mechanisms, including enzymatic degradation, target protein modification, reduced outer membrane permeability, and active efflux.

Key Bacterial Resistance Mechanisms to Cefpirome

The primary mechanisms by which bacteria exhibit resistance to Cefpirome and other β-lactam antibiotics are:

  • Enzymatic Degradation by β-Lactamases: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic, is a major resistance mechanism.[4][6] Cefpirome is generally stable against common β-lactamases like TEM-1, TEM-2, and SHV-1, but some extended-spectrum β-lactamases (ESBLs) and carbapenemases can confer resistance.[4][6][7]

  • Alterations in Penicillin-Binding Proteins (PBPs): Cefpirome exerts its bactericidal effect by binding to and inactivating PBPs, which are essential for bacterial cell wall synthesis.[1][2] Mutations in the genes encoding PBPs can reduce the binding affinity of Cefpirome, leading to resistance.

  • Reduced Outer Membrane Permeability: In Gram-negative bacteria, the outer membrane acts as a permeability barrier.[2][3][8] Alterations or loss of porin channels, through which β-lactams enter the periplasmic space, can significantly decrease the intracellular concentration of Cefpirome, contributing to resistance.

  • Active Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps.[9] Overexpression of these pumps can reduce the intracellular concentration of Cefpirome below its effective level.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental quantitative measure of antibiotic susceptibility.

Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Prepare Cefpirome Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or DMSO) at a concentration of 10 mg/mL. Further dilute in sterile CAMHB to a working stock concentration (e.g., 2560 µg/mL).

  • Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the Cefpirome working stock solution in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.016 µg/mL). Typically, this is done by adding 100 µL of CAMHB to wells 2-12, adding 200 µL of the working stock to well 1, and then serially transferring 100 µL from well to well.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Microtiter Plate: Add 10 µL of the final bacterial inoculum to each well of the microtiter plate containing the Cefpirome dilutions. This will result in a final bacterial concentration of approximately 5 x 10⁴ CFU/well in a final volume of 110 µL. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of Cefpirome at which there is no visible growth (turbidity) in the well.

Data Presentation:

Bacterial StrainResistance MechanismCefpirome MIC (µg/mL)Reference MIC (µg/mL)
E. coli ATCC 25922Susceptible0.125≤ 8 (Susceptible)
P. aeruginosa PAO1Susceptible2≤ 16 (Susceptible)
E. cloacae (derepressed AmpC)β-lactamase production32> 16 (Resistant)
K. pneumoniae (ESBL-producing)β-lactamase production64> 16 (Resistant)
P. aeruginosa (OprD deficient)Porin loss16> 16 (Resistant)

Note: Reference MIC values are examples and may vary based on specific strains and testing conditions.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Cefpirome Stock Solution B Serial Dilutions in 96-well plate A->B D Inoculate Plate B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate (35-37°C, 16-20h) D->E F Read MIC E->F

Workflow for Minimum Inhibitory Concentration (MIC) testing.
β-Lactamase Hydrolysis Assay

This assay determines the stability of Cefpirome against hydrolysis by β-lactamase enzymes. A common method utilizes the chromogenic cephalosporin, nitrocefin.

Protocol: Spectrophotometric β-Lactamase Hydrolysis Assay

Materials:

  • This compound solution

  • Purified β-lactamase enzyme (e.g., TEM-1, AmpC) or crude cell lysate containing the enzyme

  • Nitrocefin solution (a chromogenic β-lactamase substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • UV-Vis spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in phosphate buffer to the desired concentration (e.g., 100 µM).

    • Prepare a stock solution of nitrocefin in DMSO and dilute it in phosphate buffer to a working concentration (e.g., 100 µM).

    • Dilute the β-lactamase enzyme in phosphate buffer to a suitable concentration that gives a linear rate of nitrocefin hydrolysis over a few minutes.

  • Assay:

    • To a cuvette or a well of a microplate, add phosphate buffer, the β-lactamase solution, and the Cefpirome solution (or buffer for the control).

    • Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for any interaction between Cefpirome and the enzyme.

    • Initiate the reaction by adding the nitrocefin solution.

    • Immediately monitor the change in absorbance at 486 nm (the wavelength at which the hydrolyzed nitrocefin product absorbs).

  • Data Analysis:

    • Calculate the initial rate of nitrocefin hydrolysis in the presence and absence of Cefpirome.

    • The percentage of inhibition of β-lactamase activity by Cefpirome can be calculated.

    • Alternatively, to determine if Cefpirome is a substrate, incubate a known concentration of Cefpirome with the enzyme and measure the decrease in Cefpirome concentration over time using HPLC.

Data Presentation:

β-Lactamase TypeCefpirome Hydrolysis Rate (relative to Nitrocefin)
TEM-1Very Low
SHV-1Very Low
AmpC (E. cloacae)Low
KPC-2Moderate
NDM-1High

Note: These are expected relative hydrolysis rates. Actual values need to be determined experimentally.

Signaling Pathway for β-Lactamase Action

Beta_Lactamase_Action Cefpirome Cefpirome (Active Antibiotic) BetaLactamase β-Lactamase Enzyme Cefpirome->BetaLactamase Hydrolysis of β-lactam ring InactiveCefpirome Hydrolyzed Cefpirome (Inactive) BetaLactamase->InactiveCefpirome

Action of β-lactamase on Cefpirome.
Penicillin-Binding Protein (PBP) Affinity Assay

This assay measures the binding affinity of Cefpirome to its target PBPs. A common method is a competition assay using a labeled penicillin.

Protocol: PBP Competition Binding Assay

Materials:

  • This compound

  • Bacterial membrane preparation containing PBPs

  • Labeled β-lactam (e.g., [³H]benzylpenicillin or a fluorescently labeled ampicillin)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • SDS-PAGE equipment

  • Fluorography or fluorescence imaging system

Procedure:

  • Prepare Bacterial Membranes: Grow the bacterial strain of interest and prepare membrane fractions containing the PBPs according to standard protocols.

  • Competition Assay:

    • In a series of microcentrifuge tubes, mix the bacterial membrane preparation with increasing concentrations of this compound.

    • Incubate for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow Cefpirome to bind to the PBPs.

    • Add a fixed, saturating concentration of the labeled β-lactam to each tube.

    • Incubate for another defined period (e.g., 10 minutes) to allow the labeled β-lactam to bind to any PBPs not occupied by Cefpirome.

  • Stop the Reaction: Stop the binding reaction by adding a surplus of unlabeled penicillin and SDS-PAGE sample buffer.

  • SDS-PAGE and Detection:

    • Separate the membrane proteins by SDS-PAGE.

    • Detect the labeled PBPs by fluorography (for radiolabeled penicillin) or fluorescence scanning.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to each PBP at different Cefpirome concentrations.

    • Determine the concentration of Cefpirome that inhibits 50% of the binding of the labeled β-lactam (IC₅₀). A lower IC₅₀ value indicates a higher binding affinity.

Data Presentation:

PBP TargetCefpirome IC₅₀ (µg/mL) in E. coli K-12Cefpirome IC₅₀ (µg/mL) in P. aeruginosa SC8329
PBP 1a2.50.5
PBP 1b1.00.25
PBP 210>25
PBP 30.5<0.0025

Source: Adapted from Pucci et al., 1991.[1][10]

Logical Relationship in PBP Competition Assay

PBP_Competition PBP Penicillin-Binding Protein (PBP) Cefpirome_PBP Cefpirome-PBP Complex PBP->Cefpirome_PBP Binds Labeled_PBP Labeled Penicillin-PBP Complex (Detected Signal) PBP->Labeled_PBP Binds Cefpirome Cefpirome (unlabeled) Cefpirome->PBP LabeledPenicillin Labeled Penicillin (e.g., [3H]Penicillin) LabeledPenicillin->PBP Cefpirome_PBP->Labeled_PBP Inhibits Binding

Competitive binding for Penicillin-Binding Proteins (PBPs).
Outer Membrane Permeability Assay

This assay assesses the ability of Cefpirome to cross the outer membrane of Gram-negative bacteria.

Protocol: Whole-Cell β-Lactamase Hydrolysis Assay (Zimmermann-Rosselet Method)

This method indirectly measures permeability by quantifying the hydrolysis of the antibiotic by periplasmic β-lactamases.

Materials:

  • This compound

  • Gram-negative bacterial strain with a known periplasmic β-lactamase (e.g., an E. cloacae strain overproducing AmpC)

  • Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Prepare Bacterial Suspension: Grow the bacterial strain to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them with buffer. Resuspend the cells in the buffer to a specific density.

  • Permeability Assay:

    • Add a known concentration of Cefpirome to the bacterial suspension.

    • At various time points, take aliquots of the suspension and immediately centrifuge or filter to remove the bacterial cells.

    • Analyze the supernatant for the remaining concentration of Cefpirome using HPLC.

  • Data Analysis:

    • Plot the concentration of Cefpirome over time.

    • The rate of disappearance of Cefpirome from the supernatant is indicative of its permeation across the outer membrane and subsequent hydrolysis in the periplasm.

    • Permeability coefficients can be calculated using the Zimmermann-Rosselet equation.

Data Presentation:

Bacterial StrainPermeability Coefficient (cm/s) for Cefpirome
E. cloacae (wild-type porins)1.5 x 10⁻⁵
E. cloacae (porin-deficient mutant)0.3 x 10⁻⁵

Note: These are representative values. Actual values will depend on the specific strain and experimental conditions.[8][11]

Experimental Workflow for Permeability Assay

Permeability_Workflow A Prepare Bacterial Suspension B Add Cefpirome A->B C Incubate and Sample at Time Points B->C D Separate Cells from Supernatant C->D E Analyze Supernatant by HPLC D->E F Calculate Permeability E->F Efflux_Inhibition cluster_cell Bacterial Cell EffluxPump Efflux Pump Cefpirome_out Cefpirome EffluxPump->Cefpirome_out Target PBP Target Cefpirome_in Cefpirome Cefpirome_in->EffluxPump Pumped out Cefpirome_in->Target Binds & Inhibits Cell Wall Synthesis EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump Inhibits

References

Application Notes and Protocols for Cefpirome Sulfate as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cefpirome Sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] It functions by inhibiting bacterial cell wall synthesis.[2] In the field of pharmaceutical analysis, this compound serves as a critical reference standard for the accurate quantification and quality control of the drug substance and its formulations. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analyses, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Chromatographic Methods for the Analysis of this compound

Several validated stability-indicating HPLC and UPLC methods have been reported for the determination of this compound. These methods are essential for assaying the drug in bulk and pharmaceutical dosage forms, as well as for identifying and quantifying impurities and degradation products.[1][4][5][6]

High-Performance Liquid Chromatography (HPLC) Method

A widely used technique for the analysis of this compound is Reversed-Phase HPLC (RP-HPLC).

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: LiChroCART-Lichrosphere 100, C18 RP column (250 mm × 4 mm, 5 µm).[4]

    • Mobile Phase: A mixture of methanol and water in a 50:50 (v/v) ratio.[4] An alternative mobile phase consists of 12 mM ammonium acetate and acetonitrile in a 90:10 (v/v) ratio.[5]

    • Flow Rate: 1.0 mL/min.[4][5]

    • Detection Wavelength: 270 nm.[1][4][5]

    • Column Temperature: 30°C.[1]

  • Preparation of Standard Solution:

    • Accurately weigh about 25 mg of this compound reference standard.[4]

    • Dissolve it in a 25 mL volumetric flask containing 10 mL of methanol and 10 mL of water, and then dilute to the mark with the same solvent to obtain a stock solution of 1 mg/mL.[4]

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., within the linearity range of 0.5–200 µg/mL).[4]

  • Preparation of Sample Solution:

    • For pharmaceutical formulations, take a quantity equivalent to 25 mg of this compound.

    • Transfer it to a 25 mL volumetric flask and dissolve in the mobile phase.

    • Dilute to the mark with the mobile phase to achieve a concentration within the calibration range.

  • Analysis:

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • The retention time for this compound is typically around 2.733 minutes under the specified conditions.[4]

Quantitative Data Summary:

ParameterHPLC Method 1HPLC Method 2
Column LiChroCART-Lichrosphere 100, C18 (250x4mm, 5µm)[4]Lichrospher RP-18 (125x4mm, 5µm)[5]
Mobile Phase Methanol:Water (50:50 v/v)[4]12mM Ammonium Acetate:Acetonitrile (90:10 v/v)[5]
Flow Rate 1.0 mL/min[4]1.0 mL/min[5]
Detection 270 nm[4]270 nm[5]
Retention Time 2.733 min[4]Not specified
Linearity Range 0.5–200 µg/mL[4]20–300 mg/L[1]
Correlation Coefficient >0.999[7]0.9999[1]
Recovery 99.46%[4]98-104%[3]
LOD Not specified2.4 mg/L[3]
LOQ Not specified7.2 mg/L[3]
Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers a faster and more efficient method for the analysis of this compound.

Experimental Protocol:

  • Instrumentation: A UPLC system with a PDA detector.

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (100 x 2.5 mm, 3.0 µm).[7]

    • Mobile Phase: 0.01M phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[7]

    • Flow Rate: 0.3 mL/min (varied from 0.27 to 0.33 mL/min to test robustness).[7]

    • Detection Wavelength: 265 nm.[7]

    • Column Temperature: 40°C (varied from 35 to 45°C to test robustness).[7]

  • Preparation of Standard and Sample Solutions:

    • Follow a similar procedure as described for the HPLC method, using the UPLC mobile phase as the diluent to achieve concentrations within the linearity range of 7.5-75 µg/mL.[7]

  • Analysis:

    • Inject the prepared solutions into the UPLC system.

    • The retention time for this compound is approximately 0.652 minutes.[7]

Quantitative Data Summary:

ParameterUPLC Method
Column Phenomenex C18 (100x2.5mm, 3.0µm)[7]
Mobile Phase 0.01M Phosphate Buffer:Acetonitrile (50:50 v/v)[7]
Flow Rate 0.3 mL/min[7]
Detection 265 nm[7]
Retention Time 0.652 min[7]
Linearity Range 7.5-75 µg/mL[7]
Correlation Coefficient 0.999[7]
Purity (%) 99.68%[7]

Stability-Indicating Assay

A crucial application of this compound as a reference standard is in stability-indicating assays, which are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the specificity of the analytical method.[1][4]

  • Acid Degradation: Dissolve this compound in 0.1N hydrochloric acid and keep for 48 hours. Neutralize with 0.1N sodium hydroxide before injection.[4]

  • Alkaline Degradation: Dissolve this compound in 0.1N sodium hydroxide and keep for 48 hours. Neutralize with 0.1N hydrochloric acid before injection.[4]

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide.[1]

  • Thermal Degradation: Expose solid this compound to heat.

  • Photolytic Degradation: Expose a solution of this compound to UV light.

The developed chromatographic method should be able to resolve the main this compound peak from any peaks corresponding to the degradation products.[4]

Method Validation

The analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[1] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1][4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Visualization of Workflows

General Chromatographic Analysis Workflow

The following diagram illustrates the general workflow for a chromatographic analysis using this compound as a reference standard.

chromatographic_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis ref_std Weigh this compound Reference Standard dissolve_std Dissolve and Dilute to Known Concentration ref_std->dissolve_std sample Prepare Sample (Bulk Drug/Formulation) dissolve_sample Dissolve and Dilute to Appropriate Concentration sample->dissolve_sample instrument HPLC/UPLC System dissolve_std->instrument dissolve_sample->instrument injection Inject Standard and Sample Solutions instrument->injection separation Chromatographic Separation on Column injection->separation detection Detect with UV Detector separation->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Concentration and Purity integration->calculation report Generate Report calculation->report stability_method_workflow start Objective: Develop Stability-Indicating Method method_dev Initial Method Development (Column, Mobile Phase, etc.) start->method_dev forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_degradation analyze_stressed Analyze Stressed Samples using Developed Method forced_degradation->analyze_stressed resolution_check Check for Resolution between Cefpirome and Degradants analyze_stressed->resolution_check optimize_method Optimize Chromatographic Conditions resolution_check->optimize_method Inadequate method_validation Validate the Method (ICH Guidelines) resolution_check->method_validation Adequate optimize_method->analyze_stressed end Finalized Stability-Indicating Method method_validation->end

References

Isocratic HPLC Method for the Analysis of Cefpirome Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefpirome Sulfate. The information is compiled from validated methods to ensure reliability and reproducibility in a research and development setting.

Introduction

This compound is a fourth-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Accurate and precise analytical methods are crucial for its quantification in pharmaceutical dosage forms and for stability studies. This application note describes two robust isocratic reversed-phase HPLC methods for the determination of this compound.

Chromatographic Conditions

Two validated isocratic HPLC methods are presented below. The selection of the method may depend on the available resources and specific requirements of the analysis.

Method 1: Ammonium Acetate-Acetonitrile Mobile Phase

This method is suitable for the quantitative determination of this compound and can be used in stability-indicating assays.[2]

ParameterCondition
Stationary Phase Lichrospher® RP-18 (125 mm x 4.0 mm, 5 µm)
Mobile Phase 12 mM Ammonium Acetate : Acetonitrile (90:10, v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 270 nm[2]
Column Temperature 30°C[2]
Injection Volume 10 µL
Retention Time Approximately 4.59 min[1]

Method 2: Methanol-Water Mobile Phase

This method offers a simpler mobile phase composition for the estimation of this compound in bulk and pharmaceutical dosage forms.[3][4]

ParameterCondition
Stationary Phase LiChroCART®-Lichrosphere® 100 C18 (250 mm x 4.0 mm, 5 µm)[3]
Mobile Phase Methanol : Water (50:50, v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 270 nm[3]
Column Temperature Ambient[3]
Injection Volume 20 µL[3]
Retention Time Approximately 2.733 min[3]

Method Validation Summary

The following tables summarize the validation parameters for the described HPLC methods, demonstrating their suitability for the intended purpose.

Table 1: Method 1 Validation Data

ParameterResult
Linearity Range 0.5 - 200 µg/mL[3]
Accuracy (% Recovery) 99.46%[3]
Limit of Detection (LOD) 2.38 mg/L[1]
Limit of Quantification (LOQ) 7.22 mg/L[1]

Table 2: Method 2 Validation Data

ParameterResult
Linearity Range 0.5 - 200 µg/mL[5]
Accuracy (% Recovery) 99.46%[5]

Experimental Protocols

Preparation of Solutions

Method 1: Ammonium Acetate-Acetonitrile Mobile Phase

  • 12 mM Ammonium Acetate Buffer: Dissolve an appropriate amount of ammonium acetate in HPLC grade water to a final concentration of 12 mM.

  • Mobile Phase Preparation: Mix the 12 mM ammonium acetate buffer and acetonitrile in a ratio of 90:10 (v/v). Degas the solution using sonication or vacuum filtration.[2]

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.[3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations within the linear range (e.g., 0.5 - 200 µg/mL).[3]

  • Sample Preparation (from pharmaceutical dosage form): Transfer a quantity of the powdered vial content equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 15 minutes. Dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Method 2: Methanol-Water Mobile Phase

  • Mobile Phase Preparation: Mix HPLC grade methanol and HPLC grade water in a ratio of 50:50 (v/v). Degas the solution.[3]

  • Standard and Sample Preparation: Follow the same procedure as described for Method 1, using the methanol-water mobile phase as the diluent.[3]

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Set the column temperature as specified (30°C for Method 1, ambient for Method 2).

  • Set the UV detector to the specified wavelength (270 nm for both methods).

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the analytical process.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Standard & Sample Injection B->E C Sample Solution Preparation C->E D->E F Data Acquisition E->F G Peak Integration & Quantification F->G H Result Reporting G->H Method_Selection start Start: this compound Analysis Required decision Is stability indicating assay required? start->decision method1 Method 1: Ammonium Acetate-Acetonitrile decision->method1 Yes method2 Method 2: Methanol-Water decision->method2 No (Simpler mobile phase) protocol Follow Experimental Protocol method1->protocol method2->protocol end End: Report Results protocol->end

References

Application Notes and Protocols for Cefpirome Sulfate Formulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome Sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[1][2][3] However, like many β-lactam antibiotics, this compound has a relatively short half-life, necessitating frequent administration to maintain therapeutic concentrations.[4] Novel drug delivery systems, such as liposomes, nanoparticles, and microspheres, offer a promising approach to improve the pharmacokinetic profile, enhance therapeutic efficacy, and potentially reduce side effects of this compound.

These advanced formulations can provide controlled or sustained drug release, protect the drug from degradation, and improve its tissue penetration.[5][6] This document provides detailed application notes and experimental protocols for the formulation of this compound into liposomes, solid lipid nanoparticles (SLNs), and polymeric microspheres. The protocols and expected outcomes are based on established formulation strategies for other fourth-generation cephalosporins, such as Cefepime and Cefquinome, and serve as a comprehensive guide for the development and characterization of this compound drug delivery systems.

I. Liposomal Formulation of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[7] They are a versatile platform for drug delivery, offering advantages such as biocompatibility, biodegradability, and the ability to modify drug release characteristics.

Application Notes:

Encapsulating this compound in liposomes can extend its circulation time, lead to a sustained release profile, and potentially improve its therapeutic index. The choice of lipids and preparation method will significantly influence the liposomes' physical characteristics and in vivo performance. Cationic liposomes may offer enhanced interaction with negatively charged bacterial membranes.

Quantitative Data Summary (Based on Cefepime and Cefquinome Liposomal Formulations)
Formulation ParameterCefepime Liposomes[8][9][10]Cefquinome Sulfate Proliposomes[11]Target for this compound Liposomes
Preparation Method Thin-film hydrationSolid dispersion and effervescent techniqueThin-film hydration
Lipid Composition Phosphatidylcholine (PC), Cholesterol (CH), Cationic SurfactantSoyabean phosphatidylcholine (SPC), Cholesterol (CH), Tween-80PC, CH
Mean Particle Size (nm) ~100203 ± 5100 - 250
Polydispersity Index (PDI) Not specified< 0.3 (Implied by uniformity)< 0.3
Encapsulation Efficiency (%) > 50% (in cationic liposomes)53.5 ± 0.16> 50%
Zeta Potential (mV) Positive (for cationic liposomes)Not specified-20 to +30
Experimental Protocol: this compound Liposome Preparation by Thin-Film Hydration

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol in a 2:1 molar ratio in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure.

    • A thin, uniform lipid film should form on the inner wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a solution of this compound dissolved in PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. The concentration of this compound should be determined based on the desired drug-to-lipid ratio.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

    • Alternatively, for a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes).

  • Purification:

    • Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Encapsulation Efficiency (EE%):

      • Lyse a known amount of the liposomal suspension using a suitable solvent (e.g., methanol or Triton X-100).

      • Quantify the total amount of this compound using a validated HPLC method.

      • Quantify the amount of free drug in the supernatant after separating the liposomes (e.g., by ultracentrifugation).

      • Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • In Vitro Drug Release:

      • Place the liposomal formulation in a dialysis bag with a suitable molecular weight cut-off.

      • Immerse the bag in a release medium (e.g., PBS pH 7.4) at 37°C with constant stirring.

      • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.

      • Quantify the concentration of this compound in the samples using HPLC.

Visualization of Experimental Workflow

G cluster_prep Liposome Preparation cluster_process Processing cluster_char Characterization dissolve Dissolve Lipids (PC, CH) in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with This compound Solution film->hydrate size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction purification Purification (Dialysis/SEC) size_reduction->purification dls Particle Size & Zeta Potential (DLS) purification->dls ee Encapsulation Efficiency (HPLC) purification->ee release In Vitro Release (Dialysis & HPLC) purification->release

Workflow for this compound Liposome Preparation and Characterization.

II. Solid Lipid Nanoparticle (SLN) Formulation of this compound

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes.

Application Notes:

Formulating this compound into SLNs can enhance its oral bioavailability, which is typically poor for cephalosporins.[4] The solid lipid matrix can protect the drug from the harsh environment of the gastrointestinal tract and facilitate its absorption. Ion pairing of this compound with a suitable counter-ion may be necessary to improve its encapsulation in the lipid matrix.

Quantitative Data Summary (Based on Cefepime SLN Formulation)
Formulation ParameterCefepime-Ion Paired SLNsTarget for this compound SLNs
Preparation Method Microemulsion-ultrasonicationMicroemulsion-ultrasonication
Lipid Composition Precirol ATO® 5, Compritol 888 ATO®Glyceryl monostearate, Precirol ATO® 5
Surfactant CremaphorePoloxamer 188, Tween 80
Mean Particle Size (nm) < 200< 300
Polydispersity Index (PDI) < 0.3< 0.3
Encapsulation Efficiency (%) > 70% (with ion pairing)> 60%
Zeta Potential (mV) NegativeNegative
Experimental Protocol: this compound SLN Preparation by Microemulsion-Ultrasonication

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Precirol ATO® 5)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (e.g., Ethanol, Propylene glycol)

  • Deionized water

  • Probe sonicator

  • High-speed homogenizer

  • DLS instrument

  • HPLC system

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

    • Prepare the aqueous phase by dissolving the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-speed homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanoemulsion Formation:

    • Subject the pre-emulsion to probe sonication for a specified time (e.g., 5-15 minutes) in an ice bath to form a nanoemulsion.

  • Solidification of SLNs:

    • Cool the nanoemulsion in an ice bath or at room temperature to allow the lipid to solidify and form SLNs.

  • Purification:

    • Wash the SLN dispersion by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using a DLS instrument.

    • Encapsulation Efficiency (EE%):

      • Determine the total amount of this compound in the SLN dispersion.

      • Measure the amount of free drug in the supernatant after separating the SLNs by ultracentrifugation.

      • Calculate EE% as described for liposomes.

    • Drug Loading (DL%):

      • DL% = [(Weight of drug in SLNs) / (Weight of SLNs)] x 100

    • In Vitro Drug Release: Perform using the dialysis bag method as described for liposomes.

Visualization of Logical Relationships

G cluster_factors Formulation Variables cluster_responses System Responses lipid_type Lipid Type particle_size Particle Size lipid_type->particle_size ee Encapsulation Efficiency lipid_type->ee surfactant_conc Surfactant Concentration surfactant_conc->particle_size sonication_time Sonication Time sonication_time->particle_size release_rate Drug Release Rate particle_size->release_rate ee->release_rate

Factors Influencing this compound SLN Characteristics.

III. Polymeric Microsphere Formulation of this compound

Polymeric microspheres are solid, spherical particles that can be formulated to provide sustained drug release over extended periods, from days to weeks.

Application Notes:

Encapsulating this compound in biodegradable polymeric microspheres (e.g., PLGA) can lead to a long-acting injectable formulation, reducing the need for frequent dosing and improving patient compliance. The drug release rate can be modulated by varying the polymer's molecular weight, lactide-to-glycolide ratio, and the particle size of the microspheres.

Quantitative Data Summary (Based on Cefquinome and Cefixime Microsphere Formulations)
Formulation ParameterCefquinome-PLGA MicrospheresCefixime Sustained-Release MicrospheresTarget for this compound Microspheres
Preparation Method Spray dryingModified emulsion solvent evaporationEmulsion solvent evaporation
Polymer PLGAEudragit RS 100, Ethyl cellulosePLGA (50:50 or 75:25)
Mean Particle Size (µm) 12.4 ± 1.2166.82 ± 0.8610 - 100
Encapsulation Efficiency (%) 91.6 ± 2.681.12 ± 0.93> 70%
Drug Loading (%) 18.3 ± 1.3Not specified10 - 20
In Vitro Release Duration 36 hours24 hoursDays to weeks
Experimental Protocol: this compound Microsphere Preparation by Emulsion Solvent Evaporation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer

  • Scanning Electron Microscope (SEM)

  • HPLC system

Procedure:

  • Preparation of Organic Phase:

    • Dissolve a known amount of PLGA in a suitable organic solvent (e.g., DCM).

    • Disperse this compound in the polymer solution.

  • Emulsification:

    • Add the organic phase to an aqueous solution of PVA (stabilizer) under constant stirring using a magnetic stirrer or homogenizer.

    • Continue stirring at a controlled speed to form a stable oil-in-water (o/w) emulsion. The stirring speed will influence the final particle size.

  • Solvent Evaporation:

    • Allow the solvent to evaporate by stirring the emulsion at room temperature for several hours or overnight. This will cause the polymer to precipitate and form solid microspheres.

  • Collection and Washing:

    • Collect the microspheres by centrifugation.

    • Wash the collected microspheres several times with deionized water to remove residual PVA and unencapsulated drug.

  • Drying:

    • Freeze-dry the washed microspheres to obtain a free-flowing powder.

  • Characterization:

    • Surface Morphology and Particle Size: Analyze using SEM.

    • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

      • Dissolve a weighed amount of microspheres in a suitable solvent (e.g., DCM) and then extract the drug into an aqueous phase.

      • Quantify the amount of this compound using HPLC.

      • Calculate EE% and DL% using the appropriate formulas.

    • In Vitro Drug Release:

      • Suspend a known amount of microspheres in a release medium (e.g., PBS pH 7.4) at 37°C in a shaking incubator.

      • At specific time points, collect samples, centrifuge to separate the microspheres, and analyze the supernatant for this compound concentration by HPLC.

Visualization of Signaling Pathway (Mechanism of Action)

G cluster_cell Inside Bacterium cefpirome This compound (in delivery system) release Sustained Release cefpirome->release bacterial_cell Bacterial Cell release->bacterial_cell pbp Penicillin-Binding Proteins (PBPs) bacterial_cell->pbp binds to cell_wall Cell Wall Synthesis (Peptidoglycan cross-linking) pbp->cell_wall inhibits lysis Cell Lysis & Bacterial Death cell_wall->lysis disruption leads to

Mechanism of Action of this compound Released from a Delivery System.

References

Application Note: High-Performance Liquid Chromatography for Impurity Profiling of Cefpirome Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the impurity profiling of Cefpirome Sulfate using High-Performance Liquid Chromatography (HPLC). This compound is a fourth-generation cephalosporin antibiotic, and like other β-lactam antibiotics, it is susceptible to degradation, leading to the formation of impurities that can affect its safety and efficacy.[1][2] Therefore, a robust analytical method to separate and quantify these impurities is crucial for quality control during drug development and manufacturing. This document outlines a stability-indicating HPLC method, including protocols for forced degradation studies to identify potential degradation products.

Introduction

Cefpirome is a broad-spectrum cephalosporin effective against both Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, featuring a β-lactam ring, makes it prone to degradation under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments.[3][4][5] Regulatory bodies, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), mandate the identification and characterization of impurities present in drug substances at levels of 0.1% or higher.[6][7] This application note details a reliable HPLC method for the separation and quantification of this compound and its related substances, ensuring the quality and stability of the drug product.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a composite of established methods for the analysis of this compound and its impurities.[3][4][8][9]

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[3]
Mobile Phase Acetonitrile and 0.03 M Ammonium Dihydrogen Phosphate (pH 3.3, adjusted with Phosphoric Acid) in a ratio of 15:85 (v/v)[3][8]
Flow Rate 1.0 mL/min[1][4][8]
Detection Wavelength 270 nm[1][3][4][8]
Column Temperature 30 °C[1][4]
Injection Volume 10 µL[1]

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare a 0.03 M solution of ammonium dihydrogen phosphate in high-purity water. Adjust the pH to 3.3 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration to the standard solution.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed according to ICH guidelines.[1][9]

a. Acidic Degradation:

  • Dissolve 5.0 mg of this compound in 25.0 mL of 1 M hydrochloric acid.[1]

  • Keep the solution at room temperature (25 °C) and monitor the degradation over time by injecting samples into the HPLC system at regular intervals.

b. Basic Degradation:

  • Dissolve 5.0 mg of this compound in 25.0 mL of 0.1 M sodium hydroxide.[1]

  • Keep the solution at room temperature (25 °C) and analyze the samples at appropriate time points.

c. Oxidative Degradation:

  • Dissolve 5.0 mg of this compound in 25.0 mL of 3% hydrogen peroxide solution.[1]

  • Maintain the solution at room temperature (25 °C) and monitor the degradation.

d. Thermal Degradation:

  • Place a known amount of solid this compound in a temperature-controlled oven at a specified temperature (e.g., 70°C) for a defined period.[1]

  • Dissolve the stressed sample in the mobile phase for HPLC analysis.

e. Photolytic Degradation:

  • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

  • Analyze the exposed sample by HPLC.

Experimental Workflow

G cluster_prep Sample & Reagent Preparation cluster_stress Forced Degradation Studies A Prepare Mobile Phase I HPLC Analysis A->I B Prepare Standard Solution B->I C Prepare Sample Solution C->I D Acidic Degradation D->I E Basic Degradation E->I F Oxidative Degradation F->I G Thermal Degradation G->I H Photolytic Degradation H->I J Data Acquisition & Processing I->J K Impurity Profiling & Quantification J->K L Method Validation K->L

Caption: Workflow for this compound Impurity Profiling.

Data Presentation

The quantitative data from the impurity profiling should be summarized in a clear and structured table for easy comparison.

Table 1: Summary of this compound and its Impurities

Peak NameRetention Time (min)Relative Retention TimeArea (%)Specification Limit (%)
Cefpiromee.g., 10.21.00e.g., 99.5≥ 98.0
Impurity Ae.g., 8.5e.g., 0.83e.g., 0.15≤ 0.2
Impurity Be.g., 12.1e.g., 1.19e.g., 0.10≤ 0.2
Unknown Impurity 1e.g., 14.3e.g., 1.40e.g., 0.08≤ 0.1
Total Impurities--e.g., 0.33≤ 1.0

Note: The retention times and percentages are hypothetical and will vary based on the specific sample and chromatographic conditions.

Logical Relationship of Impurity Profiling

G cluster_0 Drug Substance cluster_1 Stress Conditions cluster_2 Degradation Products/Impurities A This compound B Acid A->B C Base A->C D Oxidant A->D E Heat A->E F Light A->F I Stability-Indicating HPLC Method A->I G Known Impurities B->G H Unknown Impurities B->H C->G C->H D->G D->H E->G E->H F->G F->H G->I H->I J Impurity Profile I->J

Caption: Relationship between this compound, Stressors, and Impurity Profiling.

Conclusion

The described HPLC method is demonstrated to be a reliable and robust stability-indicating method for the routine quality control and impurity profiling of this compound. The detailed protocol for forced degradation studies allows for the effective identification of potential degradation products, ensuring the safety and efficacy of the final drug product. This application note serves as a valuable resource for researchers and scientists involved in the development and analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Cefpirome Sulfate Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of pH on the stability of Cefpirome Sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

A1: this compound is most stable in aqueous solutions within a pH range of 4 to 7.[1][2][3] Stability decreases significantly at pH values below 3 and above 9.[1][3]

Q2: What type of degradation kinetics does this compound follow in aqueous solutions?

A2: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[1][4][5]

Q3: What are the primary degradation pathways of this compound under different pH conditions?

A3: The degradation of this compound is primarily driven by hydrolysis, which is catalyzed by hydrogen and hydroxide ions.[1][4] In neutral to alkaline solutions, degradation products include epi-cefpirome and delta-2-cefpirome.[2][6] In strongly acidic solutions, anti-cefpirome is a notable degradation product.[2]

Q4: Can general acid-base catalysis affect this compound stability?

A4: Studies have shown that general acid-base catalysis is not observed for this compound in common buffer systems like acetate, borate, and phosphate buffers. The degradation is primarily due to specific acid-base catalysis.[1][4][5]

Q5: Are there established analytical methods to assess the stability of this compound?

A5: Yes, stability-indicating High-Performance Liquid Chromatography (HPLC) methods are widely used.[7][8][9] These methods can separate this compound from its degradation products, allowing for accurate quantification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of this compound in solution. The pH of the solution is outside the optimal range of 4-7.Adjust the pH of your solution to be within the 4-7 range using appropriate buffers (e.g., acetate or phosphate buffers). Verify the final pH of the solution.
Inconsistent stability results between experiments. Variation in the pH of the prepared solutions or inaccurate pH measurement.Ensure consistent and accurate pH measurement using a calibrated pH meter. Prepare fresh buffers for each experiment to avoid pH drift.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products due to pH instability or other stress factors (e.g., light, temperature).Refer to the degradation pathway information (FAQ A3) to tentatively identify the peaks. Perform forced degradation studies to confirm the identity of degradation products. Ensure proper storage of solutions, protected from light and at controlled temperatures.
Precipitation of this compound from solution. The pH of the solution may be near the isoelectric point of the molecule, reducing its solubility.Adjusting the pH slightly away from the isoelectric point (if known) or using a co-solvent (if compatible with the experimental design) may improve solubility.

Data Presentation

Table 1: Summary of pH Influence on this compound Stability

pH RangeStability ProfilePrimary Degradation MechanismKey Degradation Products
< 3Slightly unstable to unstableSpecific acid-catalyzed hydrolysisanti-cefpirome
4 - 7Most stableMinimal hydrolysis-
> 7 - 9Slightly unstableSpecific base-catalyzed hydrolysisepi-cefpirome, delta-2-cefpirome
> 9Rapidly degradesSpecific base-catalyzed hydrolysisepi-cefpirome, delta-2-cefpirome

Experimental Protocols

Protocol 1: Preparation of Buffered Solutions for Stability Studies

This protocol outlines the preparation of various buffer solutions to study the effect of pH on this compound stability.

Materials:

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Potassium phosphate monobasic (KH2PO4)

  • Sodium phosphate dibasic (Na2HPO4)

  • Acetic acid

  • Sodium acetate

  • Boric acid

  • Sodium borate

  • High-purity water

  • Calibrated pH meter

Procedure:

  • Acidic Buffers (pH < 4): Prepare solutions of desired pH using appropriate concentrations of hydrochloric acid or phosphate buffer.

  • Optimal pH Buffers (pH 4-7): Prepare acetate or phosphate buffers to the desired pH.

  • Alkaline Buffers (pH > 7): Prepare phosphate or borate buffers, or solutions of sodium hydroxide for the desired pH.

  • pH Verification: Measure and adjust the pH of each buffer solution to the target value using a calibrated pH meter.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • 0.1 N HCl

  • 0.1 N NaOH

  • 3% Hydrogen peroxide (H2O2)

  • High-purity water

  • HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and keep at room temperature for a specified period (e.g., 48 hours).[7] Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified period (e.g., 48 hours).[7] Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in 3% H2O2 and keep at room temperature for a specified period.

  • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) for a defined duration.[7]

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method to determine the extent of degradation and identify degradation products.

Visualizations

Cefpirome_Degradation_Pathway cluster_acid Acidic pH (<3) cluster_neutral Optimal pH (4-7) cluster_alkaline Alkaline pH (>7) Cefpirome_Acid This compound Anti_Cefpirome anti-cefpirome Cefpirome_Acid->Anti_Cefpirome Hydrolysis Cefpirome_Neutral This compound (Stable) Cefpirome_Alkaline This compound Epi_Cefpirome epi-cefpirome Cefpirome_Alkaline->Epi_Cefpirome Epimerization Delta2_Cefpirome delta-2-cefpirome Cefpirome_Alkaline->Delta2_Cefpirome Isomerization

Caption: this compound degradation pathways under different pH conditions.

Experimental_Workflow start Start: Stability Study Design prep Prepare this compound Solutions in Buffers of Varying pH start->prep stress Incubate Solutions under Controlled Conditions (Temperature, Time) prep->stress sampling Withdraw Samples at Predetermined Time Points stress->sampling analysis Analyze Samples using Stability-Indicating HPLC Method sampling->analysis data Quantify this compound and Degradation Products analysis->data kinetics Determine Degradation Rate Constants data->kinetics end End: Report Stability Profile kinetics->end

Caption: Experimental workflow for pH-dependent stability testing of this compound.

References

Cefpirome Sulfate Forced Degradation Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Cefpirome Sulfate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing complete degradation of this compound under oxidative stress conditions. How can I achieve partial degradation to study the degradation pathway?

A1: Complete degradation under oxidative stress is a common issue due to the reactivity of this compound. To achieve partial degradation, consider the following adjustments to your protocol:

  • Reduce the concentration of the oxidizing agent: If you are using 3% hydrogen peroxide, try reducing it to 1% or even lower.

  • Decrease the reaction time: Instead of a 24-hour exposure, analyze samples at earlier time points (e.g., 2, 4, 6, and 8 hours).

  • Lower the temperature: Perform the experiment at room temperature or even refrigerated conditions instead of elevated temperatures.

Q2: My chromatogram shows poor resolution between the this compound peak and its degradation products. What can I do to improve separation?

A2: Poor resolution can be addressed by optimizing your HPLC method. Here are some troubleshooting steps:

  • Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile) to the aqueous buffer (e.g., ammonium acetate). A shallower gradient or a change in the isocratic composition can improve separation.

  • pH of the Mobile Phase: The pH can significantly impact the retention of ionizable compounds like Cefpirome and its degradants. Experiment with slight adjustments to the mobile phase pH. Cefpirome is most stable between pH 4-7[1][2].

  • Column Chemistry: If adjusting the mobile phase is insufficient, consider using a different column with an alternative stationary phase (e.g., a different C18 column or a phenyl-hexyl column).

  • Flow Rate: Decreasing the flow rate can sometimes enhance resolution, although it will increase the run time.

Q3: I am seeing a new peak in my chromatogram even in the control sample (unstressed). What could be the cause?

A3: A peak in the unstressed control sample could indicate several possibilities:

  • Impurity in the standard: The this compound reference standard itself may contain impurities. Check the certificate of analysis for the standard.

  • Degradation during sample preparation: this compound can degrade in solution. Prepare solutions fresh and protect them from light[1]. Ensure the diluent used is within the stable pH range (4-7)[1][2].

  • Contamination: The peak could be from a contaminated diluent, glassware, or the HPLC system itself.

Q4: Under which conditions is this compound most stable and most labile?

A4: this compound is reported to be most stable in the pH range of 4-7[1][2]. It is slightly unstable below pH 3 and degrades rapidly at pH 9 and higher in aqueous solutions[1]. It is also susceptible to degradation under oxidative, photolytic, and thermal stress[3][4]. In the solid state, degradation is faster at increased relative humidity[5].

Data Summary: Forced Degradation of this compound

The following table summarizes the typical extent of degradation observed for this compound under various stress conditions. Note that the exact percentages can vary based on the precise experimental parameters.

Stress ConditionReagent/ParameterDurationTemperatureApproximate DegradationReference
Acid Hydrolysis 0.1 N HCl48 hoursAmbientSignificant Degradation[4]
Alkaline Hydrolysis 0.1 N NaOH48 hoursAmbientSignificant Degradation[4]
Oxidative Degradation 3% H₂O₂24 hoursAmbientTotal Degradation[4]
Photolytic Degradation Direct Sunlight24 hoursAmbient~26%[4][5]
Thermal Degradation Heat2 hours80°CSignificant Degradation[4]

Experimental Protocols

Preparation of Stock and Standard Solutions

A standard stock solution of this compound (1 mg/mL) can be prepared by dissolving 25 mg of this compound in a 25 mL volumetric flask containing 10 mL of methanol and 10 mL of water. The solution should be sonicated for approximately 10 minutes and then diluted to the final volume with the mobile phase[4]. From this stock solution, working standard solutions of desired concentrations can be prepared by further dilution with the mobile phase[4].

Forced Degradation (Stress) Studies

The following protocols are generalized starting points and may require optimization.

  • Acid Degradation:

    • To a known amount of this compound, add 0.1 N hydrochloric acid.

    • Keep the solution at room temperature for 48 hours[4].

    • After the incubation period, withdraw a sample, neutralize it with 0.1 N sodium hydroxide, and dilute it with the mobile phase to a suitable concentration for HPLC analysis[4].

  • Alkaline Degradation:

    • To a known amount of this compound, add 0.1 N sodium hydroxide.

    • Keep the solution at room temperature for 48 hours[4].

    • After the incubation period, withdraw a sample, neutralize it with 0.1 N hydrochloric acid, and dilute it with the mobile phase for analysis[4].

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% hydrogen peroxide.

    • Maintain the solution at room temperature for 24 hours.

    • Withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound powder in a vial and keep it in a hot air oven maintained at 80°C for 2 hours[4].

    • Alternatively, heat a solution of this compound in water at 100°C[5].

    • After exposure, cool the sample, dissolve/dilute it with the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to direct sunlight for 24 hours[4].

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, dilute the samples with the mobile phase and analyze by HPLC.

HPLC Analysis Method

A common stability-indicating HPLC method for this compound utilizes a reversed-phase C18 column[3][4].

  • Column: LiChrospher 100, C18 RP column (250 mm x 4 mm, 5 µm)[4].

  • Mobile Phase: A mixture of methanol and water in a 50:50 (v/v) ratio[4]. An alternative is 12 mM ammonium acetate and acetonitrile (90:10 v/v)[3][5].

  • Flow Rate: 1.0 mL/min[3][4].

  • Detection: UV detection at 270 nm[3][4].

  • Temperature: 30°C[3][5].

  • Injection Volume: 10 µL[1][5].

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Cefpirome Sulfate Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl) stock->acid alkali Alkaline Hydrolysis (e.g., 0.1N NaOH) stock->alkali oxidation Oxidation (e.g., 3% H2O2) stock->oxidation thermal Thermal Stress (e.g., 80°C) stock->thermal photo Photolytic Stress (e.g., Sunlight) stock->photo neutralize Neutralization (for Acid/Alkali) acid->neutralize alkali->neutralize dilute Dilution with Mobile Phase oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

G cluster_alkaline Neutral to Alkaline Conditions cluster_acid_photo Strongly Acidic or Photolytic Conditions cefpirome This compound epi epi-Cefpirome cefpirome->epi Epimerization delta2 Δ²-Cefpirome cefpirome->delta2 Isomerization anti anti-Cefpirome cefpirome->anti Isomerization furo Furo[3,4-d][1,3]thiazine Derivative cefpirome->furo Ring Opening/ Rearrangement

Caption: Simplified degradation pathways of this compound under different conditions.

References

Technical Support Center: Cefpirome Sulfate Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Cefpirome Sulfate under thermal stress. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under dry heat?

A1: this compound is susceptible to degradation under dry heat. The extent of degradation is dependent on the temperature and duration of exposure. For example, studies have shown degradation of approximately 11.2% when exposed to a temperature of 393 K (120°C) with a relative humidity (RH) of 0% for a specified period.[1] The degradation in the solid state typically follows first-order kinetics.[2]

Q2: How does humidity affect the thermal stability of this compound?

A2: Increased relative humidity significantly accelerates the degradation of this compound, even at elevated temperatures. For instance, at 369 K (96°C), the degradation is much faster at ~90.0% RH compared to ~50.9% RH.[1] This suggests that hydrolysis plays a key role in the degradation process, even in the solid state.

Q3: What are the primary degradation products of this compound under thermal stress?

A3: Under thermal stress, this compound can degrade into several products. While specific studies on solid-state thermal degradation pathways are limited, degradation in aqueous solutions at elevated temperatures (e.g., 40°C) has been shown to produce substances such as epi-cefpirome, delta-2-cefpirome, and other breakdown products resulting from the opening of the β-lactam ring.[3] It is likely that similar degradation products are formed under dry heat, particularly in the presence of humidity. Four main degradation products have been identified in solid-state stability studies.[2]

Q4: What is a suitable analytical method to assess the thermal stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products. A reversed-phase C18 column is typically used with a UV detector set at approximately 270 nm.[1][4][5]

Troubleshooting Guide for HPLC Analysis of this compound

This guide addresses common issues encountered during the HPLC analysis of this compound stability samples.

Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing for this compound Peak 1. Column degradation (loss of stationary phase).2. Interaction of the amine groups in Cefpirome with active silanol sites on the column.3. Inappropriate mobile phase pH.1. Replace the column with a new one of the same type.2. Use a column with end-capping or a base-deactivated stationary phase. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.3. Ensure the mobile phase pH is within the optimal range for the column (typically pH 2-8 for silica-based C18 columns). Cefpirome is most stable in the pH range of 4-7.[3][6]
Appearance of Unexpected Peaks 1. Formation of new, unknown degradation products.2. Contamination of the sample, mobile phase, or HPLC system.3. Carryover from a previous injection.1. If the peaks are consistent across replicate samples, they are likely degradation products. Further investigation using techniques like mass spectrometry (MS) may be needed for identification.2. Prepare fresh mobile phase and samples. Flush the HPLC system thoroughly.3. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
Inconsistent Peak Areas or Retention Times 1. Fluctuation in pump flow rate.2. Unstable column temperature.3. Improper sample preparation or injection volume variability.4. Incomplete dissolution of this compound.1. Purge the pump to remove air bubbles and ensure consistent solvent delivery.2. Use a column oven to maintain a constant temperature (e.g., 30°C).[5]3. Ensure accurate and consistent sample dilution and injection volumes. Use an autosampler for better precision.4. Ensure this compound is fully dissolved in the diluent before injection.
High Backpressure 1. Blockage in the HPLC system (e.g., guard column, column frit, tubing).2. Particulate matter from the sample.3. Mobile phase precipitation.1. Systematically isolate components to identify the source of the blockage. Replace the guard column or filter if necessary. Backflush the column with an appropriate solvent.2. Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.3. Ensure the mobile phase components are fully miscible and buffers are completely dissolved.

Data Summary

The following table summarizes the percentage of this compound degradation under various thermal stress conditions as reported in forced degradation studies.

Stress Condition Temperature Relative Humidity (RH) Duration Degradation (%) Reference
Thermal (Solid State)393 K (120°C)0%Not specified~11.2[1]
Thermal (Solid State)369 K (96°C)~50.9%Not specified~15.8[1]
Thermal (Solid State)369 K (96°C)~90.0%Not specified~24.1[1]
Thermal (Solution)80°CNot applicable2 hoursDegradation with new peaks formed[4]
Thermal (Aqueous Solution)373 K (100°C)Not applicableNot specified~18.3[1]

Experimental Protocols

Protocol 1: Thermal Stress Testing of this compound (Solid State)

This protocol describes a typical procedure for subjecting solid this compound to thermal stress.

  • Sample Preparation:

    • Accurately weigh 5 mg samples of this compound into clean, dry glass vials.[1]

  • Stress Application:

    • Place the vials in a calibrated heating chamber set to the desired temperature (e.g., 393 K).[1]

    • For studies involving humidity, use a chamber with controlled relative humidity (e.g., ~50.9% or ~90.0% RH).[1]

  • Time Points:

    • Remove vials at predetermined time intervals.

  • Sample Analysis Preparation:

    • Allow the vials to cool to room temperature.

    • Dissolve the contents in a known volume of a suitable solvent mixture (e.g., acetonitrile and water, 1:1 v/v) to achieve a target concentration for HPLC analysis.[1]

  • HPLC Analysis:

    • Analyze the prepared solutions using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a common HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Lichrospher RP-18 (125 mm x 4 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile (90:10 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 270 nm.[5]

  • Injection Volume: 10 µL.[6]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound to determine its retention time and peak area.

    • Inject the prepared samples from the thermal stress study.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • Quantification: The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

Visualizations

Experimental Workflow for Thermal Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis start Weigh this compound Samples vials Place in Glass Vials start->vials chamber Place in Heating Chamber (Controlled Temperature & RH) vials->chamber time Incubate for Predetermined Time chamber->time cool Cool to Room Temperature time->cool dissolve Dissolve in Solvent cool->dissolve hplc Inject into HPLC System dissolve->hplc data Analyze Chromatographic Data hplc->data G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Inconsistent HPLC Results instrument Instrumental Issues (Pump, Detector, Oven) problem->instrument method Methodological Flaws (Mobile Phase, Column) problem->method sample Sample Preparation Errors (Dilution, Dissolution) problem->sample check_instrument System Check & Calibration instrument->check_instrument Isolate & Test review_method Method Parameter Review method->review_method Verify & Adjust optimize_prep Refine Sample Prep Protocol sample->optimize_prep Standardize & Validate

References

Technical Support Center: Photodegradation of Cefpirome Sulfate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the photodegradation of Cefpirome Sulfate in solution. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers in their experimental work.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to photodegradation in solution?

A1: Yes, this compound is known to be unstable under photolytic conditions. Exposure to light, particularly artificial sunlight, can lead to the degradation of the molecule.[1]

Q2: What are the primary factors that influence the photodegradation rate of this compound?

A2: The rate of photodegradation is primarily influenced by the following factors:

  • pH of the solution: this compound exhibits maximum stability in the pH range of 4-7.[2][3] Deviations from this range, especially towards alkaline conditions, can accelerate degradation.

  • Solvent composition: The type of solvent and the presence of any co-solvents can affect the rate of degradation.

  • Intensity and wavelength of the light source: Higher light intensity and shorter wavelengths (UV region) are generally expected to increase the degradation rate.

  • Presence of photosensitizers or quenchers: Certain molecules can accelerate or inhibit photodegradation.

  • Temperature: While photodegradation is primarily a photochemical process, temperature can influence the rates of secondary thermal reactions of photoproducts.

Q3: What are the known photodegradation products of this compound?

A3: Studies have identified several degradation products upon exposure to artificial sunlight. These include the formation of the (E)-isomer (anti-cefpirome) and other products resulting from the cleavage of the β-lactam ring.[1] A more detailed characterization of impurities and isomers has been performed using two-dimensional liquid chromatography coupled to mass spectrometry.[4][5]

Q4: How can I monitor the photodegradation of this compound and quantify its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An HPLC method coupled with a UV or a mass spectrometry (MS) detector, such as LC-MS/MS, allows for the separation and quantification of the parent drug and its degradation products.[4][5]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High variability in photodegradation rates between replicate experiments. Inconsistent light source intensity or spectral output. Fluctuations in sample temperature. Inconsistent sample positioning relative to the light source.Ensure the light source has stabilized before starting the experiment. Use a well-controlled temperature chamber. Use a sample holder that ensures consistent positioning of all samples.
Poor separation of this compound from its photoproducts in HPLC analysis. Inappropriate mobile phase composition or gradient. Unsuitable HPLC column.Optimize the mobile phase composition (e.g., acetonitrile/water ratio, buffer type, and pH). Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Appearance of unexpected peaks in the chromatogram. Contamination of the solvent or glassware. Degradation of the sample due to factors other than light (e.g., temperature, pH). Secondary degradation of primary photoproducts.Use high-purity solvents and thoroughly clean all glassware. Run a dark control sample (kept in the same conditions but protected from light) to assess thermal stability. Analyze samples at different time points to track the evolution of degradation products.
Difficulty in identifying unknown degradation products by LC-MS. Low concentration of the degradation product. Complex fragmentation pattern. Co-elution with other components.Concentrate the sample before analysis. Use high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) for accurate mass measurement and elemental composition determination. Optimize the chromatographic method to improve the separation of the unknown peak.
Precipitation of the drug in solution during the experiment. The concentration of this compound exceeds its solubility in the chosen solvent system. Change in pH leading to precipitation.Determine the solubility of this compound in the experimental medium beforehand. Buffer the solution to maintain a constant pH.

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Aqueous Solution

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.

1. Materials and Reagents:

  • This compound reference standard

  • High-purity water (Milli-Q or equivalent)

  • Buffer solutions (e.g., phosphate, acetate) to prepare solutions at desired pH values (e.g., 4, 7, 9)

  • Acetonitrile (HPLC grade)

  • Formic acid or ammonium acetate (for mobile phase preparation)

  • Quartz cuvettes or other photochemically transparent containers

  • Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps). The chamber should provide a controlled temperature environment.

  • Calibrated radiometer and lux meter.

  • HPLC system with a UV or MS detector.

  • Validated stability-indicating HPLC method.

2. Sample Preparation:

  • Prepare a stock solution of this compound in high-purity water.

  • From the stock solution, prepare sample solutions at a known concentration (e.g., 100 µg/mL) in the desired buffer (pH 4, 7, and 9).

  • Prepare a "dark control" sample for each pH by wrapping the container in aluminum foil.

3. Irradiation Procedure:

  • Place the unwrapped sample solutions and the dark control samples in the photostability chamber.

  • Expose the samples to light until the total illumination is not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Maintain a constant temperature inside the chamber (e.g., 25 °C).

  • Withdraw aliquots of the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

4. Sample Analysis:

  • Analyze the withdrawn samples immediately using the validated stability-indicating HPLC method.

  • Quantify the remaining concentration of this compound and the formation of any degradation products.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for both the exposed and dark control samples.

  • Determine the photodegradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

  • Calculate the half-life (t½) of photodegradation.

Protocol 2: Identification of Photodegradation Products using LC-MS/MS

1. Sample Preparation:

  • Prepare a concentrated solution of this compound in a suitable solvent (e.g., water or a mixture of water and a small amount of organic solvent to ensure solubility).

  • Expose the solution to a light source for a sufficient duration to generate a significant amount of degradation products (e.g., until 20-30% degradation of the parent compound is observed by HPLC-UV).

2. LC-MS/MS Analysis:

  • Inject the photodegraded sample into an LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the best ionization for this compound and its products.

    • Full Scan MS: Acquire full scan mass spectra to identify the molecular ions of the parent drug and its degradation products.

    • Tandem MS (MS/MS): Perform fragmentation of the detected molecular ions to obtain structural information. This can be done through data-dependent acquisition (DDA) or by targeted fragmentation of specific m/z values.

3. Data Interpretation:

  • Compare the chromatograms of the photodegraded sample with a non-irradiated control to identify new peaks corresponding to degradation products.

  • Determine the elemental composition of the degradation products from their accurate mass measurements obtained from high-resolution mass spectrometry.

  • Propose structures for the degradation products based on their fragmentation patterns and the known chemistry of this compound.

Data Presentation

Table 1: Summary of Photodegradation Kinetics of this compound under different pH conditions

pHRate Constant (k) (h⁻¹)Half-life (t½) (h)Correlation Coefficient (R²)
4Data to be filled from experimental resultsData to be filled from experimental resultsData to be filled from experimental results
7Data to be filled from experimental resultsData to be filled from experimental resultsData to be filled from experimental results
9Data to be filled from experimental resultsData to be filled from experimental resultsData to be filled from experimental results

Table 2: Identified Photodegradation Products of this compound by LC-MS

Peak No.Retention Time (min)[M+H]⁺ or [M-H]⁻ (m/z)Proposed Structure
1Data to be filled from experimental resultsData to be filled from experimental resultsanti-Cefpirome
2Data to be filled from experimental resultsData to be filled from experimental resultsStructure to be proposed
3Data to be filled from experimental resultsData to be filled from experimental resultsStructure to be proposed
............

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound solutions at different pHs expose Expose samples in photostability chamber prep->expose dark_control Prepare dark control samples dark_control->expose hplc HPLC analysis of aliquots at different time points expose->hplc lcms LC-MS/MS analysis for product identification expose->lcms kinetics Determine degradation kinetics hplc->kinetics pathway Elucidate degradation pathway lcms->pathway

Caption: Experimental workflow for studying the photodegradation of this compound.

Photodegradation_Pathway Cefpirome This compound (Z-isomer) Anti_Cefpirome anti-Cefpirome (E-isomer) Cefpirome->Anti_Cefpirome Isomerization Cleavage_Products β-Lactam Ring Cleavage Products Cefpirome->Cleavage_Products Hydrolysis/Oxidation Anti_Cefpirome->Cleavage_Products Further Degradation Other_Products Other Degradation Products Cleavage_Products->Other_Products Secondary Reactions

Caption: Proposed photodegradation pathway of this compound.

References

Technical Support Center: Cefpirome Sulfate Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying impurities in bulk Cefpirome Sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in bulk this compound?

A1: Impurities in this compound can be broadly categorized into two groups:

  • Degradation Products: These form due to the inherent instability of the Cefpirome molecule under certain conditions such as exposure to heat, humidity, light, or non-optimal pH in aqueous solutions.[1][2] Common degradation products include epi-cefpirome, anti-cefpirome, and Δ²-cefpirome.[2]

  • Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process.[3][4][5][6] The specific impurities can vary depending on the synthetic route used.[3][4][5][6]

Q2: Which analytical techniques are most suitable for identifying and quantifying this compound impurities?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used method for the separation and quantification of impurities.[1][7] For structural elucidation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Ion Trap/Time-of-Flight (IT-TOF), are highly effective.[1][7][8] Two-dimensional LC (2D-LC) can also be employed for complex samples to enhance separation.[8][9]

Q3: What are the regulatory requirements for impurity profiling of this compound?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) require that impurities present in a drug substance above a certain threshold (e.g., 0.1%) be identified and characterized.[7][8] This is crucial for ensuring the safety and efficacy of the final drug product.

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if they are impurities?

A1: First, ensure the peaks are not artifacts from the system or solvent by running a blank injection. If the peaks persist, they are likely related to the sample. You can perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) on a pure this compound standard. If the unexpected peaks in your sample match the retention times of the peaks generated during forced degradation, they are likely degradation products. For definitive identification, LC-MS analysis is recommended to obtain mass information and aid in structural elucidation.

Q2: I am having difficulty separating two impurities that are co-eluting. What can I do to improve the resolution?

A2: To improve chromatographic resolution, you can try the following:

  • Optimize the Mobile Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower organic content can increase retention and improve separation.

  • Change the Stationary Phase: Use a column with a different selectivity (e.g., a different C18 phase or a phenyl-hexyl column).

  • Adjust the pH of the Mobile Phase: Small changes in the pH can alter the ionization state of the impurities and this compound, leading to changes in retention and potentially better separation.

  • Lower the Flow Rate: This can increase the efficiency of the separation, though it will also increase the run time.

  • Decrease the Particle Size of the Column Packing: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) can significantly improve resolution.

Q3: My peak shapes for this compound and its impurities are tailing. What could be the cause and how can I fix it?

A3: Peak tailing can be caused by several factors:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with basic compounds. Try using a base-deactivated column or adding a competing base like triethylamine to the mobile phase in small concentrations (e.g., 0.1%).

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.

  • Mismatched Solvent Strength: The solvent in which your sample is dissolved should be of similar or weaker strength than the mobile phase.

Experimental Protocols

Protocol 1: HPLC-DAD for Impurity Quantification

This protocol is a general guideline for the quantification of impurities in this compound.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • Mobile Phase A: 0.1 M disodium hydrogen phosphate dihydrate, with the pH adjusted to 3.9 using phosphoric acid.[7]

    • Mobile Phase B: Acetonitrile.

  • Elution: An isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 85:15 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 270 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound bulk drug in a suitable solvent (e.g., a mixture of the mobile phase) to a final concentration of approximately 1 mg/mL.

Protocol 2: LC-MS for Impurity Identification

This protocol provides a framework for the identification and structural characterization of impurities using LC-MS.

  • Chromatographic System: An LC system (HPLC or UHPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or IT-TOF) with an electrospray ionization (ESI) source.[1][8]

  • Column: A reversed-phase C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium formate in water.[8][9]

    • Mobile Phase B: Methanol or acetonitrile.[8][9]

  • Elution: A gradient elution is typically used to separate a wide range of impurities. An example gradient could be:

    • 0-5 min: 5% B

    • 5-30 min: 5% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI positive and negative modes to capture a wider range of impurities.[8]

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan for initial detection and targeted MS/MS (or data-dependent acquisition) for fragmentation and structural elucidation.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

Data Presentation

Table 1: Known Impurities of this compound
Impurity NamePotential Source
epi-CefpiromeDegradation
anti-CefpiromeDegradation
Δ²-CefpiromeDegradation
2-[[(2-amino-4-thiazolyl)((Z)-methoxy-imino)acetyl]amino]acetaldehydeDegradation
6,7-dihydro-5H-1-pyrindineDegradation
Synthesis IntermediatesSynthesis
Reagents and ByproductsSynthesis

Note: This is not an exhaustive list. The impurity profile can vary between different batches and manufacturers.

Table 2: Typical HPLC and LC-MS Parameters
ParameterHPLC-DADLC-MS
Column C18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.9 µm
Mobile Phase A 0.1 M Disodium hydrogen phosphate (pH 3.9)10 mM Ammonium formate
Mobile Phase B AcetonitrileMethanol or Acetonitrile
Elution Isocratic (85:15 A:B)Gradient
Flow Rate 1.0 mL/min0.3 mL/min
Temperature 30 °C40 °C
Detection DAD (270 nm)ESI-MS (Positive/Negative)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Identification prep Dissolve Bulk this compound hplc HPLC-DAD Analysis prep->hplc For Quantification lcms LC-MS/MS Analysis prep->lcms For Identification quant Quantify Known Impurities hplc->quant struct Structural Elucidation of Unknowns lcms->struct report Generate Impurity Profile Report quant->report struct->report

Caption: Workflow for the identification and quantification of impurities in this compound.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Degradation Products cefpirome This compound epi epi-Cefpirome cefpirome->epi Epimerization at C-7 delta2 Δ²-Cefpirome cefpirome->delta2 Isomerization of Δ³-double bond anti anti-Cefpirome cefpirome->anti Isomerization of oxime group other Other Degradants cefpirome->other Hydrolysis cond1 pH > 7 (Alkaline) cond1->epi cond1->delta2 cond2 pH < 4 (Acidic) cond2->anti cond3 Light Exposure cond3->anti cond4 Heat & Humidity (Solid State) cond4->other

Caption: Simplified degradation pathways of this compound under various stress conditions.

References

Cefpirome Sulfate Solid-State Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the solid-state stability of Cefpirome Sulfate. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the solid-state stability of this compound?

A1: The primary factors influencing the solid-state stability of this compound are temperature and relative humidity (RH).[1][2][3] Increased temperature and humidity accelerate the degradation of the compound.[4]

Q2: What is the degradation kinetic profile of this compound in the solid state?

A2: The degradation of this compound in the solid state follows first-order kinetics.[1][2][3][5] This means the rate of degradation is directly proportional to the concentration of the drug.

Q3: What are the known degradation products of this compound in the solid state?

A3: Four primary degradation products have been identified through studies using HPLC-DAD and ESI-Q-TOF mass spectrometry.[1][2][3] While the specific structures are complex, they are formed through modifications of the Cefpirome molecule. Further characterization of impurities and isomers has also been conducted using two-dimensional liquid chromatography coupled with mass spectrometry.[6][7]

Q4: How should this compound be stored to ensure its stability?

A4: To ensure stability, this compound should be stored in a well-closed container, protected from moisture and high temperatures. The degradation behavior of this compound provides a basis for selecting appropriate storage conditions.[7]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC analysis of solid this compound.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Review the storage conditions of your sample. Ensure it has been protected from high temperatures and humidity. Compare your chromatogram with published data on this compound degradation products to see if the unexpected peaks correspond to known degradants.[1][6]

  • Possible Cause 2: Presence of inherent impurities.

    • Solution: Bulk samples of this compound may contain inherent impurities.[7] It is crucial to characterize the impurity profile of your starting material. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be used for the identification and characterization of these impurities.[6][7]

Problem: My quantitative analysis shows a lower than expected potency for this compound.

  • Possible Cause: Degradation of the compound.

    • Solution: As this compound is susceptible to degradation, a lower potency reading may indicate that the sample has degraded over time or due to exposure to adverse conditions.[4][5] It is recommended to re-test a freshly prepared sample or a sample that has been stored under ideal conditions.

Data on Solid-State Degradation Kinetics

The degradation of this compound in the solid state has been studied under various conditions of temperature and relative humidity. The following table summarizes the kinetic and thermodynamic parameters for the degradation process.

Temperature (K)Relative Humidity (%)Rate Constant (k) x 10^-7 (s^-1)Half-life (t_0.5) (days)
39301.8343.9
369~50.91.0576.5
369~90.02.5132.0

Data sourced from forced degradation studies.[4]

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed for the quantitative determination of this compound in the presence of its degradation products.[8]

  • Chromatographic System:

    • Column: Lichrospher RP-18 (5 µm particle size, 125 mm x 4 mm)

    • Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL[4][8]

  • Sample Preparation:

    • Accurately weigh a 5.0 mg sample of this compound.

    • For solid-state degradation studies, subject the sample to the desired stress conditions (e.g., heat, humidity).

    • After exposure, dissolve the sample in a mixture of acetonitrile and water (1:1 v/v).

    • Quantitatively transfer the solution to a measuring flask and dilute to the desired concentration with the same solvent mixture.[4]

Forced Degradation Study Protocol (Thermal Degradation)

This protocol is used to investigate the effect of temperature and humidity on the solid-state stability of this compound.[4]

  • Weigh 5 mg samples of this compound into glass vials.

  • Place the vials in heat chambers set to the desired temperatures and relative humidity levels (e.g., 393 K at RH = 0%, 369 K at RH ~ 50.9%, and 369 K at RH ~ 90.0%).[4]

  • At specified time intervals, remove a vial from the chamber and allow it to cool to room temperature.

  • Dissolve the contents of the vial in a mixture of acetonitrile and water (1:1 v/v).

  • Quantitatively transfer the solution to a measuring flask and dilute to 25.0 mL with the same solvent mixture.[4]

  • Analyze the sample using the stability-indicating HPLC method described above.

Visualizations

This compound Solid-State Degradation Pathway

cluster_conditions Stress Conditions cluster_process Degradation Process Temperature Increased Temperature Degradation First-Order Degradation Temperature->Degradation Humidity Increased Relative Humidity Humidity->Degradation Cefpirome This compound (Solid State) Cefpirome->Degradation k Products Degradation Products Degradation->Products

Caption: Factors influencing the solid-state degradation of this compound.

Experimental Workflow for Stability Testing

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start Start: Solid this compound Stress Apply Stress Conditions (Heat, Humidity) Start->Stress Dissolve Dissolve in Acetonitrile/Water Stress->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Kinetics Determine Degradation Kinetics Data->Kinetics Identify Identify Degradation Products (MS) Data->Identify

Caption: Workflow for solid-state stability analysis of this compound.

References

Minimizing Cefpirome degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cefpirome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing Cefpirome degradation during experiments and to troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is Cefpirome and what is its primary mechanism of action?

Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal effect is achieved by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[2] Cefpirome binds to penicillin-binding proteins (PBPs), which are essential enzymes for cell wall assembly. This binding disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis and death.[1][2][3]

Q2: What are the key factors that can cause Cefpirome degradation in an experimental setting?

The stability of Cefpirome is primarily influenced by the following factors:

  • pH: Cefpirome is most stable in aqueous solutions with a pH range of 4 to 7.[4][5] Its degradation rate increases in strongly acidic (below pH 4) and, more significantly, in neutral to alkaline (above pH 7) conditions.

  • Temperature: Higher temperatures accelerate the degradation of Cefpirome. Therefore, it is crucial to adhere to recommended storage and handling temperatures.

  • Light: Exposure to light, including artificial sunlight, can induce degradation of Cefpirome, leading to the formation of different degradation products than those seen with hydrolysis.[4]

  • Humidity: In its solid (powder) form, Cefpirome is susceptible to degradation, and this process is accelerated by increased relative air humidity.

Q3: How should Cefpirome sulfate powder and its stock solutions be stored?

To ensure the stability and integrity of Cefpirome:

  • Powder: this compound powder should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.

  • Stock Solutions: Once prepared, stock solutions should be sterilized by filtration (e.g., using a 0.22 µm filter). It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into sterile, tightly sealed vials and store at -20°C or -80°C for a limited duration. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common problems that may arise during experiments involving Cefpirome, likely due to its degradation.

Problem 1: Inconsistent or lower-than-expected antimicrobial activity in experiments.

Possible Cause Troubleshooting Steps
Degradation of Cefpirome stock solution. 1. Prepare a fresh stock solution of this compound in sterile water or a suitable buffer (pH 4-7).2. Verify the pH of your experimental medium. If it is outside the optimal range of 4-7, consider if the medium is contributing to degradation.3. Protect solutions from light by using amber vials or wrapping containers in foil.4. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Incompatibility with experimental medium. 1. The composition of complex media (e.g., cell culture media) can affect Cefpirome stability. If possible, perform a pilot study to assess the stability of Cefpirome in your specific medium over the time course of your experiment.2. Consider adding Cefpirome to the medium immediately before starting the experiment to minimize the time it is exposed to potentially destabilizing conditions.
Incorrect inoculum size in antimicrobial susceptibility testing. 1. Ensure the bacterial inoculum is standardized according to established protocols (e.g., to a 0.5 McFarland standard). An inoculum that is too dense can overwhelm the antibiotic, leading to apparent resistance.[6][7]

Problem 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).

Possible Cause Troubleshooting Steps
Formation of degradation products. 1. Review the preparation and storage conditions of your sample. Exposure to inappropriate pH, high temperatures, or light can lead to the formation of known degradation products.[4]2. Compare the chromatogram of your sample to a freshly prepared standard solution of Cefpirome to identify any additional peaks.3. If possible, use a mass spectrometer in conjunction with HPLC to identify the mass of the unknown peaks and compare them to the masses of known Cefpirome degradation products.

Data Presentation: Cefpirome Stability

The stability of Cefpirome is highly dependent on the pH of the solution. The following table summarizes the degradation patterns under different conditions.

Condition pH Range Relative Stability Major Degradation Products
Aqueous Solution (Neutral to Alkaline) > 7Unstableepi-cefpirome, delta 2-cefpirome, and others[4]
Aqueous Solution (Optimal) 4 - 7StableMinimal degradation[4][5]
Aqueous Solution (Strongly Acidic) < 4Slightly Unstableanti-cefpirome and other byproducts[4]
Exposure to Artificial Sunlight Not ApplicableUnstableanti-cefpirome and other photoproducts[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Antimicrobial Susceptibility Testing

Materials:

  • This compound powder

  • Sterile, deionized water or a suitable buffer (e.g., phosphate buffer, pH 6.0)

  • Sterile conical tubes or vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Aseptically weigh the required amount of this compound powder in a sterile container.

  • Add a small amount of sterile water or buffer to dissolve the powder completely. This compound is soluble in water.

  • Once dissolved, bring the solution to the final desired volume with the sterile solvent to achieve the target stock concentration (e.g., 10 mg/mL).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • For immediate use, this stock solution can be further diluted in the appropriate broth or agar for the experiment.

  • For storage, dispense the stock solution into single-use aliquots in sterile cryovials and store at -20°C or -80°C. Protect from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol is based on methods described for the analysis of Cefpirome and its degradation products.[4][5]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition may need to be optimized.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 270 nm.

  • Temperature: Room temperature or controlled at a specific temperature (e.g., 30°C).

Sample Preparation:

  • Dilute the Cefpirome solution to be tested to a suitable concentration within the linear range of the HPLC method using the mobile phase as the diluent.

  • Inject a defined volume (e.g., 10-20 µL) of the sample into the HPLC system.

Data Analysis:

  • The stability of Cefpirome is determined by measuring the decrease in the peak area of the parent compound over time.

  • The appearance of new peaks indicates the formation of degradation products.

Visualizations

Cefpirome_Degradation_Pathways cluster_conditions Degradation Conditions cluster_products Degradation Products Cefpirome Cefpirome Neutral_to_Alkaline Neutral to Alkaline pH (> 7) Cefpirome->Neutral_to_Alkaline Strongly_Acidic Strongly Acidic pH (< 4) Cefpirome->Strongly_Acidic Sunlight Artificial Sunlight Cefpirome->Sunlight Deg_Alkaline epi-cefpirome, delta 2-cefpirome, etc. Neutral_to_Alkaline->Deg_Alkaline leads to Deg_Acidic anti-cefpirome, etc. Strongly_Acidic->Deg_Acidic leads to Deg_Light anti-cefpirome, photoproducts Sunlight->Deg_Light leads to

Caption: Factors influencing Cefpirome degradation pathways.

Cefpirome_Mechanism_of_Action Cefpirome Cefpirome PBP Penicillin-Binding Proteins (PBPs) Cefpirome->PBP binds to Crosslinking Peptidoglycan Cross-linking Cefpirome->Crosslinking inhibits PBP->Crosslinking catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall is essential for Lysis Cell Lysis & Death CellWall->Lysis disruption leads to

Caption: Cefpirome's mechanism of action on bacterial cell walls.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Solution Was the Cefpirome solution freshly prepared? Start->Check_Solution Prepare_Fresh Prepare a fresh Cefpirome solution Check_Solution->Prepare_Fresh No Check_Storage Review storage conditions (temp, light, aliquots) Check_Solution->Check_Storage Yes Re_run Re-run Experiment Prepare_Fresh->Re_run Check_pH Verify pH of experimental medium Check_Storage->Check_pH Adjust_pH Adjust pH to 4-7 if possible Check_pH->Adjust_pH Outside 4-7 Check_Inoculum Is this an antimicrobial susceptibility test? Check_pH->Check_Inoculum Within 4-7 Adjust_pH->Re_run Standardize_Inoculum Standardize bacterial inoculum Check_Inoculum->Standardize_Inoculum Yes Check_Inoculum->Re_run No Standardize_Inoculum->Re_run

Caption: Troubleshooting workflow for inconsistent Cefpirome results.

References

Technical Support Center: Cefpirome Sulfate Stability and Humidity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of humidity on the stability of Cefpirome Sulfate. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug formulations.

Frequently Asked Questions (FAQs)

Q1: How does humidity affect the stability of solid this compound?

A1: this compound is susceptible to degradation in the solid state, and this process is significantly accelerated by increased relative humidity (RH).[1][2][3] Studies have shown that the degradation of this compound in the solid form follows first-order kinetics.[1][4] The presence of moisture facilitates hydrolytic degradation pathways.

Q2: What are the recommended storage conditions for this compound to minimize humidity-related degradation?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and direct sunlight.[5][6][7] The recommended storage temperature is often 4°C for long-term storage.[5] It is crucial to minimize exposure to ambient humidity during handling.

Q3: What are the primary degradation products of this compound formed under humid conditions?

A3: Under humid conditions, this compound degrades into several impurities.[1][4] Four principal degradation products have been identified through studies involving mass spectrometry.[1][4] While the specific structures are complex, their formation is a direct consequence of hydrolysis and other related reactions catalyzed by the presence of water.

Q4: Is the degradation of this compound reversible?

A4: The degradation of this compound due to humidity is generally not reversible. The process involves the chemical transformation of the parent molecule into different, more stable compounds. Therefore, it is critical to prevent degradation by maintaining proper storage and handling conditions.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC analysis of a this compound sample.

  • Possible Cause: The sample may have been exposed to humidity, leading to the formation of degradation products.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the this compound has been stored in a desiccator or a tightly sealed container with a desiccant.

    • Review Handling Procedures: Ensure that the sample was handled in a low-humidity environment, such as a glove box, especially during weighing and sample preparation.

    • Perform Forced Degradation: To confirm if the unexpected peaks correspond to known degradation products, you can perform a forced degradation study by intentionally exposing a small amount of the material to high humidity and comparing the resulting chromatogram to your sample's chromatogram.

    • Confirm Peak Identity: If possible, use a mass spectrometer (MS) detector coupled with your HPLC to identify the mass of the unexpected peaks and compare them with the masses of known this compound degradation products.

Issue 2: My this compound powder has changed in appearance (e.g., color change, clumping).

  • Possible Cause: Physical changes such as clumping or discoloration can be indicators of moisture absorption and subsequent degradation.

  • Troubleshooting Steps:

    • Do Not Use: If the physical appearance has changed, it is highly recommended not to use the material for experiments where purity is critical.

    • Assess Water Content: Use Karl Fischer titration to determine the water content of the powder. An elevated water content compared to the specification sheet indicates moisture absorption.

    • Re-qualify the Material: If the material is critical and cannot be replaced, it must be re-qualified by appropriate analytical methods (e.g., HPLC for purity, potency assay) to determine if it still meets the required specifications for your application.

Quantitative Data Summary

The following table summarizes the kinetic data for the degradation of this compound in the solid state under different relative humidity conditions.

Temperature (K)Relative Humidity (RH)Rate Constant (k) x 10^6 (s^-1)Half-life (t_0.5) (hours)
369~50.9%1.05183.3
369~90.0%2.5376.2
3930%0.81237.9

Data extracted from stability studies on solid this compound.[3]

Experimental Protocols

Protocol 1: Stability Testing of Solid this compound under Controlled Humidity

This protocol outlines the methodology for assessing the stability of this compound in the solid state at elevated temperatures and controlled relative humidity.

  • Sample Preparation: Accurately weigh 5.0 mg samples of this compound into individual glass vials.

  • Humidity Control: Place the open vials in controlled humidity chambers. Saturated salt solutions can be used to maintain specific relative humidity levels (e.g., a saturated solution of sodium chloride creates an RH of approximately 75% at 30°C). For 0% RH, a desiccator with a suitable desiccant like phosphorus pentoxide can be used.

  • Temperature Control: Place the humidity chambers into a temperature-controlled oven set to the desired temperature (e.g., 369 K or 393 K).

  • Sampling: At predetermined time intervals, remove a vial from the chamber, allow it to cool to room temperature, and dissolve the contents in a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water, 1:1 v/v).

  • Analysis: Analyze the resulting solution by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

Protocol 2: HPLC Method for the Quantification of this compound and its Degradation Products

This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for separating this compound from its degradation products.

  • Chromatographic Conditions:

    • Column: Lichrospher RP-18 (5 µm, 125 mm x 4 mm)[8]

    • Mobile Phase: 12 mM ammonium acetate-acetonitrile (90:10 v/v)[8]

    • Flow Rate: 1.0 mL/min[8]

    • Detection: UV at 270 nm[8]

    • Temperature: 30°C[8]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare calibration standards by diluting the stock solution to a range of concentrations.

    • Dissolve the samples from the stability study in the mobile phase to achieve a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the reference standards.

Visualizations

Cefpirome_Degradation_Workflow cluster_storage Storage & Handling cluster_degradation Degradation Process cluster_analysis Analytical Workflow start This compound (Solid) exposure Exposure to High Humidity start->exposure Improper Storage degradation Hydrolytic Degradation exposure->degradation products Formation of Degradation Products degradation->products hplc HPLC Analysis products->hplc Purity Assessment ms Mass Spectrometry (Identification) hplc->ms Peak Identification Troubleshooting_Logic start Unexpected HPLC Peaks or Physical Change Observed check_storage Review Storage and Handling Procedures start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage karl_fischer Perform Karl Fischer Titration improper_storage->karl_fischer Yes forced_degradation Perform Forced Degradation Study improper_storage->forced_degradation No high_water High Water Content? karl_fischer->high_water re_qualify Re-qualify or Discard Material high_water->re_qualify Yes end_ok Material is Suitable for Use high_water->end_ok No compare_chromatograms Compare Chromatograms forced_degradation->compare_chromatograms confirm_identity Confirm Peak Identity with MS compare_chromatograms->confirm_identity end_analysis Degradation Confirmed confirm_identity->end_analysis

References

Cefpirome Sulfate HPLC Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Cefpirome Sulfate HPLC assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during your this compound HPLC assay.

1. Question: Why am I seeing a poor peak shape, such as peak tailing or fronting, for my this compound peak?

Answer:

Poor peak shape is a common issue in HPLC analysis and can be attributed to several factors. For this compound, pay close attention to the following:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Inappropriate Mobile Phase pH: The stability and ionization of this compound are pH-dependent. This compound is most stable in aqueous solutions within a pH range of 4-6.[1] Operating outside this range can lead to peak tailing. Ensure your mobile phase buffer is within the optimal pH range.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine groups in this compound, causing peak tailing.[2][3]

    • Solution: Use a well-endcapped C18 column or a column with a polar-embedded phase. Adding a competitive base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) can also mitigate this issue.

  • Column Degradation: Over time, the column's stationary phase can degrade, leading to poor peak shapes.[4] If you suspect column degradation, try washing the column or replacing it with a new one.

2. Question: My chromatogram shows unexpected peaks (ghost peaks). What is their origin and how can I eliminate them?

Answer:

Ghost peaks are peaks that appear in the chromatogram even when no sample is injected and can interfere with the quantification of this compound and its impurities.[5] Common causes include:

  • Contaminated Mobile Phase: Impurities in the solvents or buffers can accumulate on the column and elute as ghost peaks, especially during gradient elution.[6]

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filtering the mobile phase through a 0.45 µm filter is also recommended.[7]

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a robust needle wash program on your autosampler. Injecting a blank solvent after a high-concentration sample can help determine if carryover is the issue.

  • System Contamination: Contaminants can build up in the injector, tubing, or detector flow cell.[8]

    • Solution: Flush the entire HPLC system with a strong solvent, such as a mixture of isopropanol and water.

3. Question: I am observing a drifting or noisy baseline. What are the potential causes and solutions?

Answer:

A stable baseline is crucial for accurate integration and quantification. Baseline issues can arise from several sources:[9]

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise.[9] Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.

    • Improper Mixing: If you are using a gradient, ensure the solvents are being mixed properly by the pump.

    • Contamination: Contaminants in the mobile phase can cause a drifting baseline.[9]

  • Detector Issues:

    • Lamp Fluctuation: An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.

    • Contaminated Flow Cell: Contaminants in the detector flow cell can lead to baseline disturbances. Flush the flow cell with an appropriate solvent.

  • Column Equilibration: Insufficient column equilibration time before starting a run can result in a drifting baseline.[9] Allow the column to equilibrate with the mobile phase for at least 15-30 minutes or until a stable baseline is achieved.

4. Question: The retention time of my this compound peak is shifting between injections. What could be the cause?

Answer:

Consistent retention times are critical for peak identification. Fluctuations can be caused by:[10]

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can significantly impact retention time. Prepare the mobile phase carefully and consistently.

  • Flow Rate Instability: A malfunctioning pump can deliver an inconsistent flow rate, leading to retention time shifts. Check the pump for leaks and ensure it is delivering a stable flow.

  • Temperature Fluctuations: Changes in the column temperature can affect retention time. Using a column oven to maintain a constant temperature is highly recommended.[9]

  • Column Equilibration: As mentioned previously, ensure the column is fully equilibrated before each injection sequence.

5. Question: I am not seeing any peaks, or the peaks are very small.

Answer:

The absence or small size of peaks can be due to a variety of issues:

  • Injection Problem: The autosampler may have failed to inject the sample. Check the syringe and injection valve for any blockages or malfunctions.

  • Detector Issue: The detector may not be turned on, or the wavelength may be set incorrectly. For this compound, a common detection wavelength is 270 nm.[11][12]

  • Sample Degradation: this compound can degrade under certain conditions, such as exposure to light, heat, or extreme pH.[12][13] Ensure proper sample storage and handling.

  • Incorrect Mobile Phase: Using the wrong mobile phase can result in the analyte not eluting from the column or co-eluting with the solvent front.

Experimental Protocols

Below are representative HPLC methods for the analysis of this compound. These can be used as a starting point and may require optimization for your specific instrumentation and application.

Table 1: HPLC Method Parameters for this compound Assay

ParameterMethod 1Method 2Method 3
Column LiChrospher RP-18 (125 mm x 4 mm, 5 µm)[11]LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 μm)[12]Phenomnex C18 (100mm x 2.5mm, 3.0µm)
Mobile Phase 12 mM Ammonium Acetate : Acetonitrile (90:10 v/v)[11]Methanol : Water (50:50 v/v)[12]50% Acetonitrile and 50% Ammonium Acetate Buffer[7]
Flow Rate 1.0 mL/min[11]1.0 mL/min[12]0.3 mL/min[7]
Detection Wavelength 270 nm[11]270 nm[12]Not Specified
Column Temperature 30 °C[11]Ambient[12]40 °C[7]
Injection Volume 10 µL[13]20 µL[12]Not Specified

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.[7][12]

  • Sample Solution: For pharmaceutical dosage forms, dissolve the formulation in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[12]

Visual Troubleshooting Guide

The following flowchart provides a logical workflow for troubleshooting common issues during a this compound HPLC assay.

G Troubleshooting this compound HPLC Assay start Start: Chromatographic Issue Observed peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape ghost_peaks Unexpected Peaks? (Ghost Peaks) peak_shape->ghost_peaks No ps_check_overload Check for Column Overload (Dilute and Reinject) peak_shape->ps_check_overload Yes baseline_issues Baseline Issues? (Drift/Noise) ghost_peaks->baseline_issues No gp_check_mobile_phase Check Mobile Phase (Fresh, High-Purity Solvents) ghost_peaks->gp_check_mobile_phase Yes retention_time Retention Time Shift? baseline_issues->retention_time No bi_check_degassing Check Mobile Phase Degassing baseline_issues->bi_check_degassing Yes no_peaks No/Small Peaks? retention_time->no_peaks No rt_check_mobile_phase Verify Mobile Phase Composition retention_time->rt_check_mobile_phase Yes end Problem Resolved no_peaks->end No np_check_injection Verify Sample Injection no_peaks->np_check_injection Yes ps_check_ph Verify Mobile Phase pH (Optimal: 4-6) ps_check_overload->ps_check_ph ps_check_column Evaluate Column (Use Endcapped C18, Consider Additives) ps_check_ph->ps_check_column ps_replace_column Replace Column ps_check_column->ps_replace_column ps_replace_column->end gp_check_carryover Investigate Carryover (Run Blanks) gp_check_mobile_phase->gp_check_carryover gp_clean_system Clean HPLC System gp_check_carryover->gp_clean_system gp_clean_system->end bi_check_detector Inspect Detector (Lamp, Flow Cell) bi_check_degassing->bi_check_detector bi_check_equilibration Ensure Proper Column Equilibration bi_check_detector->bi_check_equilibration bi_check_equilibration->end rt_check_flow_rate Check Flow Rate Stability rt_check_mobile_phase->rt_check_flow_rate rt_check_temperature Control Column Temperature rt_check_flow_rate->rt_check_temperature rt_check_temperature->end np_check_detector Check Detector Settings (Wavelength: 270 nm) np_check_injection->np_check_detector np_check_sample Assess Sample Integrity np_check_detector->np_check_sample np_check_sample->end

References

Technical Support Center: Cefpirome Sulfate Kinetic Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in kinetic degradation studies of Cefpirome Sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability in aqueous solutions?

A1: this compound is most stable in aqueous solutions within a pH range of 4 to 6.[1][2] It is slightly unstable below pH 3 and degrades rapidly at pH 9 and higher.[1][3]

Q2: What is the kinetic order of this compound degradation?

A2: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[1][2] In the solid state, the degradation is a first-order reaction dependent on the substrate concentration.[4][5][6]

Q3: What are the common degradation pathways for this compound?

A3: this compound degradation involves the hydrolysis of the β-lactam ring.[6] In neutral to alkaline aqueous solutions, degradation products can include epi-cefpirome and δ²-cefpirome.[7] In strongly acidic solutions or under UV irradiation, other degradation products like anti-cefpirome can be formed.[7]

Q4: What analytical methods are typically used to study this compound degradation?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common method for quantifying this compound and its degradation products.[3][8][9][10] Mass spectrometry (MS) coupled with HPLC (LC-MS) is used for the identification and characterization of degradation products.[4][6]

Q5: What are the key factors that influence the degradation rate of this compound?

A5: The primary factors influencing the degradation rate are pH, temperature, and the presence of light and oxidizing agents.[4][6][8] In the solid state, relative humidity and temperature are significant factors.[4][5][6]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Unexpectedly fast degradation Incorrect pH of the buffer solution.Verify the pH of all solutions at the reaction temperature.[1] Ensure buffer capacity is sufficient.
Temperature fluctuations in the experimental setup.Use a calibrated and stable temperature-controlled environment (e.g., water bath, incubator).
Presence of catalytic impurities.Use high-purity water and analytical grade reagents.[1][3]
Poor separation of degradation products in HPLC Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio and the pH of the aqueous component. A common mobile phase is a mixture of acetonitrile and an ammonium acetate buffer.[3][9][10]
Incorrect column selection.A C18 column is commonly used and effective for separating this compound and its degradation products.[3][8][9]
Inconsistent kinetic data Inadequate control of experimental conditions.Ensure consistent timing of sample collection and analysis. Protect solutions from light, especially if studying photodegradation.[1]
Issues with the analytical method.Validate the HPLC method for linearity, precision, accuracy, and specificity according to ICH guidelines.[3][10]
Formation of unknown peaks in the chromatogram Complex degradation pathways under specific stress conditions.Employ LC-MS (e.g., ESI-Q-TOF) to identify the mass of the unknown compounds and elucidate their structures.[4][6]
Contamination of the sample or mobile phase.Prepare fresh mobile phase and filter it before use. Ensure cleanliness of all glassware and vials.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N hydrochloric acid and keep at a specified temperature (e.g., room temperature or elevated) for a defined period (e.g., 48 hours). Neutralize the solution before HPLC analysis.[3][8]

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide and maintain at room temperature for a set duration (e.g., 48 hours). Neutralize before injection into the HPLC.[3][8]

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[3]

    • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80°C) for a specific time.[3][8]

    • Photodegradation: Expose a solution of the drug to a light source, such as direct sunlight or a photostability chamber, for a defined period.[3][8]

  • Sample Analysis:

    • At appropriate time intervals, withdraw samples, dilute them with the mobile phase to a suitable concentration, and analyze them using a validated stability-indicating HPLC method.

Representative HPLC Method
  • Column: LiChrospher 100 RP-18 (250 mm x 4.6 mm, 5 µm) or similar C18 column.[8][9]

  • Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) or acetonitrile and 12 mM ammonium acetate (e.g., 10:90 v/v).[3][8]

  • Flow Rate: 1.0 mL/min.[3][8][9]

  • Detection Wavelength: 270 nm.[3][8][9]

  • Column Temperature: 30°C.[3][9]

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperatureExtent of Degradation (%)Degradation Products' Retention Times (min)Reference
Acid Hydrolysis 0.1 N HCl48 hRoom Temp.Significant-[8]
Alkaline Hydrolysis 0.1 N NaOH48 hRoom Temp.Significant1.6[8]
Oxidative Degradation 3% H₂O₂-Room Temp.Total DegradationMajor degradant and others[8]
Photodegradation Direct Sunlight24 h-Significant1.2, 4.383[8]
Thermal Degradation -2 h80°CSignificantMultiple new peaks[8]

Note: The extent of degradation and retention times are indicative and can vary based on specific experimental conditions.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl) stock->acid alkali Alkaline Hydrolysis (e.g., 0.1 N NaOH) stock->alkali oxidative Oxidative Degradation (e.g., 3% H2O2) stock->oxidative thermal Thermal Degradation (e.g., 80°C) stock->thermal photo Photodegradation (e.g., Sunlight) stock->photo neutralize Neutralize (for acid/alkali samples) acid->neutralize alkali->neutralize hplc Analyze by Stability-Indicating HPLC Method oxidative->hplc thermal->hplc photo->hplc neutralize->hplc data Quantify Cefpirome and Degradation Products hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_pathways Simplified Degradation Pathways of this compound cluster_neutral_alkaline Neutral to Alkaline Conditions cluster_acidic_photo Strongly Acidic or Photolytic Conditions cefpirome This compound epi epi-Cefpirome cefpirome->epi Hydrolysis delta2 δ²-Cefpirome cefpirome->delta2 Hydrolysis anti anti-Cefpirome cefpirome->anti Hydrolysis/Irradiation

References

Validation & Comparative

Cefpirome Sulfate vs. Cefepime: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antibacterial performance of two fourth-generation cephalosporins, Cefpirome Sulfate and Cefepime. This report details their in vitro and in vivo activities, mechanisms of action, and resistance pathways, supported by experimental data and protocol outlines.

Introduction

This compound and Cefepime are both fourth-generation cephalosporin antibiotics renowned for their broad spectrum of activity against Gram-positive and Gram-negative bacteria. Their clinical utility is particularly notable in the context of infections caused by organisms resistant to earlier-generation cephalosporins. This guide provides an objective comparison of their antibacterial efficacy, drawing upon published experimental data to inform researchers, scientists, and drug development professionals.

In Vitro Antibacterial Activity

The in vitro potency of Cefpirome and Cefepime is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative in vitro activities of Cefpirome and Cefepime against a range of clinically significant bacterial pathogens.

Gram-Negative Bacteria
Bacterial SpeciesAntibioticNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)
Escherichia coli Cefpirome344--
Cefepime22860≤0.060.25
Klebsiella pneumoniae Cefpirome---
Cefepime---
Enterobacter cloacae Cefpirome---
Cefepime---
Pseudomonas aeruginosa Cefpirome153-64
Cefepime1602464

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes (-) indicate where specific data was not available in the reviewed literature.

Overall, both Cefpirome and Cefepime demonstrate potent activity against Enterobacteriaceae.[1] Cefepime generally shows slightly greater or comparable in vitro activity against Gram-negative bacilli compared to Cefpirome.[2] Against Pseudomonas aeruginosa, both agents exhibit similar MIC90 values, though Cefepime may have a lower MIC50.[2]

Gram-Positive Bacteria
Bacterial SpeciesAntibioticNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus (Methicillin-Susceptible) Cefpirome---
Cefepime--4
Streptococcus pneumoniae Cefpirome---
Cefepime--1
Enterococci Cefpirome---
Cefepime---

Both antibiotics exhibit good activity against methicillin-susceptible Staphylococcus aureus and Streptococcus pneumoniae.[1] Notably, Cefpirome has been reported to have greater activity than Cefepime against enterococci and highly penicillin-resistant pneumococci.[1]

In Vivo Efficacy

Animal models of infection are crucial for evaluating the in vivo performance of antibiotics. While direct head-to-head comparative studies are limited, individual studies provide insights into the efficacy of each agent.

In a mouse pneumonia model infected with Klebsiella pneumoniae, Cefpirome demonstrated a more marked bactericidal effect compared to other cephalosporins, with its efficacy being comparable to cefodizime.[3] In a separate study using a mouse peritonitis model , Cefepime showed potent in vivo activity against various pneumococcal strains.[4] A study in a neutropenic murine thigh infection model also demonstrated the efficacy of Cefepime against Enterobacterales.

A clinical study in intensive care unit patients suggested that the pharmacokinetics of Cefepime and Cefpirome are similar.[5] Another study in patients with febrile neutropenia indicated the clinical efficacy of Cefpirome.

Experimental Protocols

Standardized methodologies are essential for the accurate and reproducible assessment of antibacterial activity. The following are outlines of commonly employed experimental protocols.

Broth Microdilution Method (CLSI/NCCLS Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of a microtiter plate, containing the different antibiotic concentrations, is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare two-fold serial dilutions of Cefpirome/Cefepime in broth C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Broth Microdilution Workflow
Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks containing a defined concentration of Cefpirome or Cefepime are placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • Interpretation: The diameter of the zone of inhibition around each disk is measured. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic (Susceptible, Intermediate, or Resistant) based on standardized charts.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate to create a lawn A->B C Place antibiotic-impregnated disks (Cefpirome/Cefepime) on agar B->C D Incubate at 37°C for 16-24 hours C->D E Measure the diameter of the zone of inhibition D->E F Interpret as Susceptible, Intermediate, or Resistant using CLSI standards E->F

Kirby-Bauer Disk Diffusion Workflow

Mechanism of Action and Resistance

Mechanism of Action: Inhibition of Cell Wall Synthesis

Both Cefpirome and Cefepime are β-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[6] They covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and death. Both antibiotics show good binding affinity for PBP3 in E. coli and P. aeruginosa.[7] Cefepime has a notably higher affinity for PBP2 in E. coli compared to Cefpirome.[7]

Mechanism_of_Action cluster_drug Antibiotic Action cluster_bacterium Bacterial Cell cluster_cellwall Cell Wall Synthesis cluster_lysis Outcome Drug Cefpirome / Cefepime PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to

Mechanism of Action of Cefpirome and Cefepime
Mechanisms of Resistance

Bacterial resistance to Cefpirome and Cefepime can arise through several mechanisms, primarily:

  • Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of the cephalosporins, inactivating the antibiotic. The induction of AmpC β-lactamases is a significant mechanism of resistance in many Gram-negative bacteria.[8]

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of the cephalosporins, rendering them less effective. A key example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for a low-affinity PBP2a, leading to methicillin resistance (MRSA).[3][9]

  • Reduced Permeability and Efflux Pumps: Changes in the bacterial outer membrane porins can limit the entry of the antibiotics into the cell, while efflux pumps can actively transport the drugs out of the cell.[10]

Resistance_Mechanisms cluster_drug Antibiotic cluster_resistance Resistance Mechanisms cluster_beta_lactamase Enzymatic Degradation cluster_pbp_alteration Target Modification cluster_permeability Reduced Access cluster_outcome Outcome Drug Cefpirome / Cefepime BetaLactamase β-lactamase production (e.g., AmpC) Drug->BetaLactamase Targeted by PBP_mod Alteration of PBPs (e.g., PBP2a in MRSA) Drug->PBP_mod Poorly binds to Permeability Reduced Permeability (Porin loss) & Efflux Pumps Drug->Permeability Blocked/Expelled by Inactivation Antibiotic Inactivation BetaLactamase->Inactivation Survival Bacterial Survival and Proliferation Inactivation->Survival ReducedBinding Reduced Drug Binding PBP_mod->ReducedBinding ReducedBinding->Survival ReducedConcentration Lower Intracellular Drug Concentration Permeability->ReducedConcentration ReducedConcentration->Survival

Bacterial Resistance Mechanisms to Cephalosporins

Conclusion

This compound and Cefepime are potent fourth-generation cephalosporins with broad antibacterial spectra. While both demonstrate excellent activity against a wide range of Gram-negative and Gram-positive pathogens, subtle differences in their in vitro and in vivo profiles exist. Cefepime often shows slightly superior or equivalent in vitro activity against many Gram-negative isolates, whereas Cefpirome may have an advantage against certain Gram-positive organisms like enterococci. The choice between these two agents in a clinical or research setting should be guided by specific susceptibility data, the nature of the infection, and pharmacokinetic considerations. Understanding their mechanisms of action and the evolving landscape of bacterial resistance is paramount for their effective and sustainable use.

References

A Comparative Analysis of Fourth-Generation Cephalosporins: Cefepime and Cefpirome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fourth-generation cephalosporins represent a critical class of broad-spectrum β-lactam antibiotics, distinguished by their enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and their stability against many β-lactamases. This guide provides a detailed comparative analysis of the two primary fourth-generation cephalosporins, Cefepime and Cefpirome, focusing on their mechanism of action, in vitro activity, pharmacokinetic profiles, and mechanisms of resistance.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Fourth-generation cephalosporins, like all β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This process is initiated by the binding of the cephalosporin to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The acylation of the PBP active site by the β-lactam ring inactivates the enzyme, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death. The zwitterionic structure of fourth-generation cephalosporins facilitates their penetration through the outer membrane of Gram-negative bacteria, enhancing their efficacy against these challenging pathogens.

cluster_bacterium Bacterial Cell cluster_periplasm Periplasmic Space cluster_outer_membrane Outer Membrane (Gram-negative) PBP Penicillin-Binding Proteins (PBPs) Inhibition Inhibition PBP->Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Cell Wall Cell_Lysis Cell Lysis and Death Crosslinked_Peptidoglycan->Cell_Lysis Weakened Cell Wall Porin Porin Channel Cephalosporin_peri Cephalosporin Porin->Cephalosporin_peri Cephalosporin_ext Fourth-Generation Cephalosporin Cephalosporin_ext->Porin Penetration Cephalosporin_peri->PBP Binding Inhibition->Crosslinked_Peptidoglycan

Mechanism of action of fourth-generation cephalosporins.

In Vitro Activity: A Head-to-Head Comparison

The in vitro activity of Cefepime and Cefpirome has been extensively evaluated against a wide range of clinically relevant pathogens. The following tables summarize their minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

Table 1: Comparative In Vitro Activity Against Gram-Negative Bacteria (MIC in µg/mL)

Organism (Number of Isolates)AntibioticMIC₅₀MIC₉₀
Klebsiella pneumoniae (302)Cefepime0.120.5
Cefpirome0.251
Enterobacter cloacae (302)Cefepime0.251
Cefpirome0.54
Pseudomonas aeruginosa (302)Cefepime416
Cefpirome832

Table 2: Comparative In Vitro Activity Against Gram-Positive Bacteria (MIC in µg/mL)

OrganismAntibioticMIC₅₀MIC₉₀
Staphylococcus aureus (Methicillin-susceptible)Cefepime14
Cefpirome14
Streptococcus pneumoniae (Penicillin-susceptible)Cefepime≤0.060.12
Cefpirome≤0.060.12
Enterococcus faecalisCefepime>32>32
Cefpirome1632

Note: Data compiled from multiple in vitro studies. MIC values can vary based on testing methodology and geographic location.

Pharmacokinetic Properties

The pharmacokinetic profiles of Cefepime and Cefpirome are crucial for determining appropriate dosing regimens to ensure therapeutic success. Both drugs are administered parenterally and are primarily eliminated by the kidneys.

Table 3: Comparative Pharmacokinetic Parameters

ParameterCefepimeCefpirome
Administration Intravenous, IntramuscularIntravenous
Half-life (t½) ~2 hours~1.9 hours
Protein Binding ~20%~10%
Volume of Distribution (Vd) ~18 L~15 L
Elimination Primarily renalPrimarily renal

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Antimicrobial Solutions:

  • A stock solution of the cephalosporin is prepared in a suitable solvent.

  • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • The bacterial isolate is grown on an appropriate agar medium to obtain a fresh culture.

  • A suspension of the bacteria is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension.

  • A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of cephalosporin in microtiter plate C Inoculate microtiter plate with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Experimental workflow for MIC determination.

Mechanisms of Resistance

Bacterial resistance to fourth-generation cephalosporins can emerge through several mechanisms:

  • Production of β-lactamases: While generally stable against many β-lactamases, some extended-spectrum β-lactamases (ESBLs) and carbapenemases can hydrolyze Cefepime and Cefpirome.

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of cephalosporins, leading to decreased efficacy.

  • Reduced Permeability: Changes in the porin channels of the outer membrane of Gram-negative bacteria can limit the entry of the antibiotic into the cell.

  • Efflux Pumps: Some bacteria possess efflux pumps that can actively transport the cephalosporin out of the cell, preventing it from reaching its target PBPs.

Conclusion

Cefepime and Cefpirome are potent fourth-generation cephalosporins with broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Their enhanced stability against many β-lactamases and favorable pharmacokinetic profiles make them valuable therapeutic options for serious infections. However, the emergence of resistance remains a significant concern. A thorough understanding of their comparative efficacy, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance is essential for their judicious use in clinical practice and for the development of future antimicrobial agents.

Comparative Guide to Validated HPLC Methods for Cefpirome Sulfate Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Cefpirome Sulfate. The information presented is collated from peer-reviewed studies to assist in selecting the most suitable analytical method for your research and development needs.

Performance Comparison of Validated HPLC Methods

The following table summarizes the key performance parameters of different reversed-phase HPLC (RP-HPLC) methods developed for the analysis of this compound. These parameters are crucial for evaluating the suitability of a method in terms of its sensitivity, accuracy, and efficiency.

ParameterMethod 1Method 2Method 3
Chromatographic Column LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 μm)[1][2]Lichrospher RP-18 column, 5 μm particle size, 125 mm x 4 mm[3]Phenomnex c18 (2.5 X 100 mm, 3.0 µm)[4]
Mobile Phase Methanol and water (50:50 v/v)[1][2]12 mM ammonium acetate-acetonitrile (90:10 v/v)[3]0.01M phosphate buffer and acetonitrile (50:50%v/v)[4]
Flow Rate 1.0 mL/min[1][2][3]1.0 mL/min[3]0.3 mL/min (varied from 0.27 to 0.33 ml/min for robustness)[4]
Detection Wavelength 270 nm[1][2][3]270 nm[3]265 nm[4]
Retention Time (min) 2.733[1][2]4.59[5]0.652[4]
Linearity Range (μg/mL) 0.5–200[1][2]20–300 mg/L (equivalent to 20-300 µg/mL)[5]7.5-75[4]
Correlation Coefficient (r²) 0.9995[2]0.9999[5]0.999[4]
Accuracy (% Recovery) 99.46[1][2]Not explicitly stated in the provided text.Not explicitly stated in the provided text.
Precision (%RSD) < 2%Not explicitly stated in the provided text.< 2%[4]

Experimental Protocols

Below are detailed methodologies for two of the compared HPLC methods. These protocols provide a step-by-step guide for the preparation of solutions and the execution of the chromatographic analysis.

Method 1: Isocratic RP-HPLC with Methanol-Water Mobile Phase

This method is a straightforward and robust approach for the quantification of this compound.

1. Preparation of Standard Stock Solution (1mg/ml):

  • Accurately weigh 25 mg of this compound and transfer it to a 25 ml volumetric flask.[1]

  • Add 10 ml of methanol and 10 ml of water.[1]

  • Sonicate the solution for approximately 10 minutes to ensure complete dissolution.[1]

  • Dilute to the final volume with the mobile phase.[1]

2. Preparation of Standard Calibration Solutions:

  • Prepare a series of calibration solutions with concentrations ranging from 0.5 to 200 μg/ml by diluting the standard stock solution with the mobile phase.[1]

3. Chromatographic Conditions:

  • Column: LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 μm)[1][2]

  • Mobile Phase: A mixture of methanol and water in a 50:50 v/v ratio.[1][2]

  • Flow Rate: 1 ml/min.[1][2]

  • Detection: UV detection at 270 nm.[1][2]

  • Injection Volume: Not specified in the provided text.

  • Temperature: Ambient.[2]

4. Sample Preparation:

  • For bulk drug analysis, prepare a solution of known concentration in the mobile phase.

  • For pharmaceutical dosage forms, dissolve a quantity equivalent to a known amount of this compound in the mobile phase, sonicate, and filter through a 0.45µm filter before injection.[2]

Method 2: Stability-Indicating Isocratic RP-HPLC

This method is designed to separate this compound from its degradation products, making it suitable for stability studies.

1. Preparation of Mobile Phase:

  • Prepare a 12 mM ammonium acetate solution and mix it with acetonitrile in a 90:10 v/v ratio.[3]

2. Preparation of Standard Solutions:

  • Prepare standard solutions of this compound in the mobile phase within the concentration range of 20–300 mg/L.[5]

3. Chromatographic Conditions:

  • Column: Lichrospher RP-18 column, 5 μm particle size, 125 mm x 4 mm.[3]

  • Mobile Phase: 12 mM ammonium acetate-acetonitrile (90:10 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 270 nm.[3]

  • Temperature: 30°C.[3]

  • Injection Volume: Not specified in the provided text.

4. Forced Degradation Studies (for stability-indicating assessment):

  • The method's stability-indicating nature was confirmed through forced degradation studies.[1][3] These studies involve subjecting the this compound solution to stress conditions such as acid and alkaline hydrolysis, oxidation, photolysis, and thermal degradation to ensure the method can distinguish the active ingredient from any breakdown products.[1][3][5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a validated HPLC method for this compound determination, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_validation Method Validation Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Validation Validation Parameters (Linearity, Accuracy, Precision) Integration->Validation

Caption: General workflow for validated HPLC analysis of this compound.

References

A Comparative Analysis of Cefpirome Sulfate and Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the fourth-generation cephalosporin, Cefpirome Sulfate, and widely used third-generation cephalosporins. The following sections detail their comparative in-vitro efficacy, mechanisms of action, and resistance profiles, supported by experimental data and standardized protocols.

In-Vitro Efficacy: A Quantitative Comparison

Cefpirome has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, often exhibiting greater potency than third-generation cephalosporins against key clinical isolates.

Comparative Activity against Gram-Negative Bacilli

Studies have consistently shown Cefpirome to have low MIC50 and MIC90 values against a variety of Gram-negative bacteria. Notably, it has shown superior activity against Enterobacteriaceae, including strains resistant to other third-generation cephalosporins. Against Pseudomonas aeruginosa, its activity is comparable to that of ceftazidime.

Bacterial SpeciesCefpirome MIC90 (µg/mL)Ceftazidime MIC90 (µg/mL)Cefotaxime MIC90 (µg/mL)Ceftriaxone MIC90 (µg/mL)
Escherichia coli0.2510.50.5
Klebsiella pneumoniae0.5411
Enterobacter cloacae1>32816
Pseudomonas aeruginosa161664>64

Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values are compiled from multiple in-vitro studies and may vary based on geographic location and testing methodology.

Comparative Activity against Gram-Positive Cocci

Cefpirome is distinguished from many third-generation cephalosporins by its enhanced activity against Gram-positive organisms. It has shown greater efficacy against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci compared to ceftazidime and cefotaxime.

Bacterial SpeciesCefpirome MIC90 (µg/mL)Ceftazidime MIC90 (µg/mL)Cefotaxime MIC90 (µg/mL)Ceftriaxone MIC90 (µg/mL)
Staphylococcus aureus (MSSA)21688
Streptococcus pneumoniae0.1210.120.25
Enterococcus faecalis16>64>64>64

Note: MIC90 values are compiled from multiple in-vitro studies and may vary.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both Cefpirome and third-generation cephalosporins are bactericidal agents that disrupt the synthesis of the bacterial cell wall. Their primary target is the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, the antibiotics inhibit the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.

Cefpirome's enhanced activity, particularly against certain resistant Gram-negative bacteria, is attributed to its rapid penetration of the bacterial outer membrane and high affinity for multiple PBPs.

cluster_bacterial_cell Bacterial Cell Cytoplasm Cytoplasm Periplasm Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Binding Outer_Membrane Outer Membrane (Gram-Negative) Outer_Membrane->Periplasm Cephalosporin Cefpirome / Third-Gen Cephalosporin Cephalosporin->Outer_Membrane Penetration Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibition Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss leads to

Mechanism of Action of Cephalosporins.

Mechanisms of Resistance

The primary mechanism of resistance to cephalosporins is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. Cefpirome exhibits greater stability against many chromosomally mediated β-lactamases (AmpC) compared to third-generation cephalosporins, which contributes to its enhanced activity against organisms like Enterobacter species. However, it can be hydrolyzed by some extended-spectrum β-lactamases (ESBLs).

Cephalosporin Cephalosporin Beta_Lactamase β-Lactamase Enzyme Cephalosporin->Beta_Lactamase Hydrolysis of β-lactam ring PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binding (Inhibited) Inactive_Metabolite Inactive Metabolite Beta_Lactamase->Inactive_Metabolite Inactive_Metabolite->PBP No effect Bacterial_Survival Bacterial Survival PBP->Bacterial_Survival Leads to

Mechanism of β-Lactamase Resistance.

Experimental Protocols

The in-vitro efficacy data presented in this guide is primarily derived from studies employing the broth microdilution method for determining Minimum Inhibitory Concentrations (MICs), following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Testing Protocol
  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and third-generation cephalosporins are prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Start Start Prepare_Antimicrobial_Dilutions Prepare Serial Dilutions of Cefpirome & 3rd-Gen Cephalosporins Start->Prepare_Antimicrobial_Dilutions Prepare_Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Bacterial_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Antimicrobial_Dilutions->Inoculate_Plates Prepare_Bacterial_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Read and Record MIC Values Incubate->Read_Results End End Read_Results->End

Workflow for Broth Microdilution MIC Testing.

Conclusion

This compound demonstrates a broader spectrum of in-vitro activity compared to many third-generation cephalosporins, with notable advantages against Gram-positive cocci and certain β-lactamase-producing Gram-negative bacilli. Its enhanced stability against some β-lactamases and efficient penetration into bacterial cells contribute to its potent bactericidal activity. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these important antimicrobial agents. Further investigation into in-vivo efficacy and clinical outcomes is recommended for a comprehensive understanding.

Comparative Cross-Reactivity Analysis of Cefpirome Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cefpirome Sulfate's potential cross-reactivity with other β-lactam antibiotics. Due to a lack of direct experimental cross-reactivity data for this compound, this analysis focuses on structural comparisons of its side chains with those of other cephalosporins and penicillins for which clinical and experimental data are available. This approach allows for an inferred cross-reactivity profile, providing valuable guidance for research and development.

Understanding β-Lactam Cross-Reactivity: The Primacy of Side Chains

Allergic reactions to β-lactam antibiotics, a class that includes penicillins and cephalosporins, are a significant clinical concern. The underlying mechanism of cross-reactivity between different β-lactams is primarily attributed to the structural similarity of their side chains, rather than the common β-lactam ring.[1][2] The R1 side chain, in particular, is considered the major determinant of immunological recognition and subsequent allergic reactions.[1][3][4]

Structural Comparison of this compound Side Chains

Cefpirome is a fourth-generation cephalosporin. Its potential for cross-reactivity can be inferred by comparing its R1 and R2 side chains with those of other β-lactam antibiotics.

AntibioticClassR1 Side ChainR2 Side Chain
Cefpirome 4th Gen. Cephalosporin(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl
Cefepime 4th Gen. Cephalosporin(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetylN-methylpyrrolidinium-1-ylmethyl
Ceftriaxone 3rd Gen. Cephalosporin(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl
Cefotaxime 3rd Gen. Cephalosporin(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetylAcetoxymethyl
Ceftazidime 3rd Gen. Cephalosporin(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetylPyridinium-1-ylmethyl
Cephalexin 1st Gen. Cephalosporin(2R)-2-amino-2-phenylacetylMethyl
Cefaclor 2nd Gen. Cephalosporin(2R)-2-amino-2-phenylacetylChloro
Penicillin G PenicillinPhenylacetylN/A
Amoxicillin Penicillin(2R)-2-amino-2-(4-hydroxyphenyl)acetylN/A

Analysis:

Cefpirome shares an identical R1 side chain, (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl, with the fourth-generation cephalosporin Cefepime and the third-generation cephalosporins Ceftriaxone and Cefotaxime .[3][5] This structural identity in the primary antigenic determinant suggests a high potential for cross-reactivity among these cephalosporins.

The R2 side chain of Cefpirome, a cyclopentapyridinium group, is unique among the compared cephalosporins. While the R1 side chain is the primary driver of cross-reactivity, the R2 side chain can also contribute to immunogenicity.

Quantitative Data on Cephalosporin Cross-Reactivity (Inferred for Cefpirome)

Cross-Reactivity of Cephalosporins with Similar R1 Side Chains

Culprit CephalosporinAlternative Cephalosporin(s) with Similar R1 Side ChainObserved Cross-Reactivity Rate
CeftriaxoneCefotaxime, CefepimeHigh (qualitative)
CefepimeCeftriaxone, CefotaximeAllergic reactions observed in 6 out of 96 patients with penicillin allergies who received cefepime.[1]

Cross-Reactivity between Penicillins and Cephalosporins

Penicillin AllergyCephalosporin GenerationGeneral Cross-Reactivity Rate
Confirmed Penicillin AllergyFirst-generation (with similar side chains)Higher risk
Confirmed Penicillin AllergySecond-generation (with similar side chains)Moderate risk
Confirmed Penicillin AllergyThird and Fourth-generation (with dissimilar side chains)Low to negligible risk (<1-2%)[6]

Given that Cefpirome is a fourth-generation cephalosporin with an R1 side chain dissimilar to that of penicillins like Penicillin G and Amoxicillin, the risk of cross-reactivity in a penicillin-allergic individual is expected to be low. However, the identical R1 side chain with Cefepime, Ceftriaxone, and Cefotaxime suggests that a patient with a confirmed allergy to one of these may also react to Cefpirome.

Experimental Protocols for Assessing Cross-Reactivity

The following are generalized protocols for key in-vitro and in-vivo experiments used to assess β-lactam cross-reactivity. These can be adapted for the study of this compound.

In-Vitro Assays

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Specific IgE

This immunoassay is used to detect the presence of IgE antibodies specific to a particular β-lactam in a patient's serum.

  • Principle: The β-lactam (hapten) is conjugated to a carrier protein (e.g., human serum albumin) and coated onto microplate wells. Patient serum is added, and if specific IgE is present, it will bind to the immobilized drug conjugate. The bound IgE is then detected using an enzyme-linked anti-human IgE antibody, which generates a measurable colorimetric or chemiluminescent signal.

  • Protocol Outline:

    • Coat microplate wells with the Cefpirome-carrier conjugate and block non-specific binding sites.

    • Add patient serum samples and controls to the wells and incubate.

    • Wash the wells to remove unbound antibodies.

    • Add an enzyme-conjugated anti-human IgE antibody and incubate.

    • Wash the wells again.

    • Add the enzyme substrate and measure the resulting signal.

    • Compare sample signals to a standard curve to quantify specific IgE levels.

2. Basophil Activation Test (BAT)

The BAT is a functional flow cytometry-based assay that measures the activation of basophils in response to an allergen.

  • Principle: Whole blood is incubated with the test antibiotic. If the patient's basophils are sensitized to the antibiotic, they will degranulate and upregulate activation markers, such as CD63 and CD203c, on their cell surface. These activated basophils are then identified and quantified using flow cytometry.

  • Protocol Outline:

    • Collect fresh whole blood from the patient.

    • Incubate aliquots of the blood with a range of concentrations of this compound, positive controls (e.g., anti-IgE antibody), and a negative control.

    • Stain the cells with fluorescently labeled antibodies against basophil markers (e.g., CCR3) and activation markers (e.g., CD63).

    • Lyse the red blood cells.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the basophil population and quantifying the percentage of activated (CD63-positive) basophils.

In-Vivo Assay

3. Skin Prick Testing (SPT) and Intradermal Testing (IDT)

Skin testing is a standard clinical method to assess for IgE-mediated allergies.

  • Principle: A small amount of the antibiotic solution is introduced into the skin. If specific IgE is present on mast cells in the skin, it will trigger the release of histamine and other mediators, resulting in a localized wheal and flare reaction.

  • Protocol Outline:

    • SPT: A drop of the Cefpirome solution is placed on the skin, and the skin is pricked through the drop with a lancet.

    • IDT: If the SPT is negative, a small volume of a more dilute Cefpirome solution is injected intradermally to create a small bleb.

    • Positive (histamine) and negative (saline) controls are always included.

    • The test sites are observed for 15-20 minutes.

    • A positive reaction is defined by a wheal diameter that is a certain size larger than the negative control.

Signaling Pathways and Experimental Workflows

IgE-Mediated Mast Cell Degranulation

The primary mechanism for immediate-type allergic reactions to β-lactams involves the cross-linking of IgE antibodies on the surface of mast cells and basophils. This triggers a signaling cascade that leads to the release of inflammatory mediators.

MastCellDegranulation cluster_cell Mast Cell cluster_membrane Cell Membrane cluster_cytoplasm Cefpirome Cefpirome (Antigen) IgE IgE Antibodies Cefpirome->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links SignalingCascade Signaling Cascade (Lyn, Syk, LAT, PLCγ) FceRI->SignalingCascade Activates CalciumInflux Ca²⁺ Influx SignalingCascade->CalciumInflux Leads to Degranulation Degranulation CalciumInflux->Degranulation Triggers MediatorRelease Mediator Release (Histamine, Tryptase, etc.) Degranulation->MediatorRelease Results in AllergicSymptoms Allergic Symptoms (Urticaria, Angioedema, Anaphylaxis) MediatorRelease->AllergicSymptoms Causes

Caption: IgE-mediated mast cell activation pathway initiated by Cefpirome.

Experimental Workflow for Cross-Reactivity Assessment

The following workflow outlines a logical progression for investigating the cross-reactivity of a new cephalosporin like this compound.

CrossReactivityWorkflow Start Hypothesized Cross-Reactivity (Based on Structural Similarity) InVitro In-Vitro Studies Start->InVitro Immunoassays Immunoassays (ELISA) - Detect specific IgE InVitro->Immunoassays CellularAssays Cellular Assays (BAT) - Assess functional response InVitro->CellularAssays InVivo In-Vivo Studies (Pre-clinical Models) Immunoassays->InVivo CellularAssays->InVivo SkinTesting Skin Testing - Evaluate local reaction InVivo->SkinTesting Challenge Systemic Challenge - Confirm clinical reactivity InVivo->Challenge Conclusion Determine Cross-Reactivity Profile SkinTesting->Conclusion Challenge->Conclusion

References

Cefpirome: An In Vitro Comparison with Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other beta-lactam antibiotics, involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[1][2] This disruption of the peptidoglycan layer leads to a weakened cell wall and ultimately, bacterial cell lysis and death.[1] A key feature of cefpirome is its stability against many plasmid- and chromosomally-mediated beta-lactamases, enzymes that can inactivate other beta-lactam antibiotics.[1][3] This guide provides an objective comparison of the in vitro performance of cefpirome against other beta-lactam antibiotics, supported by experimental data.

Comparative In Vitro Activity:

The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested bacterial isolates, respectively.

Gram-Negative Bacteria

The following table summarizes the comparative in vitro activity of cefpirome and other beta-lactams against various Gram-negative clinical isolates.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa Cefpirome8[4]64[5]
Ceftazidime8[4]32[5]
Imipenem4[4]2[5]
Piperacillin-128[5]
Cefotaxime-256[5]
Enterobacteriaceae Cefpirome-<0.5[3]
Ceftazidime--
Cefotaxime--
Imipenem--
Acinetobacter calcoaceticus Cefpirome2[6]-
Ceftazidime--

Studies have shown that cefpirome is more active against Pseudomonas aeruginosa than piperacillin and cefotaxime, but less active than imipenem and ceftazidime.[5] Against Enterobacteriaceae, cefpirome's activity is comparable to that of cefotaxime, ceftazidime, and imipenem.[6] For Acinetobacter calcoaceticus, the MIC50 of cefpirome is similar to that of ceftazidime.[6]

Gram-Positive Bacteria

The in vitro activity of cefpirome against common Gram-positive bacteria is detailed below.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus Cefpirome1[6]-
Cefotaxime--
Ceftazidime--
Imipenem/Cilastatin--
Enterococcus faecalis Cefpirome8[6]-
Cefotaxime--
Ceftazidime--
Imipenem/Cilastatin--

Cefpirome demonstrates better activity against Staphylococcus aureus and Enterococcus faecalis compared to cefotaxime and ceftazidime, though it is slightly less potent than imipenem/cilastatin.[6] It is important to note that cefpirome is not effective against methicillin-resistant S. aureus (MRSA) and Enterococcus faecium.[6]

Experimental Protocols

The data presented in this guide were primarily generated using standardized in vitro susceptibility testing methods. The following are detailed descriptions of the key experimental protocols cited.

Broth Microdilution Method

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to a known concentration of bacterial cells (e.g., 0.5 McFarland standard).

  • Serial Dilution of Antibiotics: The antibiotics to be tested are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate. This creates a range of antibiotic concentrations.

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated microtiter plate is incubated under specific conditions (e.g., 35-37°C for 18-24 hours).

  • Determination of MIC: After incubation, the plate is visually inspected for bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Agar Dilution Method

The agar dilution method is another standard procedure for determining the MIC of antibiotics.[7]

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic to be tested.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, similar to the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The inoculated plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium on the agar surface.

Etest

The Etest is a commercially available method that provides a quantitative MIC value.[8]

  • Preparation of Agar Plate: A lawn of the test bacterium is streaked onto the surface of an agar plate.

  • Application of Etest Strip: A plastic strip impregnated with a predefined gradient of the antibiotic is placed on the agar surface.

  • Incubation: The plate is incubated to allow for bacterial growth and diffusion of the antibiotic from the strip.

  • Reading the MIC: An elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition zone intersects the MIC scale printed on the strip.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_antibiotic Prepare Serial Dilutions of Antibiotics start->prep_antibiotic inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_antibiotic->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

Stability Against Beta-Lactamases

A significant advantage of cefpirome is its stability against a variety of beta-lactamases, which are enzymes produced by some bacteria that can degrade and inactivate beta-lactam antibiotics.[3] Cefpirome has shown stability against TEM-1, TEM-2, PSE-1, SHV-1, and the chromosomally-mediated P99 and K-1 beta-lactamases, with a stability profile comparable to that of ceftazidime.[9] This resistance to enzymatic degradation allows cefpirome to maintain its activity against bacterial strains that are resistant to other cephalosporins.[10]

References

A Comparative Guide to Analytical Methods for Cefpirome Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Cefpirome Sulfate is critical throughout the drug development lifecycle, from formulation studies to quality control and clinical trial analysis. This guide provides a comparative overview of common analytical methods, focusing on their performance characteristics to aid in selecting the most appropriate technique for your specific research needs. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, with supporting data from various validation studies.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters for different analytical methods used for the quantification of this compound. This data facilitates a direct comparison of their accuracy, precision, and sensitivity.

Parameter RP-HPLC Method I [1][2]RP-HPLC Method II [3][4]UPLC Method UV-Vis Spectrophotometry (Method A) [5]UV-Vis Spectrophotometry (Method B) [5]UV-Vis Spectrophotometry (Method C) [5]UV-Vis Spectrophotometry (Folin-Ciocalteau) [6]UV-Vis Spectrophotometry (MBTH) [7]
Accuracy (% Recovery) 99.46[2]Good recoveries reported[4]Not explicitly stated---99.62[6]-
Precision (%RSD) < 2[2]Intra-day and inter-day precision studied[4]< 2----0.3042[7]
Linearity Range (µg/mL) 0.5 - 200[1]-7.5 - 755 - 40[5]2.5 - 20[5]2.5 - 40[5]5 - 20[6]2.5 - 20[7][8]
Correlation Coefficient (r²) 0.9995[2]-0.999[9]---0.9999[6]0.9999[7]
Limit of Detection (LOD) (µg/mL) 0.110-------
Limit of Quantification (LOQ) (µg/mL) 0.364[10]-------
Wavelength (nm) 270[10][1]270[3][4]265--510[5]700[6]635[7][8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the protocols for the key techniques cited in this guide.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method I[1][2]
  • Instrumentation: A reversed-phase HPLC system with a UV detector.

  • Column: LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 µm).[10][1]

  • Mobile Phase: A mixture of methanol and water in a 50:50 (v/v) ratio.[10][1]

  • Flow Rate: 1.0 mL/min.[10][1]

  • Detection: UV detection at 270 nm.[10][1]

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to fall within the linear range. For pharmaceutical dosage forms, a quantity of the powder equivalent to 100 mg of this compound is dissolved in 100 mL of the mobile phase, filtered, and then diluted to an appropriate concentration.[10]

RP-HPLC Method II[4][5]
  • Instrumentation: An isocratic HPLC system with a UV detector.

  • Column: Lichrospher RP-18 column (125 mm x 4 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile in a 90:10 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV detection at 270 nm.[3][4]

  • Temperature: 30°C.[3][4]

  • Sample Preparation: Accurately weighed 5.0 mg of this compound is dissolved in 25.0 mL of the mobile phase.[4]

Ultra-Performance Liquid Chromatography (UPLC) Method[6]
  • Instrumentation: A UPLC system with a PDA detector.

  • Column: Phenomenex C18 column (2.5 x 100 mm, 3.0 µm).[9]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.01M phosphate buffer and acetonitrile.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Detection: PDA detection at 265 nm.[9]

  • Temperature: 40°C.[9]

  • Sample Preparation: A standard stock solution is prepared, and further dilutions are made with the diluent to achieve concentrations within the linear range.[9]

UV-Vis Spectrophotometry (Folin-Ciocalteau Method)[8]
  • Instrumentation: A UV-Visible spectrophotometer.

  • Reagents: Folin-Ciocalteau reagent and sodium hydroxide solution.[6]

  • Procedure: To a series of 10 mL graduated test tubes, add aliquots of the standard drug solution (ranging from 0.5-2.0 mL of 100 µg/mL solution), 1.0 mL of Folin-Ciocalteau reagent, and 3.0 mL of sodium hydroxide solution. The volume is then brought to 10 mL with distilled water. The absorbance of the resulting blue-colored solution is measured at 700 nm against a reagent blank.[6]

  • Sample Preparation: A quantity of the powder for injection equivalent to 100 mg of this compound is accurately weighed and dissolved in 100 mL of methanol. This solution is filtered, and a portion is suitably diluted with distilled water to a concentration of 100 µg/mL.[6]

UV-Vis Spectrophotometry (MBTH Method)[9]
  • Instrumentation: A UV/Vis spectrophotometer.

  • Reagents: Ferric chloride solution (0.5% w/v) and 3-methyl-2-benzathiazolinone hydrazone (MBTH) solution (0.2% w/v) in distilled water.[7]

  • Procedure: To a series of 10 mL volumetric flasks, add aliquots of the standard drug solution (ranging from 0.25-2.0 mL of 100 µg/mL solution). Then, add 2.0 mL of ferric chloride solution and 2.0 mL of MBTH solution. After allowing the flasks to stand for 30 minutes, the volume is brought to 10 mL with distilled water. The absorbance of the green complex is measured at 635 nm.[7]

  • Sample Preparation: An accurately weighed quantity of the powder for injection equivalent to 100 mg of this compound is dissolved in 100 mL of methanol and filtered. The filtrate is then appropriately diluted with distilled water to a concentration of 100 µg/mL.[7]

Method Selection Workflow

The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following diagram illustrates a logical workflow for selecting a suitable method for this compound analysis.

Workflow for this compound Analytical Method Selection start Define Analytical Requirements matrix Sample Matrix Complexity? start->matrix sensitivity High Sensitivity Required? (LOD/LOQ) matrix->sensitivity Simple (e.g., Bulk Drug) stability Stability Indicating Method Needed? matrix->stability Complex (e.g., Biological Fluid) hplc HPLC / UPLC Method sensitivity->hplc Yes uv_vis UV-Vis Spectrophotometry sensitivity->uv_vis No stability->hplc No hplc_stability Stability-Indicating HPLC Method stability->hplc_stability Yes

Caption: A decision tree to guide the selection of an analytical method.

Conclusion

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of this compound. HPLC methods, particularly stability-indicating ones, offer higher specificity and are essential for analyzing samples in complex matrices or for degradation studies.[3][4] UPLC provides the advantage of shorter analysis times. UV-Vis spectrophotometry, on the other hand, offers a simpler, more cost-effective, and rapid alternative for the routine analysis of bulk drug and simple pharmaceutical formulations.[5][6][7][8] The choice of the most suitable method should be based on a careful consideration of the specific analytical requirements, including the nature of the sample, the need for stability indication, and the available resources.

References

A Comparative Analysis of Cefpirome and Meropenem: Efficacy, Safety, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative attributes of the fourth-generation cephalosporin, Cefpirome, and the carbapenem, Meropenem. This report details their in vitro activity, clinical efficacy, pharmacokinetic and pharmacodynamic profiles, and mechanisms of action and resistance, supported by experimental data and protocols.

Introduction

Cefpirome, a fourth-generation cephalosporin, and Meropenem, a broad-spectrum carbapenem antibiotic, are potent beta-lactam antimicrobials reserved for the treatment of serious bacterial infections. Both exhibit a wide spectrum of activity against Gram-positive and Gram-negative bacteria. This guide provides a detailed comparative study of these two critical therapeutic agents, offering insights into their performance based on available experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of these antibiotics.

In Vitro Activity

The in vitro activity of an antibiotic is a primary indicator of its potential clinical efficacy. This is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Comparative MIC90 Data

The following table summarizes the MIC90 (the MIC required to inhibit the growth of 90% of isolates) values for Cefpirome and Meropenem against a range of clinically significant bacteria.

Bacterial SpeciesCefpirome MIC90 (mg/L)Meropenem MIC90 (mg/L)
Escherichia coli≤0.50.06
Klebsiella pneumoniae≤0.50.06
Enterobacter spp.≤0.50.12
Pseudomonas aeruginosa82
Staphylococcus aureus (Methicillin-susceptible)20.12
Streptococcus pneumoniae (Penicillin-susceptible)≤0.06≤0.25
Enterococcus faecalis>324

Note: MIC values can vary depending on the testing methodology and geographical location of the isolates.

Clinical Efficacy

Clinical trials provide essential data on the in vivo performance of antibiotics. While direct large-scale, head-to-head trials comparing Cefpirome and Meropenem are limited, studies involving the structurally and functionally similar fourth-generation cephalosporin, Cefepime, offer valuable comparative insights.

Complicated Urinary Tract Infections (cUTI)

In a phase 3 randomized trial comparing Cefepime-taniborbactam to Meropenem for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis, a composite success of both microbiologic and clinical resolution was observed in 70.6% of patients in the Cefepime-taniborbactam group, compared to 58.0% in the Meropenem group[1][2][3][4]. This demonstrates the potential for fourth-generation cephalosporins, when combined with a beta-lactamase inhibitor, to be superior to Meropenem in this indication.

Febrile Neutropenia

In the context of febrile neutropenia in pediatric cancer patients, a prospective, open-label, randomized study found no statistical differences between Cefepime and Meropenem in terms of duration of fever or neutropenia, response rate, and the need for treatment modification[5]. Another study on febrile neutropenia in lung cancer patients also found no significant differences in the efficacy or safety of Cefepime and Meropenem[6]. These findings suggest that Cefepime is as effective and safe as Meropenem for the empiric treatment of febrile episodes in neutropenic patients[5][6].

Pneumonia

For moderate-to-severe aspiration pneumonia, an open-label, randomized study concluded that Cefepime is as effective and safe as Meropenem[7].

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of an antibiotic are critical determinants of its dosing regimen and clinical success.

ParameterCefpiromeMeropenem
Protein Binding ~10%~2%
Elimination Half-life ~2 hours~1 hour
Metabolism Not metabolizedMinimal
Primary Route of Elimination Renal (primarily glomerular filtration)Renal (glomerular filtration and tubular secretion)
Pharmacodynamic Target Time above MIC (%T > MIC)Time above MIC (%T > MIC)

The efficacy of both Cefpirome and Meropenem is primarily dependent on the duration of time that the free drug concentration remains above the MIC of the infecting pathogen (%T > MIC). A bactericidal target of approximately 40% T>MIC is generally considered effective for carbapenems like meropenem[8].

Safety and Adverse Events

Both Cefpirome and Meropenem are generally well-tolerated. The most common adverse events are summarized below.

Adverse EventCefpirome Incidence (%)Meropenem Incidence (%)
Diarrhea 1.62.3 - 2.5
Rash 1.41.4
Nausea/Vomiting -1.2 - 1.4
Injection Site Inflammation -1.1
Thrombocytosis -1.6
Increased Hepatic Enzymes -1.5 - 4.3

The overall incidence of clinical adverse events with Cefpirome has been reported to be around 21.9%[1]. For Meropenem, the most frequently reported drug-related adverse events include diarrhea (2.3%), rash (1.4%), and nausea/vomiting (1.4%)[2]. The incidence of seizures related to Meropenem in patients without meningitis is low, at approximately 0.08%[2].

Mechanisms of Action and Resistance

Mechanism of Action

Both Cefpirome and Meropenem are bactericidal agents that exert their effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall[9]. This disruption leads to a weakening of the cell wall and subsequent cell lysis[9]. Cefpiroma's primary target is PBP 3[10].

dot

Caption: Mechanism of Action of Beta-Lactam Antibiotics

Mechanisms of Resistance

Bacterial resistance to beta-lactam antibiotics is a significant clinical challenge. The primary mechanisms include:

  • Enzymatic Degradation: Production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.

  • Target Site Modification: Alterations in the structure of PBPs, reducing the binding affinity of the antibiotic.

  • Reduced Permeability: Changes in the bacterial outer membrane porins, restricting the entry of the antibiotic into the cell.

  • Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.

Meropenem tolerance in some Enterobacterales has been linked to the PhoPQ two-component system, which is induced by the antibiotic and leads to modifications of the lipopolysaccharide (LPS), enhancing the structural integrity of the outer membrane[11].

Impact on Bacterial Signaling

Beyond their primary bactericidal action, beta-lactam antibiotics can also influence bacterial signaling pathways. Sub-inhibitory concentrations of some beta-lactams have been shown to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in bacteria like Pseudomonas aeruginosa[12]. This interference can lead to a reduction in virulence. Furthermore, low levels of beta-lactams can induce biofilm formation in Staphylococcus aureus through a mechanism dependent on cell lysis and the release of extracellular DNA[13].

Bacterial_Signaling_Impact cluster_antibiotics Beta-Lactam Antibiotics cluster_signaling Bacterial Signaling Pathways cluster_outcomes Phenotypic Outcomes BetaLactam Cefpirome / Meropenem (Sub-inhibitory concentrations) QuorumSensing Quorum Sensing (e.g., P. aeruginosa) BetaLactam->QuorumSensing Interferes with PhoPQ PhoPQ Two-Component System (e.g., Enterobacterales) BetaLactam->PhoPQ Induces Biofilm Biofilm Formation (e.g., S. aureus) BetaLactam->Biofilm Induces via eDNA release Virulence Reduced Virulence QuorumSensing->Virulence Tolerance Increased Tolerance PhoPQ->Tolerance BiofilmInduction Biofilm Induction Biofilm->BiofilmInduction

Caption: Broth Microdilution Experimental Workflow

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

  • Preparation of Antibiotic-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a different concentration of the antibiotic.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension, delivering approximately 10^4 CFU per spot. A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria at the inoculation spot.

Conclusion

Cefpirome and Meropenem are both powerful broad-spectrum antibiotics with critical roles in treating severe bacterial infections. Meropenem generally demonstrates greater in vitro potency, particularly against Pseudomonas aeruginosa and Enterobacteriaceae. However, clinical data, often using Cefepime as a proxy for Cefpirome, suggests comparable efficacy in several indications, including febrile neutropenia and pneumonia. The choice between these agents should be guided by local antimicrobial susceptibility patterns, the specific clinical indication, and patient-specific factors. For researchers and drug developers, understanding the nuances in their spectrum of activity, pharmacokinetic/pharmacodynamic profiles, and mechanisms of resistance is crucial for the development of new therapeutic strategies and the preservation of the efficacy of these vital antibiotics.

References

A Comparative Guide to Linearity and Range Validation for Cefpirome Sulfate Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for the quantification of Cefpirome Sulfate is paramount. Key to this is the validation of linearity and range, which ensures that the method provides results that are directly proportional to the concentration of the analyte within a specified interval. This guide provides a comparative overview of different analytical methods for this compound, focusing on their linearity and range performance, supported by experimental data from published studies.

Comparison of Linearity and Range Validation Parameters

The following table summarizes the linearity and range validation data for various analytical methods used in the assay of this compound.

MethodLinearity RangeCorrelation Coefficient (r)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC Method 1 20 - 300 mg/L0.9999[1]2.38 mg/L[1]7.22 mg/L[1]
RP-HPLC Method 2 0.5 - 200 µg/mLNot explicitly stated, but linearity was confirmed[2][3]Evaluated from the calibration curve[2]Evaluated from the calibration curve[2]
RP-HPLC Method 3 0.5 - 300 µg/mLNot explicitly stated, but linearity was confirmedNot specifiedNot specified
UPLC Method 7.5 - 75 µg/mL0.999[4]Not specifiedNot specified
UV Spectrophotometry 5 - 20 µg/mL0.9999[5]Not specifiedNot specified
Visible Spectrophotometry 0.20 - 6.00 µg/mL0.994[6]0.2026 µg/mL[6]0.6141 µg/mL[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

High-Performance Liquid Chromatography (HPLC) Method 1

This stability-indicating LC assay method was developed for the quantitative determination of this compound in the presence of its degradation products.[1][7]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Lichrospher RP-18 (5 µm particle size, 125 mm x 4 mm).[7]

  • Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile (90:10 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detector set at 270 nm.[7]

  • Temperature: 30°C.[7]

  • Linearity and Range Validation:

    • A series of solutions were prepared to yield concentrations ranging from 20 to 300 mg/L.[1]

    • Each concentration was injected three times.[1]

    • The linearity was evaluated by plotting the peak area against the concentration and determining the correlation coefficient.[1]

    • The range was further confirmed through accuracy studies at 50%, 100%, and 150% of the nominal concentration.[1]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method 2

This method was developed for the estimation of this compound in bulk and pharmaceutical dosage forms.[2][3]

  • Instrumentation: RP-HPLC system.

  • Column: LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 µm).[2]

  • Mobile Phase: A mixture of methanol and water (50:50 v/v).[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection: UV detector set at 270 nm.[2]

  • Linearity and Range Validation:

    • Standard calibration solutions of this compound were prepared in the concentration range of 0.5–200 µg/ml by diluting a stock solution with the mobile phase.[2]

    • The linearity was assessed using least square regression analysis for the slope, intercept, and correlation coefficient.[2]

Ultra-Performance Liquid Chromatography (UPLC) Method

A rapid and precise UPLC method was developed for the quantitative determination of this compound in pharmaceutical dosage forms.[4]

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: Phenomnex C18 (2.5 X 100 mm, 3.0 µm).[4]

  • Mobile Phase: A mixture of 0.01M phosphate buffer and acetonitrile (50:50% v/v).[4]

  • Detection: PDA detector at 265 nm.[4]

  • Linearity and Range Validation:

    • Solutions with concentrations ranging from 7.5-75 µg/mL were prepared from a stock solution.[4]

    • The linearity was established, and the correlation coefficient was determined to be 0.999.[4]

UV Spectrophotometric Method

A simple spectrophotometric method was proposed for the determination of this compound.[5]

  • Instrumentation: UV-Visible Spectrophotometer.

  • Reagent: Folin-Ciocalteau (F-C) reagent and sodium hydroxide solution.[5]

  • Wavelength: 700 nm.[5]

  • Linearity and Range Validation:

    • A series of standard drug solutions with concentrations ranging from 5-20 µg/mL were prepared.[5]

    • The absorbance of the resulting blue chromogen was measured.[5]

    • A calibration curve of absorbance versus concentration was plotted to determine linearity.[5]

Experimental Workflow for Linearity and Range Validation

The following diagram illustrates a typical workflow for establishing the linearity and range of an analytical method for this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_range Range Confirmation prep_stock Prepare Stock Solution of this compound prep_series Prepare a Series of Working Standard Solutions (at least 5 concentrations) prep_stock->prep_series inject Inject/Analyze each concentration multiple times (e.g., n=3) prep_series->inject record Record the Analytical Response (e.g., Peak Area, Absorbance) inject->record plot Plot Response vs. Concentration record->plot regression Perform Linear Regression Analysis plot->regression params Determine: - Correlation Coefficient (r) - y-intercept - Slope of the regression line regression->params accuracy Perform Accuracy Studies at Lower, Mid, and Upper Concentrations of the Range params->accuracy precision Perform Precision Studies at Different Concentrations within the Range params->precision

Caption: Workflow for Linearity and Range Validation of this compound Assay.

References

Robustness of HPLC Methods for Cefpirome Sulfate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of high-performance liquid chromatography (HPLC) methods for the analysis of Cefpirome Sulfate, with a focus on the critical aspect of method robustness. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate and select the most suitable HPLC method for their specific needs.

This compound, a fourth-generation cephalosporin antibiotic, is widely used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for its quality control and stability studies. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose. A robust HPLC method is one that remains unaffected by small, deliberate variations in method parameters and provides reliable results, ensuring the quality and consistency of the pharmaceutical product.

This guide compares different HPLC methods reported for the determination of this compound, with a specific emphasis on their robustness. The experimental data and protocols are summarized to provide a clear and objective comparison.

Experimental Protocols

This section details the methodologies for two distinct HPLC methods used for the analysis of this compound.

Method 1: Isocratic RP-HPLC with Acetonitrile and Ammonium Acetate

This method, a stability-indicating liquid chromatography assay, is designed for the quantitative determination of this compound in the presence of its degradation products.[1][2]

  • Chromatographic Conditions:

    • Column: Lichrospher RP-18 (5 µm, 125 mm x 4 mm)[1][2]

    • Mobile Phase: A mixture of 10 volumes of acetonitrile and 90 volumes of 12 mM ammonium acetate.[1][2]

    • Flow Rate: 1.0 mL/min[1][2]

    • Detection Wavelength: 270 nm[1][2]

    • Column Temperature: 30°C[1][2]

    • Injection Volume: 10 µL[1]

  • Robustness Testing Protocol: The robustness of this method was evaluated by introducing deliberate variations to the following parameters:

    • Content of acetonitrile in the mobile phase: ± 2%[1]

    • Mobile phase flow rate: ± 0.2 mL/min[1]

    • Wavelength of detection: ± 5 nm[1]

    • Column temperature: ± 2°C[1]

Method 2: Isocratic RP-HPLC with Methanol and Water

This method provides a simple and stable alternative for the estimation of this compound in pharmaceutical dosage forms.[3][4]

  • Chromatographic Conditions:

    • Column: LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 μm)[3][4]

    • Mobile Phase: A 50:50 (v/v) mixture of methanol and water.[3][4]

    • Flow Rate: 1.0 mL/min[3][4]

    • Detection Wavelength: 270 nm[3][4]

  • Robustness Testing Protocol: While a detailed quantitative report on the impact of variations was not provided in the source material, the method was validated for robustness, indicating that it was assessed for its capacity to remain unaffected by minor changes in experimental conditions.[3]

Method 3: UPLC Method with Phosphate Buffer and Acetonitrile

This ultra-performance liquid chromatography (UPLC) method was developed for a rapid and precise estimation of this compound.[5]

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (2.5 x 100 mm, 3.0 µm)[5]

    • Mobile Phase: A 50:50 (v/v) mixture of 0.01M phosphate buffer (pH 3.5) and acetonitrile.[5]

    • Flow Rate: 0.3 mL/min (varied from 0.27 to 0.33 mL/min for robustness testing)[5]

    • Detection Wavelength: 265 nm[5]

    • Column Temperature: 40°C (varied from 35 to 45°C for robustness testing)[5]

  • Robustness Testing Protocol: The robustness of this UPLC method was assessed by intentionally altering the following parameters:

    • Flow rate: ± 0.03 mL/min[5]

    • Mobile phase composition: ± 5% variation in the ratio of acetonitrile to buffer[5]

    • Column temperature: ± 5°C[5]

Data Presentation: Comparison of Robustness Testing Parameters

The following table summarizes the robustness testing parameters and observations for the different HPLC methods.

ParameterMethod 1Method 2Method 3
Mobile Phase Composition Variation Acetonitrile content: ± 2%[1]Not explicitly quantifiedAcetonitrile/Buffer ratio: ± 5%[5]
Flow Rate Variation ± 0.2 mL/min[1]Not explicitly quantified± 0.03 mL/min[5]
Wavelength Variation ± 5 nm[1]Not explicitly quantifiedNot explicitly tested
Temperature Variation ± 2°C[1]Not explicitly quantified± 5°C[5]
Observed Impact No significant changes in resolution and peak shapes.[1]Method found to be robust.[3]The method was found to be robust.[5]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the robustness testing process for an HPLC method.

RobustnessTestingWorkflow start Define HPLC Method Parameters select_params Select Critical Parameters for Robustness Testing (e.g., Flow Rate, Temperature, Mobile Phase Composition) start->select_params define_variations Define Deliberate Variations for Each Parameter select_params->define_variations perform_experiments Perform HPLC Analysis with Varied Parameters define_variations->perform_experiments analyze_results Analyze Chromatographic Data (e.g., Retention Time, Peak Area, Resolution) perform_experiments->analyze_results evaluate_robustness Evaluate Impact of Variations on Method Performance analyze_results->evaluate_robustness conclusion Conclude on Method Robustness evaluate_robustness->conclusion

Caption: A flowchart illustrating the general workflow for conducting a robustness study of an HPLC method.

LogicalRelationship cluster_variations Deliberate Small Variations method Established HPLC Method robustness Robustness method->robustness reliability Reliable & Consistent Results robustness->reliability param1 Flow Rate param1->robustness param2 Temperature param2->robustness param3 Mobile Phase param3->robustness param4 Wavelength param4->robustness

Caption: The logical relationship between an established HPLC method, its robustness to variations, and the resulting reliability of the analytical data.

References

Cefpirome Sulfate: A Comparative Bioequivalence Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the bioequivalence and pharmacokinetic properties of Cefpirome Sulfate, a fourth-generation cephalosporin antibiotic. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound against other broad-spectrum antibiotics.

Comparative Pharmacokinetic Data

Pharmacokinetic Parameter Cefpirome (1g IV) Ceftazidime (1g IV) Ceftriaxone (1g IV) Imipenem (500mg IV)
Elimination Half-life (t½) ~2.0 hours[3][4]~1.95 hours[1][2]7.65 hours[1][2]1.05 hours[1][2]
Plasma Concentration at 1h (C1h) 47-49 µg/mL[1][2]47-49 µg/mL[1][2]137.8 µg/mL[1][2]19.85 µg/mL[1][2]
Protein Binding ~10%[3]LowHighLow
Primary Route of Elimination Renal (unchanged drug)[3]RenalRenalRenal
Bioavailability (IM) >90%[3]N/AN/AN/A

Experimental Protocols

The data presented in this guide is based on established experimental protocols for pharmacokinetic and bioequivalence studies. A generalized methodology is outlined below.

Study Design

Pharmacokinetic and bioequivalence studies are typically conducted as single-dose, open-label, randomized, crossover trials in healthy adult volunteers[5]. A washout period of at least 7 days is maintained between study periods to ensure complete elimination of the previously administered drug[5].

Drug Administration and Sample Collection
  • Administration: The test and reference drugs are administered intravenously over a specified period, typically ranging from 3 minutes to 1 hour[6].

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose, and multiple time points post-dose to accurately characterize the drug's absorption, distribution, metabolism, and excretion phases[7][8].

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at low temperatures (e.g., -80°C) until analysis to ensure sample stability[7].

Analytical Method
  • High-Performance Liquid Chromatography (HPLC): The concentration of the drug in plasma and urine samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method[1][2][6]. This method provides high specificity and sensitivity for the quantification of the parent drug and its metabolites.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefpirome, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates this signaling pathway.

G cluster_bacterium Bacterial Cell Cefpirome Cefpirome PBP Penicillin-Binding Proteins (PBPs) Cefpirome->PBP Binds to CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to

Caption: Cefpirome's mechanism of action targeting bacterial cell wall synthesis.

Experimental Workflow for a Bioequivalence Study

The following diagram outlines the typical workflow of a clinical bioequivalence study.

G Screening Subject Screening & Informed Consent Randomization Randomization into Treatment Groups Screening->Randomization Period1 Period 1: Administer Test or Reference Drug Randomization->Period1 Sampling1 Blood & Urine Sample Collection Period1->Sampling1 Washout Washout Period Sampling1->Washout Analysis Bioanalytical Sample Analysis (HPLC) Sampling1->Analysis Period2 Period 2: Administer Crossover Drug Washout->Period2 Sampling2 Blood & Urine Sample Collection Period2->Sampling2 Sampling2->Analysis PK Pharmacokinetic Parameter Calculation (Cmax, AUC, Tmax) Analysis->PK Stats Statistical Analysis for Bioequivalence PK->Stats Report Final Study Report Stats->Report

Caption: Generalized workflow of a crossover bioequivalence study.

References

Comparative Efficacy of Oral Antivirals Against SARS-CoV-2 in Animal Models: Molnupiravir vs. Nirmatrelvir/Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two leading oral antiviral drugs, molnupiravir and nirmatrelvir/ritonavir (Paxlovid), against SARS-CoV-2. The data presented is compiled from preclinical studies in various animal models, offering insights into the therapeutic potential of these agents.

Two oral antiviral drugs, molnupiravir and nirmatrelvir/ritonavir, have received emergency use authorization for the treatment of SARS-CoV-2.[1] While initial clinical trials suggested a higher efficacy for nirmatrelvir/ritonavir, more recent studies in older adults have indicated a comparable potency between the two.[1] Preclinical animal models provide a crucial platform for controlled comparative efficacy studies, shedding light on the drugs' performance in mitigating viral replication, preventing severe disease, and blocking transmission.

Quantitative Comparison of Efficacy

The following table summarizes the key quantitative findings from comparative studies of molnupiravir and nirmatrelvir/ritonavir in animal models of SARS-CoV-2 infection.

Animal ModelVirus VariantKey Efficacy ParameterMolnupiravirNirmatrelvir/RitonavirReference
Roborovski Dwarf Hamster OmicronSurvivalEquivalent to Nirmatrelvir/Ritonavir Equivalent to Molnupiravir [1][2]
Lung Viral Titer ReductionEquivalent to Nirmatrelvir/Ritonavir Equivalent to Molnupiravir [1][2]
Ferret (Transmission Model) Not SpecifiedReduction of Infectious Titers in Upper Respiratory Tract>2 log reduction 1-2 log reduction [1][2]
Blockage of Direct-Contact TransmissionComplete block at 5 mg/kg Partial block at 100 mg/kg, no block at 20 mg/kg [1][2]
Rhesus Macaque DeltaReduction in Viral Loads (Upper & Lower Respiratory Tract)Significant reduction Significant reduction [3]
Reduction in Lung PathologyReduced severity Reduced severity [3]
Combined TherapySuperior reduction in viral shedding and lung pathology compared to monotherapy Superior reduction in viral shedding and lung pathology compared to monotherapy [3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the summarized protocols from the key comparative studies.

Roborovski Dwarf Hamster Model for Severe COVID-19
  • Animal Model: Roborovski dwarf hamsters were used to model severe COVID-19-like lung infection.[1][2]

  • Virus Challenge: Animals were intranasally infected with 1 × 10⁴ pfu of SARS-CoV-2 Omicron or Delta variants.[2]

  • Drug Administration: Treatment with either molnupiravir or nirmatrelvir/ritonavir was initiated post-infection. Specific dosages can be found in the referenced literature.

  • Efficacy Assessment: Efficacy was determined by monitoring survival rates over 14 days and measuring lung viral titers at specific time points post-infection.[1][2]

Ferret Model for SARS-CoV-2 Transmission
  • Animal Model: Ferrets were utilized to assess the impact of antiviral treatment on SARS-CoV-2 transmission.[1][2]

  • Drug Administration: Female ferrets received twice-daily doses of either molnupiravir (1.25 mg/kg) or nirmatrelvir/ritonavir (20 or 100 mg/kg).[1][2]

  • Efficacy Assessment: Viral RNA copies and infectious virus titers in the upper respiratory tract were quantified. Transmission was evaluated through direct contact with untreated ferrets.[1][2]

Rhesus Macaque Model for SARS-CoV-2 Infection
  • Animal Model: Rhesus macaques were used as a nonhuman primate model of SARS-CoV-2 infection.[3]

  • Virus Challenge: Animals were infected with the SARS-CoV-2 Delta variant.[3]

  • Drug Administration: Molnupiravir and nirmatrelvir (as PF-07321332) were administered individually and in combination. Dosing was allometrically based on approved human treatment schedules.[3]

  • Efficacy Assessment: Clinical exams were performed at 1, 2, and 4 days post-infection. Viral loads in the upper and lower respiratory tracts were measured, and lung pathology was assessed at necropsy.[3]

Visualizing Experimental Workflow and Mechanism of Action

The following diagrams illustrate the general experimental workflow for evaluating antiviral efficacy in animal models and the distinct mechanisms of action of molnupiravir and nirmatrelvir.

G cluster_0 Animal Model Preparation cluster_1 Infection and Treatment cluster_2 Efficacy Assessment Acclimatization Acclimatization of Animals Baseline Baseline Sample Collection Acclimatization->Baseline Infection Intranasal Inoculation with SARS-CoV-2 Baseline->Infection Treatment Oral Administration of Molnupiravir or Nirmatrelvir/r Infection->Treatment Monitoring Daily Clinical Monitoring (Weight, Symptoms) Treatment->Monitoring Viral_Load Quantification of Viral Load (Nasal Washes, Tissues) Monitoring->Viral_Load Pathology Histopathological Analysis of Lung Tissue Viral_Load->Pathology Transmission Assessment of Transmission to Naive Animals Pathology->Transmission

General workflow for in vivo antiviral efficacy studies.

G cluster_sars SARS-CoV-2 Replication Cycle cluster_drugs Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Polyproteins Uncoating->Translation Proteolysis Proteolytic Cleavage (by Mpro/3CLpro) Translation->Proteolysis Replication RNA Replication (by RdRp) Proteolysis->Replication Assembly Virion Assembly Replication->Assembly Release Viral Release Assembly->Release Molnupiravir Molnupiravir (NHC prodrug) Molnupiravir->Replication Induces lethal mutagenesis Nirmatrelvir Nirmatrelvir Nirmatrelvir->Proteolysis Inhibits Mpro/3CLpro

References

Safety Operating Guide

Proper Disposal of Cefpirome Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Cefpirome Sulfate is critical for ensuring laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance.[1][2] As a cephalosporin antibiotic, this compound and all materials contaminated with it must be managed as regulated chemical waste, adhering strictly to institutional and local environmental protection guidelines.[3] Discharging antibiotics into the sewer system is broadly prohibited as it can disrupt wastewater treatment processes and contribute to the spread of resistance.[2][4]

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is essential to consult the Safety Data Sheet (SDS). This compound is recognized as a hazardous substance that can cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled.[5]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves must be worn.[6][7]

  • Eye Protection: Safety goggles with side-shields are mandatory.[6]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[7]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator must be used.[5][7]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood when handling the powdered form.[6][7]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe disposal of various forms of this compound waste generated in a laboratory setting. The primary disposal route for this compound is through a licensed hazardous waste management company, with the final treatment method typically being incineration at a permitted facility.[6][8]

Step 1: Waste Segregation and Classification

Proper segregation at the point of generation is the most crucial step. This compound waste should be categorized as follows and must not be mixed with general trash or other waste streams.

  • Unused or Expired Pure this compound (Solid): The original powder.

  • Concentrated Stock Solutions: High-concentration solutions, typically prepared in solvents like DMSO.[3][9]

  • Dilute Aqueous Solutions: Used cell culture media or buffer solutions containing this compound.

  • Contaminated Solid Waste: Items such as pipette tips, centrifuge tubes, gloves, weighing papers, and empty vials that have come into direct contact with the antibiotic.

Step 2: Containerization and Labeling

All antibiotic waste must be collected in designated, robust, and leak-proof containers.[3]

  • Solid and Concentrated Liquid Waste: Collect in a dedicated hazardous chemical waste container, often a black container as specified by the EPA for hazardous pharmaceutical waste.[8] The container must be clearly labeled "Hazardous Waste - Pharmaceuticals" and should list "this compound" as a component.

  • Contaminated Labware: Collect in a separate, clearly marked container for chemical waste. This can be a lined cardboard box or a durable plastic container.

  • Labeling: All containers must be sealed and labeled with their contents, the associated hazards (e.g., "Sensitizer," "Toxic"), and the date of accumulation.

Step 3: On-Site Storage

Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials. Storage duration limits are dictated by local and national regulations and must be strictly followed.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[3] The waste will be transported by a licensed hazardous material disposal company for final treatment, which typically involves high-temperature incineration.[6] It is the responsibility of the waste generator to ensure all documentation and regulations are followed.[10]

Spill Management: In case of a spill, evacuate the area if necessary. Wearing full PPE, contain the spill. For solid spills, carefully sweep or vacuum the material into a waste container, avoiding dust generation.[6] For liquid spills, absorb the material with an inert absorbent (e.g., diatomite, sand) and collect it into the hazardous waste container.[7] Clean the spill area thoroughly. Prevent any spilled material from entering drains or waterways.[6][7]

Data Presentation: this compound Waste Management Summary

The following table summarizes the handling procedures for different types of this compound waste.

Waste TypeDescriptionRecommended ContainerDisposal Procedure
Pure Solid Unused, expired, or residual this compound powder.Sealed, labeled hazardous chemical waste container.Collection by a licensed hazardous waste contractor for incineration.[6]
Concentrated Solutions High-concentration stock solutions (e.g., in DMSO).Sealed, labeled hazardous liquid chemical waste container.Collection by a licensed hazardous waste contractor for incineration.[3]
Dilute Solutions Used culture media or buffers containing this compound.Labeled hazardous liquid chemical waste container. Do not autoclave or pour down the drain.Collection by a licensed hazardous waste contractor for incineration.
Contaminated Solids Gloves, pipette tips, vials, and other labware.Lined container labeled for contaminated solid waste.Collection by a licensed hazardous waste contractor for incineration.[6]

Experimental Protocols

The provided search results do not contain specific experimental protocols for the chemical degradation or inactivation of this compound as a disposal method. The standard and required procedure for laboratory-generated antibiotic waste is its collection and subsequent destruction by a professional waste management service, not on-site treatment. Autoclaving is not a reliable method for destroying many heat-stable antibiotics and should not be used for this compound waste streams.[3]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.

G cluster_0 Waste Generation Point cluster_1 Segregation & Assessment cluster_2 Containerization & Labeling cluster_3 Final Disposal Path A This compound Waste Generated B Identify Waste Type A->B C Pure Solid or Concentrated Liquid B->C  Solid/Conc.   D Contaminated Solids (Gloves, Tips, Vials) B->D  Contaminated Solid   E Dilute Liquid Waste (e.g., used media) B->E  Dilute Liquid   F Collect in Labeled Hazardous Pharmaceutical Waste Container C->F G Collect in Labeled Contaminated Solid Waste Container D->G H Collect in Labeled Hazardous Liquid Waste Container E->H I Store in Secure Satellite Accumulation Area F->I G->I H->I J Contact EHS for Pickup by Licensed Waste Contractor I->J K Transport to Permitted Facility for Incineration J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefpirome Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Protocols for Laboratory Professionals

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cefpirome Sulfate. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure risk and ensure operational integrity.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE based on information from multiple safety data sheets.

Protection Type Equipment Specifications and Notes
Eye and Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or be NIOSH (US) approved.[1][2]
Skin Protection Chemical-resistant glovesGloves must be inspected before use and comply with EU Directive 89/686/EEC and the EN 374 standard.[1][3] The specific glove material and thickness should be chosen based on the breakthrough time for the substance and the duration of the task. Consult the glove manufacturer for detailed information.
Impervious, fire/flame-resistant clothingLong-sleeved clothing is recommended to prevent skin exposure.[1][4]
Respiratory Protection Full-face respirator or suitable respirator with a particle filterTo be used when exposure limits may be exceeded, if irritation is experienced, or in case of inadequate ventilation.[2][5]
Procedural Workflow for PPE Selection

The selection of appropriate PPE is a critical step that should be performed before handling this compound. The following diagram illustrates a logical workflow to guide this process.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Handling Procedure start Start: Plan to Handle This compound review_sds Review Safety Data Sheet (SDS) start->review_sds assess_task Assess the Task: - Quantity of substance - Duration of handling - Potential for aerosolization select_gloves Select Appropriate Gloves (Consult manufacturer's data) assess_task->select_gloves select_eye_protection Select Eye/Face Protection (Goggles with side shields) assess_task->select_eye_protection select_body_protection Select Body Protection (Impervious lab coat) assess_task->select_body_protection select_respiratory Determine Need for Respiratory Protection assess_task->select_respiratory review_sds->assess_task don_ppe Don all selected PPE select_gloves->don_ppe select_eye_protection->don_ppe select_body_protection->don_ppe select_respiratory->don_ppe handle_substance Handle this compound in a well-ventilated area don_ppe->handle_substance doff_ppe Doff PPE correctly to avoid contamination handle_substance->doff_ppe dispose_waste Dispose of waste and contaminated PPE properly doff_ppe->dispose_waste

PPE Selection Workflow for this compound

Operational and Disposal Plans

Handling and Storage

  • Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation of dust or fumes.[1]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale.[6] Avoid the formation of dust.[4] After handling, wash hands thoroughly.[1] Contaminated work clothing should not be allowed out of the workplace.[2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store at temperatures below 4°C.[7]

Emergency First-Aid Procedures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[2] If skin irritation or a rash occurs, get medical help.[2]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[1]

Spill and Disposal Management

  • Spill Procedures: In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[1] Avoid generating dust during clean-up.[1] Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[1] Clean the spill surface thoroughly to remove any residual contamination.[1]

  • Disposal: this compound and any contaminated materials should be disposed of as hazardous waste.[1] This should be done through a licensed hazardous material disposal company.[1] Ensure that all federal, state, and local regulations regarding disposal are followed.[1] Contaminated packaging should be disposed of in the same manner as the product.[1] Do not allow the product to enter drains, water courses, or the soil.[1]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.